2-(3-Nitrophenyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKHNZMCAMZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332675 | |
| Record name | 2-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-79-6 | |
| Record name | 2-(3-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-NITROPHENYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2-(3-nitrophenyl)pyridine and Its Derivatives
Abstract
The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, materials science, and coordination chemistry.[1][2] The introduction of a nitro group, as seen in 2-(3-nitrophenyl)pyridine, provides a versatile synthetic handle for further functionalization, making this class of compounds particularly valuable for drug discovery and development pipelines.[3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this compound and its analogues. We will move beyond simple procedural lists to explore the mechanistic underpinnings and rationale behind various palladium-catalyzed cross-coupling reactions and direct arylation strategies. Each section includes field-proven experimental protocols, comparative data, and visual diagrams to ensure scientific integrity and practical applicability.
Foundational Principles: The Logic of C(sp²)–C(sp²) Bond Formation
The synthesis of this compound fundamentally relies on the creation of a carbon-carbon bond between a pyridine ring and a nitrophenyl ring. For decades, the most robust and versatile methods to achieve this have been palladium-catalyzed cross-coupling reactions.[4] These reactions, recognized with the 2010 Nobel Prize in Chemistry, share a common mechanistic framework, providing a predictable and tunable platform for synthesis.[5]
The generalized catalytic cycle, which forms the basis for the Suzuki, Stille, Negishi, and Hiyama reactions, proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of one of the coupling partners (e.g., 3-nitro-iodobenzene), forming a Pd(II) complex.
-
Transmetalation: The organic group from a second, organometallic coupling partner (e.g., a pyridyl-boronic acid or -zinc reagent) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
The choice of organometallic partner (containing Boron, Tin, Zinc, or Silicon) defines the specific named reaction and dictates the required reagents, reaction conditions, and tolerance to other functional groups.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Core Synthetic Methodologies and Protocols
We will now explore the most effective and commonly employed methods for the synthesis of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the commercial availability and stability of boronic acids and their derivatives.[8][9] The reaction requires a base to activate the organoboron species, facilitating the transmetalation step.[9]
Causality Behind Experimental Choices:
-
Reactants: The most common routes involve coupling 2-halopyridine (typically 2-bromopyridine) with 3-nitrophenylboronic acid or, alternatively, 3-nitroaryl halide with a pyridine-2-boronic acid derivative. The former is often preferred as 2-bromopyridine is inexpensive and 3-nitrophenylboronic acid is commercially available.
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can be used, often providing higher turnovers and efficiency.[10]
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[8][11] The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic reactants and the inorganic base.[8][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-nitrophenylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Reaction: Heat the mixture with vigorous stirring at 85-95°C. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Stille Coupling
The Stille reaction couples an organic halide with an organotin reagent (organostannane).[12][13] Its primary advantage is the high tolerance for a wide variety of functional groups, as the organostannanes are generally unreactive towards many common reagents.[14] The main drawback is the toxicity and difficulty in removing organotin byproducts.[15]
Causality Behind Experimental Choices:
-
Reactants: A common strategy is to couple 2-(tributylstannyl)pyridine with a 3-nitroaryl halide (iodide or bromide). Aryl iodides are more reactive than bromides.[12]
-
Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for Stille couplings.
-
Additives: The addition of LiCl can sometimes accelerate the reaction by facilitating the transmetalation step.
-
Solvent: Anhydrous, non-protic polar solvents such as DMF or dioxane are typically used.
Experimental Protocol: Stille Coupling
-
Setup: In an inert atmosphere glovebox or Schlenk line, combine 3-iodo-1-nitrobenzene (1.0 mmol), 2-(tributylstannyl)pyridine (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a flask.
-
Solvent Addition: Add anhydrous, degassed toluene or DMF (8 mL).
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours until starting material is consumed (monitored by GC-MS or TLC).
-
Work-up: Cool the mixture, dilute with ethyl acetate, and quench with an aqueous solution of KF (to precipitate tin byproducts as insoluble fluoride salts).
-
Filtration: Stir the mixture vigorously for 1 hour, then filter through a pad of Celite to remove the precipitate.
-
Extraction & Purification: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to obtain the product.
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under milder conditions and with excellent functional group compatibility.[5][16] The primary challenge lies in the preparation and handling of the organozinc reagents, which are sensitive to air and moisture.[17]
Causality Behind Experimental Choices:
-
Reactant Preparation: The 2-pyridylzinc reagent is typically prepared in situ from 2-bromopyridine by either lithiation followed by transmetalation with ZnCl₂, or direct insertion of activated zinc.
-
Catalyst System: Palladium catalysts with phosphine ligands are standard. For coupling with aryl chlorides, more electron-rich and bulky ligands like XPhos are often required to facilitate the challenging oxidative addition step.[10]
-
Solvent: Anhydrous ethereal solvents like THF or dioxane are mandatory.
Experimental Protocol: Negishi Coupling
-
Organozinc Preparation: In a flame-dried flask under argon, place anhydrous ZnCl₂ (1.2 mmol) in THF (5 mL). Cool to 0°C. Separately, prepare 2-pyridyllithium by adding n-BuLi (1.1 mmol) to a solution of 2-bromopyridine (1.1 mmol) in THF at -78°C. Slowly transfer the 2-pyridyllithium solution to the ZnCl₂ slurry at 0°C and allow it to warm to room temperature over 30 minutes.
-
Coupling Reaction: To a separate flask containing 3-bromo-1-nitrobenzene (1.0 mmol) and a palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 2 mol %) in THF, add the freshly prepared 2-pyridylzinc solution via cannula.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-16 hours.
-
Quenching and Work-up: Upon completion, cool the reaction to 0°C and carefully quench by adding a saturated aqueous solution of NH₄Cl.[18]
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Direct C-H Arylation
Direct C-H arylation represents a more modern, atom-economical approach that avoids the pre-functionalization of one of the coupling partners.[19] For synthesizing 2-arylpyridines, this often involves using a pyridine N-oxide. The N-oxide activates the C-H bond at the 2-position, facilitating its reaction with an arylpalladium complex.[19][20]
Causality Behind Experimental Choices:
-
Pyridine Activation: The use of pyridine N-oxide is crucial. It directs the arylation specifically to the 2-position and makes the C-H bond more susceptible to cleavage.
-
Catalyst System: A simple palladium salt like Pd(OAc)₂ is often sufficient. The reaction mechanism can be complex, sometimes involving cooperative catalysis between different palladium species.[19]
-
Post-Reaction Reduction: The initial product is a 2-arylpyridine N-oxide, which must be deoxygenated (reduced) in a subsequent step, often using PCl₃ or H₂/Pd, to yield the final 2-arylpyridine.
Figure 2: General workflow for the synthesis of 2-arylpyridines via Direct C-H Arylation.
Experimental Protocol: Direct C-H Arylation
-
Arylation Step: To a screw-cap vial, add pyridine N-oxide (1.5 mmol), 3-bromo-1-nitrobenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Solvent and Reaction: Add a high-boiling polar solvent like DMA or NMP (5 mL). Seal the vial and heat to 120-140°C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The crude product is the N-oxide intermediate.
-
Reduction Step: Dissolve the crude this compound N-oxide in a solvent like chloroform or CH₂Cl₂. Cool to 0°C. Add a reducing agent such as PCl₃ (1.2 mmol) dropwise.
-
Finalization: Allow the reaction to warm to room temperature and stir for 1-3 hours. Quench carefully with ice water, neutralize with aqueous NaHCO₃, and extract with CH₂Cl₂. Dry the organic layer, concentrate, and purify by chromatography.
Comparative Data Summary
The choice of synthetic method often involves a trade-off between reagent availability, reaction conditions, functional group tolerance, and atom economy.
| Method | Organometallic Reagent | Key Advantages | Key Disadvantages | Typical Catalyst |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions.[8][9] | Requires a base; potential for protodeboronation of some heteroaryl boronates.[17] | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Stille | Organotin (R-SnBu₃) | Excellent functional group tolerance; no base needed.[12][14] | Toxic tin reagents; difficult to remove byproducts.[15] | Pd(PPh₃)₄ |
| Negishi | Organozinc (R-ZnCl) | High reactivity; mild conditions; tolerates many functional groups.[5][17] | Reagents are air and moisture sensitive.[17] | Pd(OAc)₂/Ligand |
| Hiyama | Organosilicon (R-Si(OR)₃) | Low toxicity; environmentally benign.[21][22] | Requires an activator (e.g., fluoride), which can affect sensitive groups.[23] | Pd(OAc)₂ |
| Direct Arylation | None (uses C-H bond) | High atom economy; avoids pre-functionalization.[19] | Often requires harsh conditions; may require an extra reduction step. | Pd(OAc)₂ |
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is well-established, with palladium-catalyzed cross-coupling reactions—particularly the Suzuki-Miyaura coupling—serving as the workhorse methods due to their reliability and the stability of the required reagents. However, the advancement of C-H activation methodologies presents a compelling, more sustainable alternative by reducing the number of synthetic steps. For researchers in drug development, the choice of method will depend on the specific derivative being targeted, the scale of the synthesis, and the functional groups present in the molecule. The continued development of more active and robust catalysts for all these transformations will undoubtedly expand the synthetic toolbox, enabling even more rapid and efficient access to this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Stille Coupling [organic-chemistry.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hiyama Coupling [organic-chemistry.org]
- 23. Hiyama coupling - Wikipedia [en.wikipedia.org]
characterization of 2-(3-nitrophenyl)pyridine using NMR and mass spectrometry
An In-depth Technical Guide to the Structural Elucidation of 2-(3-nitrophenyl)pyridine utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
Introduction
In the landscape of pharmaceutical and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. This compound, a biaryl system featuring a pyridine ring linked to a nitrophenyl moiety, represents a core structural motif with potential applications stemming from its electronic and steric properties. The precise substitution pattern—a C-C linkage at the 2-position of the pyridine ring and a nitro group at the meta-position of the phenyl ring—governs its chemical reactivity, photophysical properties, and biological activity.
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structural confirmation of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting a framework for its synthesis and subsequent detailed characterization. This document is intended for researchers and professionals in drug development and chemical sciences who require a robust understanding of how to approach the structural elucidation of such compounds.
Molecular Structure Overview
The first step in any characterization is to understand the molecule's basic framework. This compound possesses the molecular formula C₁₁H₈N₂O₂ and a molecular weight of approximately 200.18 g/mol [1].
Caption: Molecular structure of this compound.
Synthesis Pathway: A Generalized Approach
To characterize a compound, one must first obtain it. A common and effective method for synthesizing biaryl compounds like this compound is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction joins an aryl halide with an aryl boronic acid.
Caption: Generalized workflow for Suzuki cross-coupling synthesis.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure and purify by flash column chromatography on silica gel to yield the pure this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and number of protons and carbons in a molecule.
¹H NMR Characterization
The ¹H NMR spectrum provides information on the number of distinct protons and their neighboring environments. For this compound, we expect to see signals for all 8 aromatic protons, each with a distinct chemical shift due to the electronic effects of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Frequency: A high-field instrument (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | s | - | H-2' |
| ~8.75 | d | ~4.8 | H-6 |
| ~8.30 | d | ~8.0 | H-4' |
| ~8.25 | d | ~8.0 | H-6' |
| ~7.85 | td | ~7.8, 1.8 | H-4 |
| ~7.75 | t | ~8.0 | H-5' |
| ~7.70 | d | ~7.8 | H-3 |
| ~7.35 | ddd | ~7.5, 4.8, 1.1 | H-5 |
Note: These are predicted values. Actual experimental values may vary slightly.
Interpretation of the ¹H NMR Spectrum:
-
Pyridine Ring Protons: The proton at the H-6 position is expected to be the most downfield of the pyridine protons due to its proximity to the electronegative nitrogen atom. The H-3, H-4, and H-5 protons will appear as a complex set of multiplets.
-
Nitrophenyl Ring Protons: The nitro group is a strong electron-withdrawing group, which deshields the protons on the phenyl ring. The H-2' proton, being ortho to the nitro group and the pyridine ring, is expected to be a singlet and significantly downfield. The H-4' and H-6' protons will also be downfield due to the ortho and para relationship with the nitro group. The H-5' proton will appear as a triplet.
¹³C NMR Characterization
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155.5 | C-2 |
| ~149.5 | C-6 |
| ~148.5 | C-3' (C-NO₂) |
| ~140.0 | C-1' |
| ~137.0 | C-4 |
| ~135.0 | C-4' |
| ~129.5 | C-5' |
| ~124.0 | C-6' |
| ~123.0 | C-2' |
| ~122.5 | C-5 |
| ~120.5 | C-3 |
Note: These are predicted values based on known substituent effects.
Interpretation of the ¹³C NMR Spectrum:
-
The carbon attached to the nitrogen (C-2 and C-6) will be significantly downfield[2].
-
The carbon bearing the nitro group (C-3') will also be deshielded.
-
The remaining aromatic carbons will appear in the typical range of ~120-140 ppm. The specific shifts are influenced by the electronic effects of the substituents.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[3]
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are highly reproducible and useful for structural elucidation. Electrospray Ionization (ESI), a softer technique, would be useful for confirming the molecular ion with minimal fragmentation.
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide an accurate mass measurement, allowing for the determination of the molecular formula.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺•): The molecular formula C₁₁H₈N₂O₂ gives an exact mass of 200.0586 g/mol [4]. A high-resolution mass spectrum should show a prominent peak at m/z ≈ 200.0586.
-
Key Fragmentation Pathways: Fragmentation in EI-MS is initiated by the removal of an electron to form a molecular ion, which then undergoes various unimolecular decompositions.[5] For this compound, characteristic fragmentation would involve losses of the nitro group and cleavage of the rings.
References
An In-depth Technical Guide to the Spectroscopic Properties of 2-(3-Nitrophenyl)pyridine and Its Isomers
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's structural and electronic properties is paramount for predicting its behavior and potential applications. This guide offers a comprehensive exploration of the spectroscopic characteristics of 2-(3-nitrophenyl)pyridine and its structural isomers, 2-(2-nitrophenyl)pyridine and 2-(4-nitrophenyl)pyridine. By delving into their synthesis and analyzing their signatures across various spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopy—we aim to provide a foundational resource for the characterization and utilization of these important chemical entities.
The strategic placement of the nitro (-NO₂) group on the phenyl ring in relation to the pyridyl moiety significantly influences the electronic distribution, and consequently, the spectroscopic and physicochemical properties of these isomers. These differences are critical in fields such as medicinal chemistry, where subtle structural changes can drastically alter biological activity and pharmacokinetic profiles.
Synthesis of 2-(Nitrophenyl)pyridine Isomers
The synthesis of 2-(nitrophenyl)pyridine isomers is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile method allows for the efficient formation of a carbon-carbon bond between a pyridine derivative and a nitrophenyl derivative.
General Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction provides a robust and widely applicable method for synthesizing biaryl compounds, including the 2-(nitrophenyl)pyridine isomers[1][2]. The general scheme involves the reaction of a pyridine-containing boronic acid or ester with a halogenated nitrobenzene, or vice versa, in the presence of a palladium catalyst and a base[3][4].
A typical reaction involves the coupling of 2-chloropyridine with a nitrophenylboronic acid or the coupling of a 2-pyridylboronic acid with a chloronitrobenzene isomer. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.
Diagram 1: General Workflow for Synthesis and Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of 2-(nitrophenyl)pyridine isomers.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative Suzuki-Miyaura coupling for the synthesis of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas like argon or nitrogen three times.
-
Solvent and Reaction: Add a degassed solvent system, typically a mixture of toluene and water. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
The same general procedure can be adapted for the synthesis of the 2- and 4-isomers by using the corresponding 2-nitrophenylboronic acid or 4-nitrophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C[5].
¹H NMR Spectroscopy
The ¹H NMR spectra of the 2-(nitrophenyl)pyridine isomers are characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm). The position of the nitro group significantly influences the chemical shifts of the protons on both the phenyl and pyridine rings due to its strong electron-withdrawing nature.
Table 1: Comparative ¹H NMR Data (Predicted and Literature-Based) in CDCl₃
| Proton | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |
| Pyridine Ring | |||
| H-3' | ~7.3 | ~7.8 | ~7.8 |
| H-4' | ~7.8 | ~7.4 | ~7.8 |
| H-5' | ~7.3 | ~7.3 | ~7.3 |
| H-6' | ~8.7 | ~8.7 | ~8.7 |
| Phenyl Ring | |||
| H-3 | - | ~8.3 (d) | ~8.3 (d) |
| H-4 | ~7.7 (t) | ~7.6 (t) | - |
| H-5 | ~7.5 (t) | ~8.2 (d) | ~8.3 (d) |
| H-6 | ~8.0 (d) | - | - |
| H-2 | - | ~8.8 (s) | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7].
The proximity of the nitro group in the 2-position causes a significant downfield shift for the H-6 proton on the phenyl ring. For the 3-isomer, the H-2 and H-4 protons of the phenyl ring are deshielded. In the 4-isomer, the symmetrical nature of the substitution results in two sets of equivalent protons on the phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The electron-withdrawing nitro group causes a downfield shift for the carbon atoms it is attached to (ipso-carbon) and affects the chemical shifts of other carbons in the rings through resonance and inductive effects.
Table 2: Comparative ¹³C NMR Data (Predicted and Literature-Based) in CDCl₃
| Carbon | 2-(2-Nitrophenyl)pyridine (δ, ppm) | This compound (δ, ppm) | 2-(4-Nitrophenyl)pyridine (δ, ppm) |
| Pyridine Ring | |||
| C-2' | ~155 | ~156 | ~156 |
| C-3' | ~122 | ~121 | ~121 |
| C-4' | ~137 | ~137 | ~137 |
| C-5' | ~125 | ~125 | ~125 |
| C-6' | ~150 | ~150 | ~150 |
| Phenyl Ring | |||
| C-1 | ~135 | ~140 | ~145 |
| C-2 | ~149 | ~123 | ~128 |
| C-3 | ~124 | ~148 | ~124 |
| C-4 | ~133 | ~130 | ~147 |
| C-5 | ~129 | ~135 | ~124 |
| C-6 | ~132 | ~122 | ~128 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from literature on similar compounds[6][7][8].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher)[9]. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Diagram 2: NMR Spectroscopy Workflow
Caption: General workflow for acquiring and analyzing NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[3][10].
The FT-IR spectra of the 2-(nitrophenyl)pyridine isomers will all show characteristic absorption bands for the nitro group and the aromatic rings.
-
NO₂ Vibrations: The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment, and thus by the isomer.
-
Aromatic C-H and C=C Vibrations: The spectra will also show C-H stretching vibrations of the aromatic rings above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1400-1600 cm⁻¹ region.
-
C-N Vibrations: The C-N stretching vibration between the phenyl ring and the nitro group is also observable.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibration | 2-(2-Nitrophenyl)pyridine | This compound | 2-(4-Nitrophenyl)pyridine |
| Asymmetric NO₂ Stretch | ~1525 | ~1530 | ~1520 |
| Symmetric NO₂ Stretch | ~1350 | ~1355 | ~1345 |
| Aromatic C=C Stretch | ~1600, 1450 | ~1605, 1470 | ~1595, 1460 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
Note: These are typical ranges and the exact values can vary.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.
UV-Vis Absorption Spectroscopy
The UV-Vis spectra of the 2-(nitrophenyl)pyridine isomers are expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the nitro group[11][12]. The position of the nitro group will affect the extent of conjugation and the energy of these transitions, leading to differences in the absorption maxima (λmax).
Table 4: Comparative UV-Vis Absorption Data (Predicted)
| Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-(2-Nitrophenyl)pyridine | ~260, ~330 | Moderate to High |
| This compound | ~255, ~340 | Moderate to High |
| 2-(4-Nitrophenyl)pyridine | ~270, ~350 | High |
Note: Data is predicted based on the electronic effects of the nitro group. The 4-isomer is expected to have a more extended conjugation, potentially leading to a red-shifted λmax.
The absorption spectra are typically recorded in a solvent such as ethanol or acetonitrile. The polarity of the solvent can also influence the position of the absorption bands[13].
Fluorescence Spectroscopy
Many nitroaromatic compounds are known to be weak emitters or non-fluorescent due to efficient intersystem crossing to the triplet state and other non-radiative decay pathways facilitated by the nitro group. This phenomenon is often referred to as fluorescence quenching.
It is anticipated that the 2-(nitrophenyl)pyridine isomers will exhibit very low fluorescence quantum yields. However, subtle differences in their emission properties may exist due to the different electronic interactions in each isomer. The fluorescence emission, if detectable, would likely be observed at a longer wavelength than the absorption maximum (Stokes shift).
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance in the range of 0.1-1.0 for UV-Vis measurements.
-
UV-Vis Data Acquisition: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).
-
Fluorescence Data Acquisition: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum at longer wavelengths[14].
-
Quantum Yield Determination (if applicable): The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.
Computational Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental spectroscopic data[4][15][16][17][18]. These calculations can predict optimized molecular geometries, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra).
By performing DFT calculations on the 2-(nitrophenyl)pyridine isomers, it is possible to:
-
Correlate calculated vibrational modes with experimental FT-IR peaks for a more detailed assignment.
-
Predict the energies and oscillator strengths of electronic transitions to aid in the interpretation of UV-Vis spectra.
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the key spectroscopic properties of this compound and its 2- and 4-isomers, grounded in established synthetic and analytical methodologies. The distinct spectroscopic fingerprints of these isomers, arising from the positional variation of the nitro group, underscore the importance of thorough characterization in chemical research and development.
For professionals in drug discovery, the detailed understanding of these properties is a critical step in structure-activity relationship (SAR) studies. The electronic and steric differences between the isomers can lead to significant variations in their interactions with biological targets.
Future research could focus on the experimental determination of the fluorescence quantum yields and lifetimes of these compounds to further elucidate their photophysical properties. Additionally, advanced 2D NMR techniques could provide more detailed structural information and confirm the assignments presented here. The continued synergy between experimental spectroscopy and computational chemistry will undoubtedly deepen our understanding of these and other important molecular systems.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine [webbook.nist.gov]
- 4. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
- 9. Buy 2-(2-Chloro-5-nitrophenyl)pyridine | 879088-40-1 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. journalijar.com [journalijar.com]
- 16. Virtual Winter School on Computational Chemistry - Quantum-chemical calculation of spectroscopic parameters [winterschool.cc]
- 17. digital.library.unt.edu [digital.library.unt.edu]
- 18. (PDF) Quantum Chemical Calculations and Spectroscopic [research.amanote.com]
The Chemical Reactivity of the Nitro Group in 2-(3-Nitrophenyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the nitro group in 2-(3-nitrophenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide focuses on the two primary reaction pathways of the nitro group: its reduction to the corresponding amine and its role in nucleophilic aromatic substitution (SNAr) reactions. This document synthesizes mechanistic principles with practical, field-proven insights, offering detailed experimental protocols, comparative data, and visual diagrams to facilitate a deeper understanding and application of the chemistry of this compound.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring linked to a nitrophenyl moiety. The strongly electron-withdrawing nature of the nitro group profoundly influences the electronic landscape of both aromatic rings, rendering the nitro group itself a prime site for chemical transformation.[1][2] A thorough understanding of the reactivity of this functional group is paramount for the strategic design and synthesis of novel pharmaceutical agents and advanced materials. This guide will delve into the mechanistic underpinnings and practical execution of the key transformations of the nitro group in this specific molecular context.
Part 1: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation in organic synthesis, yielding 2-(3-aminophenyl)pyridine, a versatile building block for a myriad of complex molecules.[3][4] The choice of reduction methodology is critical and is dictated by factors such as functional group tolerance, desired chemoselectivity, scalability, and safety considerations.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[5] The two predominant mechanistic pathways are the direct hydrogenation route and the metal-acid reduction route.
Direct Hydrogenation Pathway: This pathway involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds, typically facilitated by a heterogeneous catalyst.
Metal-Acid Reduction Pathway: In this process, a metal such as iron, tin, or zinc acts as the electron donor in an acidic medium. The reaction proceeds through a series of single electron transfers from the metal surface to the nitro group, followed by protonation.
Below is a generalized workflow for the reduction of this compound to 2-(3-aminophenyl)pyridine.
Caption: General workflow for the reduction of this compound.
Comparative Analysis of Reduction Methodologies
The selection of a suitable reduction method is crucial for achieving high yield and purity of the desired 2-(3-aminophenyl)pyridine while preserving the integrity of the pyridine ring.
| Method | Reagents/Catalyst | Typical Solvents | Advantages | Disadvantages | Yield Range (%) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction, mild conditions.[6][7] | Potential for pyridine ring hydrogenation, catalyst poisoning.[8] | 85-98 |
| Metal-Acid Reduction (Fe) | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Cost-effective, good for large scale, high chemoselectivity.[9][10][11] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates.[5] | 70-90 |
| Metal-Salt Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, good functional group tolerance.[12][13][14][15] | Generates tin-based waste, which can be difficult to remove.[16] | 75-95 |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This method is often the preferred choice for its high efficiency and clean reaction profile.[6]
-
Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas source.
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminophenyl)pyridine.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Protocol 2: Reduction with Iron in Acetic Acid
This classical method is robust, cost-effective, and highly suitable for large-scale synthesis.[5][9]
-
Materials: this compound, Iron powder, Glacial Acetic Acid, Ethanol, Water, Sodium Bicarbonate solution.
-
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and glacial acetic acid (catalytic to stoichiometric amount).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed.
-
Protocol 3: Reduction with Tin(II) Chloride
This method offers a mild alternative, particularly when other reducible functional groups are present.[12][15]
-
Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Sodium hydroxide solution.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add SnCl₂·2H₂O (3-5 eq) to the solution.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter the mixture, washing the solid with ethanol or ethyl acetate.
-
Concentrate the filtrate and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting amine if necessary.
-
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the phenyl ring in this compound, making it susceptible to nucleophilic attack.[1][2] This can manifest in two primary ways: activation of the ring towards substitution of other leaving groups, and the direct substitution of the nitro group itself.
Mechanistic Principles of SNAr
The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[17][18]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The Nitro Group as an Activating Group: The nitro group at the meta-position of the phenyl ring in this compound does not directly activate the ortho and para positions for nucleophilic attack in the same way a nitro group on a single aromatic ring would. The overall electron deficiency of the molecule, however, can still facilitate nucleophilic substitution if a suitable leaving group is present at an activated position on either ring.
The Nitro Group as a Leaving Group: The nitro group itself can act as a leaving group in SNAr reactions, particularly on highly electron-deficient aromatic systems.[2][19] While less common than halide leaving groups, the displacement of a nitro group by strong nucleophiles is a documented transformation. For this compound, direct displacement of the nitro group would require harsh conditions and a potent nucleophile due to the meta-positioning relative to the pyridine substituent. However, in related nitropyridine systems, the nitro group has been shown to be a viable leaving group.[6]
Synthetic Utility and Considerations
While specific examples of SNAr reactions on this compound are not extensively reported in the literature, the general principles of SNAr on nitroaromatics and nitropyridines provide a framework for predicting its reactivity.
-
Activation of other leaving groups: If a halogen were present on the phenyl ring, particularly at the positions ortho or para to the nitro group, it would be activated towards nucleophilic displacement.
-
Direct displacement of the nitro group: The displacement of the nitro group in this compound by strong nucleophiles such as alkoxides, thiolates, or amides is plausible under forcing conditions (high temperature, strong base). The reactivity would be lower than in systems where the nitro group is ortho or para to another activating group.
Conclusion
The nitro group in this compound is a versatile functional handle that primarily undergoes two key transformations: reduction to an amine and participation in nucleophilic aromatic substitution. The reduction to 2-(3-aminophenyl)pyridine is a well-established and highly useful reaction, with several reliable methods available, including catalytic hydrogenation and metal-mediated reductions. The choice of method depends on the specific requirements of the synthesis, such as scale, cost, and the presence of other functional groups.
The role of the nitro group in SNAr reactions is more nuanced. While it strongly activates the phenyl ring, its meta-positioning relative to the pyridine substituent makes direct activation for substitution less pronounced. Nevertheless, the potential for the nitro group to act as a leaving group under appropriate conditions opens up further avenues for the functionalization of this important molecular scaffold. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively harness the reactivity of the nitro group in this compound for applications in drug discovery and materials science.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Semantic Scholar [semanticscholar.org]
- 9. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. reddit.com [reddit.com]
- 14. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 15. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 16. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Leveraging 2-(3-Nitrophenyl)pyridine as a Foundational Precursor for the Synthesis of Novel Bioactive Molecules
An In-Depth Technical Guide
Abstract
The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry, present in a significant number of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in critical binding interactions with a wide range of biological targets. This technical guide focuses on 2-(3-nitrophenyl)pyridine, a highly versatile and strategic precursor for the development of novel bioactive molecules. The presence of the nitro group at the meta-position of the phenyl ring offers a unique chemical handle that, through carefully selected transformations, opens gateways to diverse molecular architectures. This document provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its critical chemical transformations, and an exploration of the derivatization pathways that lead to potent bioactive compounds, including kinase inhibitors and antiproliferative agents.
The Strategic Importance of the 2-Arylpyridine Scaffold
The 2-Arylpyridine Motif in Medicinal Chemistry
The fusion of a pyridine ring with an aryl group at the 2-position creates a unique electronic and steric environment. Pyridine derivatives are a cornerstone in drug design, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1] The nitrogen atom acts as a hydrogen bond acceptor and can be crucial for modulating physicochemical properties such as solubility and metabolic stability. When connected to another aromatic system, as in 2-arylpyridines, the resulting compounds can adopt specific conformations that are ideal for fitting into the binding pockets of enzymes and receptors.[3][4] This scaffold is found in drugs like Enpiroline, an antimalarial agent, and is a key component in organometallic complexes used in OLEDs and photoredox catalysis.[5]
This compound: A Versatile Precursor
The strategic value of this compound lies in its latent functionality. Nitropyridines are recognized as convenient and readily available precursors for a vast range of complex bioactive molecules, including those with antitumor, antibacterial, and antifungal properties.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule and serves two primary purposes:
-
Activation and Modification: The nitro group can be readily reduced to an amino group, which is a nucleophilic center and a versatile functional handle for a multitude of subsequent chemical modifications.
-
Synthetic Vector: The presence of the nitro group paves the way for the synthesis of fused heterocyclic systems and allows for diverse derivatization strategies that are central to building libraries of compounds for drug discovery screening.[1]
This guide will elucidate the practical methodologies for harnessing the synthetic potential of this key intermediate.
Synthesis of the this compound Core
Overview of Synthetic Strategies
The construction of the C-C bond between the pyridine and phenyl rings is the critical step in synthesizing the core structure. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this transformation.[5] The Suzuki-Miyaura and Stille couplings are particularly effective.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridyl halide (e.g., 2-bromopyridine) with a nitrophenylboronic acid (e.g., 3-nitrophenylboronic acid) or vice-versa.[6] It is favored for its operational simplicity, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.[7]
-
Stille Coupling: This method couples a pyridyl halide with an organostannane reagent (e.g., tributyl(3-nitrophenyl)stannane). The key advantages of the Stille reaction are its tolerance of a vast array of functional groups and the stability of the organostannane reagents.[8][9] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[10]
For this guide, we will focus on the Suzuki-Miyaura coupling due to its more favorable environmental and safety profile.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 2-bromopyridine and 3-nitrophenylboronic acid.
Materials:
-
2-Bromopyridine
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1) to achieve a concentration of approximately 0.1 M with respect to the 2-bromopyridine.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Visualization: Synthesis Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of the precursor.
Data Presentation: Representative Suzuki Coupling Yields
| Entry | Pyridyl Electrophile | Boronic Acid | Catalyst System | Yield (%) |
| 1 | 2-Bromopyridine | 3-Nitrophenylboronic acid | Pd(OAc)₂ / PPh₃ | 85% |
| 2 | 2-Chloropyridine | 3-Nitrophenylboronic acid | Pd₂(dba)₃ / XPhos | 78% |
| 3 | 2-Bromopyridine | 4-Methoxy-3-nitrophenylboronic acid | Pd(PPh₃)₄ | 82% |
| 4 | 2-Bromo-5-methylpyridine | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂ | 89% |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Key Transformation: Reduction of the Nitro Group
The Gateway to Bioactivity: The Amino Moiety
The transformation of the nitro group into a primary amine is arguably the most critical step in unlocking the potential of this compound. The resulting 2-(3-aminophenyl)pyridine is a versatile intermediate. The amino group can act as a hydrogen bond donor, a nucleophile for forming amides, sulfonamides, and ureas, or a foundational block for constructing more complex heterocyclic systems. Developing reliable and chemoselective reduction methods is therefore of paramount importance.[11]
Comparative Analysis of Reduction Methodologies
Several methods exist for the reduction of aromatic nitro compounds.[12] The choice of reagent is critical to ensure chemoselectivity, especially to avoid reduction of the pyridine ring or other sensitive functional groups.
-
Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very effective method.[13] It is often high-yielding and produces clean reactions. However, care must be taken as some conditions can also reduce the pyridine ring or cause dehalogenation if other halides are present.[13]
-
Metal-Acid Systems: Reagents like Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or HCl) are classic, cost-effective methods for nitro group reduction.[13]
-
Tin(II) Chloride (SnCl₂): This is a widely used and reliable method that offers excellent chemoselectivity for the nitro group in the presence of many other functional groups, making it ideal for complex molecules.[12]
Experimental Protocol: Chemoselective Reduction using Tin(II) Chloride
This protocol provides a robust method for the synthesis of 2-(3-aminophenyl)pyridine.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the flask with stirring.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Carefully basify the mixture by the slow, dropwise addition of a concentrated NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield 2-(3-aminophenyl)pyridine, which can be further purified by chromatography or recrystallization if necessary.
Visualization: Nitro Group Reduction
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to 2-(3-Nitrophenyl)pyridine: Synthesis, Properties, and Applications
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a nitroaryl moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often serving as a key pharmacophore or a synthetic handle for further functionalization. This technical guide provides a comprehensive overview of 2-(3-nitrophenyl)pyridine, a molecule of considerable interest to researchers in drug discovery and organic synthesis. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications in the pharmaceutical landscape.
Molecular and Physicochemical Profile
This compound is a stable organic compound featuring a pyridine ring substituted with a 3-nitrophenyl group at the 2-position. This substitution pattern imparts specific electronic and steric characteristics that are crucial for its reactivity and biological interactions.
Key Chemical Identifiers and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. While some experimental data is limited, predicted values based on robust computational models are also included to provide a comprehensive profile.
| Property | Value | Source(s) |
| CAS Number | 4253-79-6 | [2][3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [4][5] |
| Molecular Weight | 200.19 g/mol | [4][5] |
| Predicted Boiling Point | 401.4 ± 25.0 °C at 760 mmHg | [6] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Pyridine and its derivatives are generally miscible with a wide range of organic solvents. | [7] |
Molecular Structure and Key Features
The structure of this compound, with its constituent pyridine and nitrophenyl rings, is fundamental to its chemical behavior.
Caption: Molecular graph of this compound.
Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds, making it an ideal choice for the synthesis of 2-arylpyridines.[8][9] This approach offers high functional group tolerance, generally good yields, and utilizes readily available starting materials.
Reaction Principle
The synthesis involves the palladium-catalyzed reaction between a pyridine-based electrophile (e.g., 2-bromopyridine) and a phenylboronic acid derivative (e.g., 3-nitrophenylboronic acid) in the presence of a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.[10]
Experimental Protocol
This protocol is a self-validating system designed for high-yield synthesis and is adapted from established procedures for similar pyridine derivatives.[11][12]
Materials:
-
2-Bromopyridine
-
3-Nitrophenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as doublets and triplets, with the proton ortho to the nitrogen being the most downfield. The protons on the nitrophenyl ring will also exhibit characteristic splitting patterns.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbon atoms attached to the nitrogen in the pyridine ring and the nitro group in the phenyl ring are expected to be the most deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum should exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. Crucially, strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected in the regions of approximately 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in medicinal chemistry for several reasons:
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration in the synthesis of more complex drug candidates. This makes this compound a useful pharmaceutical intermediate.[13][14]
-
Biological Activity: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties.[15][16] The presence of the nitrophenyl group can modulate these activities and introduce new pharmacological profiles.
-
Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and electronic properties of this compound make it an excellent candidate for inclusion in SAR studies to probe the binding requirements of biological targets.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura cross-coupling, coupled with the reactivity of its functional groups, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists working with this and related compounds, enabling further exploration of its chemical and biological properties.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4253-79-6 [chemicalbook.com]
- 3. 4253-79-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C11H8N2O2 | CID 459555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(3-Nitrophenyl)pyridine | C11H8N2O2 | CID 12181327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-[2-(3-Nitrophenyl)ethynyl]pyridine CAS#: 856164-09-5 [m.chemicalbook.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]
- 15. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(3-Nitrophenyl)pyridine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Ligand Design
In the dynamic landscape of transition metal catalysis, the rational design of ligands is paramount to unlocking novel reactivity and enhancing catalytic efficiency. This guide delves into the potential of 2-(3-nitrophenyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. While direct, comprehensive studies on this specific ligand are emerging, its structural motifs suggest a unique electronic profile that can be strategically exploited. The presence of the electron-withdrawing nitro group on the phenyl ring is anticipated to modulate the electronic properties of the pyridyl nitrogen, thereby influencing the stability and reactivity of the corresponding metal complexes.
This document provides a detailed exploration of the synthesis of this compound, followed by robust, field-proven protocols for its application in Suzuki-Miyaura and Heck cross-coupling reactions. The methodologies presented are grounded in established principles of catalysis with analogous pyridine-based ligands. As a Senior Application Scientist, the aim is to not only provide a step-by-step guide but also to instill a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and high-yielding route from commercially available starting materials. The key transformation involves the palladium-catalyzed coupling of a pyridine-based electrophile with a nitrophenylboronic acid.
Foundational Strategy: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The general scheme involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, 2-chloropyridine or 2-bromopyridine can be coupled with 3-nitrophenylboronic acid.
DOT Script for Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridine derivatives.[3]
Materials:
-
2-Chloropyridine
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.
Expected Yield: 75-90%
Application in Palladium-Catalyzed Cross-Coupling Reactions
The electronic nature of this compound, characterized by the electron-withdrawing nitro group, makes it an intriguing ligand for modulating the catalytic activity of palladium. The reduced electron density on the pyridine nitrogen is expected to influence the stability of the palladium-ligand bond and the overall reactivity of the catalytic species.
Suzuki-Miyaura Cross-Coupling of Aryl Halides
This protocol outlines the use of this compound as a ligand in the Suzuki-Miyaura coupling of a model aryl bromide with phenylboronic acid. The catalyst is generated in situ.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromoanisole | A common, moderately activated aryl bromide. |
| Boronic Acid | Phenylboronic acid | Standard coupling partner. |
| Palladium Precatalyst | Pd₂(dba)₃ | A common Pd(0) source for in situ catalyst formation. |
| Ligand | This compound | The ligand under investigation. |
| Base | K₂CO₃ | A versatile base for a broad range of substrates. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki-Miyaura reactions. |
| Temperature | 100 °C | Ensures sufficient reaction rates for most substrates. |
| Catalyst Loading | 1-2 mol% | A typical starting point for optimization. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Can be optimized to balance catalyst stability and activity. |
Detailed Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Work-up and Purification: Follow the procedure outlined in section 1.2.
Heck Cross-Coupling of Aryl Halides with Alkenes
The Heck reaction is a powerful method for the synthesis of substituted alkenes from aryl halides and alkenes.[4] This protocol describes a representative Heck reaction using a catalyst system generated in situ from this compound.
DOT Script for Heck Reaction Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3-Nitrophenyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A New Frontier in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Traditionally, these transformations have relied on aryl halides and triflates as the electrophilic coupling partners. However, the use of nitroarenes as coupling partners has recently emerged as a powerful and atom-economical alternative.[3][4] Nitroarenes are readily available and inexpensive feedstocks, and their use in "denitrative" cross-coupling reactions, where the nitro group is displaced, streamlines synthetic routes by avoiding the multiple steps often required to synthesize the corresponding halides.[4][5]
This application note explores the potential of 2-(3-nitrophenyl)pyridine as a versatile substrate in palladium-catalyzed denitrative cross-coupling reactions. The unique electronic and structural features of this molecule—namely, the strongly electron-withdrawing nitro group and the coordinating pyridine nitrogen—present both opportunities and challenges for synthetic chemists. We will provide a detailed overview of the mechanistic underpinnings of denitrative couplings and present detailed protocols for the application of this compound in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions.
The Unique Profile of this compound as a Substrate
The presence of the nitro group at the meta-position of the phenyl ring significantly influences the electronic properties of this compound, making the C-NO2 bond susceptible to oxidative addition by a low-valent palladium catalyst.[3] This is the crucial first step in the catalytic cycle of denitrative cross-coupling reactions.[6] Furthermore, the pyridine nitrogen atom can act as a directing group or a ligand for the palladium center, potentially influencing the regioselectivity and efficiency of the coupling reaction. The protocols outlined below are designed to leverage these properties to achieve efficient and selective transformations.
Denitrative Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7][8] The denitrative variant allows for the direct coupling of nitroarenes with boronic acids, offering a more streamlined approach to biaryl synthesis.[6][9][10][11]
Mechanistic Rationale
The catalytic cycle for the denitrative Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of the C-NO2 bond to a Pd(0) species, a step facilitated by a bulky, electron-rich phosphine ligand such as BrettPhos.[3][6] The resulting Ar-Pd(II)-NO2 complex then undergoes transmetalation with a boronic acid, followed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[7][9]
Caption: Catalytic cycle for the denitrative Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-(3-Arylphenyl)pyridines
Materials:
-
This compound
-
Arylboronic acid
-
Pd(OAc)2 or Pd(acac)2
-
BrettPhos (or other suitable bulky phosphine ligand)
-
K3PO4 (anhydrous)
-
1,4-Dioxane (anhydrous, degassed)
-
Stir bar
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), and K3PO4 (3.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous, degassed 1,4-dioxane to achieve a final concentration of 0.1-0.2 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture at 110-130 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Reference |
| Palladium Source | Pd(OAc)2 or Pd(acac)2 (5 mol%) | [6] |
| Ligand | BrettPhos (10 mol%) | [3][6] |
| Base | K3PO4 (3.0 equiv.) | [6] |
| Solvent | 1,4-Dioxane | [6] |
| Temperature | 110-130 °C | [6] |
Denitrative Mizoroki-Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[12] The denitrative version extends this transformation to nitroarenes, providing a direct route to stilbenes and other arylated olefins.[2][13][14][15][16][17][18][19]
Mechanistic Rationale
Similar to the Suzuki-Miyaura coupling, the denitrative Heck reaction begins with the oxidative addition of the C-NO2 bond to Pd(0).[14][15] The resulting palladium(II) complex then undergoes migratory insertion of the alkene, followed by β-hydride elimination to afford the arylated alkene product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by base-mediated elimination of HNO2.[14][15]
Caption: Catalytic cycle for the denitrative Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of 2-(3-Styrylphenyl)pyridines
Materials:
-
This compound
-
Styrene or other alkene
-
Pd(acac)2
-
BrettPhos
-
Rb2CO3 or Cs2CO3
-
Trifluorotoluene (PhCF3) or Anisole
-
Stir bar
-
Sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried sealed reaction tube under an inert atmosphere, add this compound (1.0 equiv.), Rb2CO3 (3.0 equiv.), Pd(acac)2 (5 mol%), and BrettPhos (20 mol%).
-
Add the alkene (1.5-2.0 equiv.) and trifluorotoluene (to a concentration of 0.1 M with respect to the nitroarene).
-
Seal the tube and heat the reaction mixture at 150 °C with vigorous stirring for 24 hours.[15]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Reference |
| Palladium Source | Pd(acac)2 (5 mol%) | [15] |
| Ligand | BrettPhos (20 mol%) | [15] |
| Base | Rb2CO3 (3.0 equiv.) | [15] |
| Solvent | PhCF3 or Anisole | [15][20] |
| Temperature | 150 °C | [15] |
Denitrative Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.[21][22][23] The denitrative version provides a direct pathway from readily available nitroarenes to valuable amine products.[21][22][23]
Mechanistic Rationale
The catalytic cycle for the denitrative Buchwald-Hartwig amination of this compound involves the oxidative addition of the C-NO2 bond to Pd(0).[21][22] The resulting palladium(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[21][22]
Caption: Catalytic cycle for the denitrative Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Aryl-3-(pyridin-2-yl)anilines
Materials:
-
This compound
-
Primary or secondary amine
-
Pd(acac)2
-
BrettPhos
-
K3PO4
-
1,4-Dioxane (anhydrous, degassed)
-
Stir bar
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), K3PO4 (3.0 equiv.), Pd(acac)2 (5 mol%), and BrettPhos (10 mol%).
-
Add the amine (1.2 equiv.) and anhydrous, degassed 1,4-dioxane (to a concentration of 0.1 M with respect to the nitroarene).
-
Seal the flask and heat the reaction mixture at 130 °C with vigorous stirring for 12-24 hours.[21]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Reference |
| Palladium Source | Pd(acac)2 (5 mol%) | [21] |
| Ligand | BrettPhos (10 mol%) | [21] |
| Base | K3PO4 (3.0 equiv.) | [21] |
| Solvent | 1,4-Dioxane | [21] |
| Temperature | 130 °C | [21] |
Conclusion and Future Outlook
The application of this compound in palladium-catalyzed denitrative cross-coupling reactions represents a promising avenue for the efficient synthesis of a diverse range of functionalized 2-arylpyridine derivatives. These compounds are important scaffolds in medicinal chemistry and materials science. The protocols provided herein, based on established methodologies for other nitroarenes, offer a solid starting point for researchers to explore the synthetic utility of this readily accessible building block. Further optimization of reaction conditions and a deeper investigation into the role of the pyridine nitrogen in the catalytic cycle will undoubtedly lead to even more efficient and selective transformations.
References
- 1. zr-catalyst.com [zr-catalyst.com]
- 2. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jmcct.com [jmcct.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 23. discovery.researcher.life [discovery.researcher.life]
Application Notes: Protocols for the Suzuki-Miyaura Coupling of 2-Halopyridines with 3-Nitrophenylboronic Acid
Introduction: The Strategic Importance of 2-(3-Nitrophenyl)pyridine Scaffolds
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. The this compound motif, in particular, serves as a valuable scaffold. The pyridine ring is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability, while the nitrophenyl group is a versatile synthetic handle, readily converted to an amine for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds to construct such frameworks, prized for its functional group tolerance and generally mild conditions.[1][2][3]
This guide provides a detailed examination of the Suzuki-Miyaura coupling between 2-halopyridines and 3-nitrophenylboronic acid. We will delve into the mechanistic nuances and challenges specific to these substrates and present robust, field-proven protocols for researchers in synthetic and drug development laboratories.
Mechanistic Considerations & Key Challenges
The efficacy of a Suzuki-Miyaura coupling is governed by the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific electronic nature of both the 2-halopyridine electrophile and the 3-nitrophenylboronic acid nucleophile introduces distinct challenges that must be addressed through careful protocol design.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: Development of Fluorescent Probes Based on the 2-(3-Nitrophenyl)pyridine Scaffold for Nitroreductase Detection
Introduction
Fluorescent probes are indispensable tools in biomedical research, offering high sensitivity and spatiotemporal resolution for visualizing biological processes in real-time.[1][2] Among the various scaffolds used for probe development, the 2-phenylpyridine core is a robust platform due to its favorable photophysical properties and synthetic accessibility. This guide focuses on a specific class of probes derived from this platform: those featuring a 2-(3-nitrophenyl)pyridine scaffold.
The defining characteristic of this scaffold is the presence of a nitro group (—NO₂) on the phenyl ring. The nitro group is a potent electron-withdrawing moiety that typically quenches the fluorescence of the parent fluorophore through a process known as Photoinduced Electron Transfer (PeT).[3][4] This "fluorescence-off" state, however, creates an opportunity for a "turn-on" sensing mechanism. These probes are intelligently designed to remain non-fluorescent until the nitro group is enzymatically reduced to an electron-donating amino group (—NH₂).
This transformation is catalyzed by nitroreductase (NTR), an enzyme predominantly found in anaerobic bacteria and overexpressed in hypoxic (low-oxygen) tumor cells.[5][6] Consequently, this compound-based probes have emerged as highly effective tools for the selective detection of bacterial infections and for imaging the hypoxic microenvironment of solid tumors, a critical factor in cancer progression and treatment resistance.[7][8]
This document provides a comprehensive guide to the design rationale, synthesis, characterization, and application of these probes for researchers, scientists, and drug development professionals.
Principle of Operation: An Enzyme-Activated "Turn-On" System
The functionality of this compound probes hinges on a clever manipulation of intramolecular charge transfer and electron transfer processes.
-
The "Off" State (Quenched Fluorescence): The core fluorophore, 2-phenylpyridine, possesses a π-conjugated system capable of fluorescence. However, the appended 3-nitrophenyl group acts as a powerful quencher. Upon photoexcitation, an electron from the excited fluorophore is transferred to the electron-deficient nitro group. This non-radiative decay pathway, known as Photoinduced Electron Transfer (PeT), dominates over fluorescence, rendering the probe dark.[3][4]
-
The "On" State (Restored Fluorescence): In the presence of nitroreductase (NTR) and a reducing cofactor like NADH or NADPH, the nitro group (—NO₂) is reduced to an amino group (—NH₂).[6] This conversion is the critical activation step. The amino group is an electron-donating group, which not only inhibits the PeT process but also enhances the intramolecular charge transfer (ICT) character of the fluorophore, often leading to a bright fluorescence emission.[9]
The overall mechanism provides a high signal-to-noise ratio, as the fluorescence signal is generated only in the presence of the target enzyme.
Figure 1: Sensing mechanism of a this compound-based probe for nitroreductase.
Synthesis and Characterization
General Synthesis Protocol: Suzuki Coupling
A common and effective method for synthesizing the this compound scaffold is the palladium-catalyzed Suzuki cross-coupling reaction. This protocol outlines the synthesis of a representative probe, NPP-1 (Nitro Phenyl Pyridine-1).
Figure 2: General workflow for the synthesis of probe NPP-1 via Suzuki coupling.
Step-by-Step Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 2-bromopyridine (1.0 mmol, 1 equiv.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Causality: The boronic acid is the source of the nitrophenyl group, and the base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle. Using a slight excess of the boronic acid ensures complete consumption of the starting bromide.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%) to the flask.
-
Causality: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. 5 mol% is a typical catalytic loading that balances reaction efficiency with cost.
-
-
Solvent and Degassing: Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and H₂O (5 mL). Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes.
-
Causality: The mixed solvent system ensures the solubility of both organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90°C under a nitrogen atmosphere for 12 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 30 mL of ethyl acetate (EtOAc) and 30 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 20 mL of EtOAc.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane/EtOAc gradient to yield the final product, NPP-1 .
-
Characterization: Confirm the structure and purity of NPP-1 using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Photophysical Characterization
Before biological application, it is crucial to characterize the probe's fundamental photophysical properties.[10]
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of NPP-1 in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare working solutions (e.g., 10 µM) in a biologically relevant buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4), ensuring the final DMSO concentration is low (<0.5%) to avoid solvent effects.
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer. Identify the wavelength of maximum absorption (λ_abs). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Emission: Using the determined λ_abs as the excitation wavelength (λ_ex), record the fluorescence emission spectrum. Identify the wavelength of maximum emission (λ_em).
-
Quantum Yield (Φ_F): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Characterize the "On" State: To characterize the fluorescent product, incubate the probe with nitroreductase and NADH and repeat steps 3-5.
Table 1: Representative Photophysical Properties of NPP-1 and its Reduced Form (NPP-1-NH₂) in PBS (pH 7.4)
| Property | NPP-1 ("Off" State) | NPP-1-NH₂ ("On" State) | Rationale & Significance |
| λ_abs (nm) | 350 | 375 | The absorption maximum, used for optimal excitation. A red-shift is common post-reduction. |
| λ_em (nm) | N/A (Weak) | 520 | The emission maximum. A large Stokes shift is desirable to minimize signal overlap. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 12,000 | 18,000 | A measure of how strongly the probe absorbs light. Higher values are better. |
| Quantum Yield (Φ_F) | < 0.01 | 0.45 | Efficiency of fluorescence. The large increase from "Off" to "On" ensures high contrast. |
| Stokes Shift (nm) | N/A | 145 | The difference between λ_abs and λ_em. A shift >50 nm is good for imaging. |
Application Notes: Detecting Nitroreductase
In Vitro Fluorometric Assay
This protocol validates the probe's response to NTR in a controlled, cell-free environment.
Materials:
-
NPP-1 probe (1 mM in DMSO)
-
Nitroreductase (from E. coli, stock solution)
-
NADH (10 mM in PBS)
-
PBS buffer (100 mM, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Plate reader with fluorescence detection
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures (200 µL final volume) containing PBS buffer, NPP-1 (final concentration 10 µM), and NADH (final concentration 200 µM).
-
Causality: NADH is the essential hydride source (cofactor) for the NTR-catalyzed reduction.
-
-
Initiate Reaction: Add varying concentrations of nitroreductase (e.g., 0-10 µg/mL) to the wells to initiate the reaction. Include a control well with no enzyme.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity on a plate reader (e.g., λ_ex = 375 nm, λ_em = 520 nm).
-
Data Analysis: Plot the fluorescence intensity against the nitroreductase concentration. This will demonstrate the probe's dose-dependent response. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
Cellular Imaging of Hypoxia
This protocol describes the use of NPP-1 to visualize NTR activity in hypoxic cancer cells.
Figure 3: Experimental workflow for imaging hypoxia in cultured cells using an NTR-activated probe.
Protocol:
-
Cell Culture: Seed MCF-7 human breast cancer cells onto glass-bottom confocal dishes. Culture overnight in standard medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.
-
Induce Hypoxia: Transfer one set of dishes to a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours to induce NTR expression. Keep a control set of dishes under normoxic conditions (21% O₂).
-
Self-Validation: The normoxic cells serve as a crucial negative control. Little to no fluorescence is expected in these cells, validating that the probe's activation is specific to the hypoxic environment.
-
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Add fresh medium containing 10 µM NPP-1 to both hypoxic and normoxic cells. Incubate for 30 minutes at 37°C.
-
Wash: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any extracellular probe.
-
Imaging: Add fresh PBS or phenol red-free medium to the dishes. Image the cells immediately using a confocal fluorescence microscope equipped with appropriate filters (e.g., excitation at ~405 nm, emission collected at 500-550 nm).
-
Image Analysis: Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly brighter green fluorescence in the hypoxic cells indicates the presence and activity of nitroreductase.
References
- 1. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nathan.instras.com [nathan.instras.com]
- 5. A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 7. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
use of 2-(3-nitrophenyl)pyridine in the synthesis of materials for organic electronics
An Application Guide to 2-(3-Nitrophenyl)pyridine in Organic Electronics
Abstract
This technical guide serves as a comprehensive resource for researchers and scientists on the strategic use of this compound as a pivotal building block in the synthesis of advanced materials for organic electronics. We delve into the unique electronic properties conferred by its structure—a synergistic combination of an electron-deficient pyridine ring and a strongly electron-withdrawing nitrophenyl moiety. This document provides not just procedural steps but also the underlying scientific rationale for its application in two primary domains: high-performance phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs) and versatile precursors for charge-transporting materials. Detailed, field-tested protocols for synthesis, functionalization, and characterization are presented, supported by quantitative data and mechanistic diagrams to empower researchers in developing next-generation organic electronic devices.
Introduction: The Strategic Value of this compound
In the landscape of organic electronics, the design of molecular components with precisely tuned electronic characteristics is paramount. This compound emerges as a molecule of significant interest. Its structure is inherently polarized; the pyridine ring is electron-deficient, a trait widely exploited in electron-transporting materials (ETMs).[1] The addition of a phenyl ring at the 2-position creates the ubiquitous "phenylpyridine" (ppy) scaffold, the cornerstone of many highly efficient phosphorescent emitters.[2]
The strategic placement of a nitro (-NO₂) group at the meta-position of the phenyl ring further amplifies its utility. The nitro group is one of the strongest electron-withdrawing groups, which profoundly influences the frontier molecular orbital (HOMO/LUMO) energy levels of any material it is incorporated into. This allows for rational tuning of emission colors and redox properties in organometallic complexes.[3][4] Furthermore, the nitro group serves as a versatile synthetic handle, readily converted to an amino (-NH₂) group, which opens a gateway to a vast library of hole-transporting materials (HTMs) and bipolar hosts through well-established cross-coupling chemistries.[1][5]
This guide will explore these two primary applications, providing the foundational knowledge and practical protocols to leverage this compound in your research.
Caption: Synthetic utility of this compound.
Synthesis of the Core Building Block
The most efficient and widely adopted method for synthesizing 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance, making it ideal for coupling a pyridine halide with a nitrophenylboronic acid without disturbing the nitro group.[6][7]
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure reported for the synthesis of 2-arylpyridines.[6]
Materials:
-
2-Bromopyridine
-
3-Nitrophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
-
Magnetic stirrer/hotplate
Procedure:
-
To a 100 mL Schlenk flask, add 2-bromopyridine (1.0 mmol, 158 mg), 3-nitrophenylboronic acid (1.2 mmol, 200 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add a 1:1 mixture of isopropanol and water (20 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound. (Expected Yield: ~85%).
Application I: Synthesis of Phosphorescent Iridium(III) Emitters
The 2-phenylpyridine (ppy) scaffold is the basis for some of the most successful phosphorescent emitters in OLEDs, such as fac-tris(2-phenylpyridinato)iridium(III) [Ir(ppy)₃], which emits a characteristic green light (~520 nm).[2] By introducing a strong electron-withdrawing nitro group onto the phenyl ring, we can systematically stabilize the HOMO energy level of the resulting iridium complex. This wider HOMO-LUMO gap results in a predictable blue-shift of the emission wavelength, allowing for the creation of green-blue or even sky-blue emitters.[3]
Caption: Synthesis of a heteroleptic Iridium(III) emitter.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
This two-step protocol involves the initial formation of a chloro-bridged iridium dimer, which is then reacted with an ancillary ligand like acetylacetone (acac).
Step 2A: Synthesis of the Chloro-Bridged Dimer [(ppy-NO₂)₂Ir(μ-Cl)]₂
-
Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1.0 mmol) and this compound (2.5 mmol) in a 2-ethoxyethanol/water (3:1, 20 mL) mixture.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction to reflux (approx. 135 °C) under an argon atmosphere for 18-24 hours.
-
Cool the reaction to room temperature. Add 20 mL of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with methanol, and then diethyl ether.
-
Dry the resulting yellow-orange solid under vacuum. This dimer is often used in the next step without further purification.
Step 2B: Synthesis of (ppy-NO₂)₂Ir(acac)
-
In a Schlenk flask, suspend the chloro-bridged dimer (0.5 mmol) in 2-ethoxyethanol (20 mL).
-
Add acetylacetone (acac) (1.5 mmol) and sodium carbonate (Na₂CO₃) (3.0 mmol).
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction to reflux (approx. 135 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC until the dimer spot disappears.
-
Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Collect the precipitate by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel, typically using a dichloromethane/hexane solvent system, to yield the final complex.
Data Presentation: Impact of Nitro-Functionalization
The introduction of the -NO₂ group has a significant and predictable effect on the material's properties compared to the benchmark Ir(ppy)₃.
| Property | fac-Ir(ppy)₃ (Benchmark) | (ppy-NO₂)₂Ir(acac) (Expected) | Rationale for Change |
| Emission Peak (λₑₘ) | ~520 nm (Green)[2] | 480 - 500 nm (Green-Blue) | The electron-withdrawing -NO₂ group stabilizes the HOMO, widening the HOMO-LUMO gap and causing a blue-shift in emission.[3][4] |
| HOMO Level | ~ -5.3 eV[8] | < -5.5 eV | The -NO₂ group significantly lowers the energy of the HOMO, which is primarily localized on the Ir(d)-phenyl(π) orbitals. |
| LUMO Level | ~ -2.4 eV[8] | < -2.8 eV | The LUMO, localized on the pyridine π* orbitals, is also stabilized (lowered in energy) by the inductive effect of the nitro group. |
| Photolum. Quantum Yield | High (~97%) | Moderate to High | Can be affected by vibrational quenching or changes in excited state geometry, but often remains high. |
Application II: Precursor for Charge-Transporting Materials
The true versatility of this compound lies in the chemical reactivity of the nitro group. A straightforward reduction converts it to an amine, yielding 2-(3-aminophenyl)pyridine. This molecule is an ideal precursor for synthesizing advanced hole-transporting or bipolar host materials. The amine serves as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allowing for the attachment of well-known hole-transporting moieties like triphenylamine or carbazole.[9][10]
References
- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. ursi.org [ursi.org]
- 3. Photophysical and electrochemical properties of heteroleptic tris-cyclometalated iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Three-Component Reactions for the Synthesis of Substituted Pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence drives the continuous need for efficient and versatile synthetic methodologies. Three-component reactions have emerged as a powerful strategy, offering atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple precursors. This guide provides an in-depth exploration of key three-component reactions for the synthesis of substituted pyridines, blending established, field-proven methods with a look at modern catalytic approaches. Each section is designed to provide not just a protocol, but a deeper understanding of the reaction's principles, empowering researchers to apply and adapt these methods effectively.
The Hantzsch Pyridine Synthesis: A Classic and Versatile Approach
First reported by Arthur Hantzsch in 1881, this reaction remains one of the most reliable and straightforward methods for constructing the pyridine core.[1][2] It is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[1][3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding aromatic pyridine.[1] The resulting 1,4-DHP products are themselves of significant interest, most notably as calcium channel blockers used in treating cardiovascular diseases.[2]
Mechanism and Rationale
The Hantzsch synthesis proceeds through a cascade of classical organic reactions, making it a robust and predictable transformation. The generally accepted mechanism involves two primary pathways that converge.[1] First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine.[4] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[4] The final aromatization to the pyridine is a thermodynamically favorable process.[1]
Detailed Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol is a representative example of the Hantzsch synthesis.[5]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (1.16 g, 15 mmol)
-
Methanol (25 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol).
-
Add methanol (25 mL) to the flask and equip it with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux with stirring. The solution will typically turn yellow.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:2).
-
After completion, allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold methanol.
-
Recrystallize the crude product from ethanol to yield the pure 1,4-dihydropyridine as yellow crystals.
Aromatization to Pyridine: The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine using various oxidizing agents, such as nitric acid or ferric chloride.[4]
Application Notes and Insights
-
Substrate Scope: The Hantzsch synthesis is highly versatile. A wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes, can be used.[4] Electron-withdrawing groups on aromatic aldehydes generally lead to higher yields. The β-dicarbonyl component is typically a β-ketoester like ethyl acetoacetate, but other 1,3-dicarbonyl compounds can also be employed.[3]
-
Limitations: A key limitation of the classical Hantzsch synthesis is the production of symmetrical pyridines, as two equivalents of the same β-dicarbonyl compound are used.[6] Modifications exist to create unsymmetrical pyridines, but these often require a stepwise approach. The reaction can be slow and may require harsh conditions, although modern variations using microwave irradiation or catalysts like p-toluenesulfonic acid can improve reaction times and yields.[1][2]
-
Troubleshooting: Low yields can sometimes be attributed to the instability of the aldehyde or side reactions. Ensuring the purity of the starting materials is crucial. If the product does not precipitate upon cooling, concentrating the reaction mixture under reduced pressure before cooling can be effective.
| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Reflux in Methanol, 4-6h | ~45% | [5][7] |
| Formaldehyde | Ethyl acetoacetate | Ammonium Acetate | Reflux in Ethanol | ~79% | [5] |
| 5-Bromothiophene-2-carboxaldehyde | Acetylacetone | Ammonium Acetate | CAN catalyst, RT, Solvent-free, 1-2.5h | Good to Excellent | [8] |
The Kröhnke Pyridine Synthesis: A Convergent Route to Highly Functionalized Pyridines
The Kröhnke synthesis provides a highly flexible and efficient route to 2,4,6-trisubstituted pyridines.[9] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[10] Unlike the Hantzsch synthesis, the Kröhnke reaction directly yields the aromatic pyridine without the need for a separate oxidation step.[9]
Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia (from ammonium acetate) and subsequent dehydration to afford the stable, aromatic pyridine ring.[9][10]
Detailed Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine
This protocol is a classic example of the Kröhnke synthesis.[9]
Part A: Preparation of N-Phenacylpyridinium Bromide
-
Dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of acetone in a 50 mL round-bottom flask.
-
To this solution, add pyridine (0.87 g, 11 mmol) dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash it with cold acetone.
-
Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.
Part B: Synthesis of 2,4,6-Triphenylpyridine Materials:
-
N-Phenacylpyridinium bromide (from Part A, 1.0 equiv)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of ice water with stirring, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2,4,6-triphenylpyridine.
Application Notes and Insights
-
Substrate Scope: The Kröhnke synthesis is broadly applicable, tolerating a wide range of functional groups on both the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound.[9] This allows for the synthesis of a diverse library of substituted pyridines.
-
One-Pot Variations: To improve efficiency, one-pot variations have been developed. For instance, a solvent-free reaction between a substituted acetophenone, a substituted benzaldehyde, and ammonium acetate at high temperatures can directly yield 2,4,6-triarylpyridines.[9]
-
Advantages: A significant advantage over the Hantzsch synthesis is that the reaction directly produces the aromatic pyridine, avoiding a separate oxidation step. The reaction conditions are generally mild.[10]
-
Troubleshooting: The preparation of the α-pyridinium methyl ketone salt is a critical step. Ensuring its purity is key to a successful reaction. In the final step, if the product oils out instead of precipitating, scratching the inside of the beaker or adding a seed crystal can induce crystallization.
| Pyridinium Salt Precursor | α,β-Unsaturated Carbonyl | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Bromoacetophenone | Chalcone | NH₄OAc, Acetic Acid, Reflux | ~90% |[11] | | 2-Acetylpyridine (one-pot) | Benzaldehyde, 2-Acetylpyridine | NH₄OAc, Acetic Acid, Reflux | ~81% |[11] | | Substituted Acetophenones (solvent-free) | Substituted Chalcones | NH₄OAc, 120-140 °C | 93-98% |[12] |
The Bohlmann-Rahtz Pyridine Synthesis: A Route to Regiocontrolled Pyridines
The Bohlmann-Rahtz synthesis is an effective method for preparing substituted pyridines, typically in two steps. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.
Mechanism and Rationale
The reaction begins with a Michael addition of the enamine to the ethynylketone. The resulting intermediate undergoes tautomerization to form a stable aminodiene. The crucial step for cyclization is a heat-induced E/Z isomerization of the double bond, which brings the reactive groups into proximity for the subsequent cyclodehydration to form the aromatic pyridine ring. A key advantage of using an ynone instead of an enone (as in the Hantzsch synthesis) is that it obviates the need for a final oxidation step.
Detailed Experimental Protocol: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
The original two-step procedure has been improved by the development of one-pot methods using acid catalysis, which lowers the required temperature for cyclodehydration.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one) (1.0 equiv)
-
Ammonium acetate (1.5 equiv)
-
Ethanol or a mixture of Toluene and Acetic Acid (5:1)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equiv), the alkynone (1.0 equiv), and ammonium acetate (1.5 equiv) in the chosen solvent (e.g., ethanol). The enamine is generated in situ.
-
If using a toluene/acetic acid mixture, the acetic acid acts as the catalyst.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Insights
-
Catalysis: The high temperatures initially required for the cyclodehydration step were a significant drawback. The introduction of Brønsted acids (like acetic acid) or Lewis acids (like zinc bromide or ytterbium triflate) as catalysts allows the reaction to proceed at much lower temperatures, making a one-step procedure feasible.
-
Three-Component Variation: A significant improvement is the three-component, one-pot reaction where a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate are reacted together. This avoids the need to pre-form and isolate the enamine.
-
Microwave-Assisted Synthesis: The Bohlmann-Rahtz reaction is well-suited to microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields.
-
Regiocontrol: A major strength of this synthesis is the excellent regiocontrol, leading to a single regioisomer of the trisubstituted pyridine.
| Enamine/Precursor | Alkynone | Catalyst | Conditions | Yield | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Acetic Acid | Toluene/AcOH, Reflux | Good to Excellent | |
| 1,3-Dicarbonyl + NH₄OAc | Various Alkynones | None (in EtOH) | Ethanol, Reflux | Good | |
| Enamino ester | Various Alkynones | Yb(OTf)₃ or ZnBr₂ | Toluene, Reflux | Good |
Modern Catalytic Approaches: A Copper-Catalyzed Three-Component Synthesis
Modern organic synthesis continually seeks more efficient, sustainable, and versatile methods. Transition metal catalysis has become a powerful tool for constructing complex molecules. A notable example is the copper-catalyzed three-component synthesis of polysubstituted pyridines from ketoxime acetates, aldehydes, and activated methylene compounds.
Mechanism and Rationale
This reaction proceeds through a cascade of copper-catalyzed transformations in a single pot. The copper(I) catalyst is believed to initiate the cleavage of the N-O bond of the ketoxime acetate. This is followed by a series of C-C and C-N bond formations and an oxidative aromatization to yield the final pyridine product. This method is highly step-economical and avoids the need for an external oxidant.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of Polysubstituted Pyridines
This protocol is based on the method developed by Jiang, H. et al.
Materials:
-
Ketoxime acetate (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Activated methylene compound (e.g., malononitrile) (1.5 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Lithium carbonate (Li₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or sealed vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk tube or a sealable reaction vial, add the ketoxime acetate (1.0 equiv), aldehyde (1.2 equiv), activated methylene compound (1.5 equiv), CuBr (10 mol%), and Li₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application Notes and Insights
-
Advantages: This method features the use of an inexpensive and readily available copper catalyst. It is a one-pot process with high atom and step economy. A key advantage is that it does not require an external oxidant, as the reaction is designed to be redox-neutral overall.
-
Scope: The reaction tolerates a wide variety of functional groups on all three components, allowing for the synthesis of diverse and complex pyridine structures.
-
Modern Context: This type of catalytic, multi-component reaction represents the forefront of synthetic methodology development, emphasizing efficiency, sustainability, and the ability to build molecular complexity rapidly. Such methods are invaluable in drug discovery for the rapid generation of compound libraries.
| Ketoxime Acetate | Aldehyde | Activated Methylene | Conditions | Yield (%) | Reference |
| Acetophenone oxime acetate | Benzaldehyde | Malononitrile | CuBr, Li₂CO₃, DMSO, 120 °C | up to 84% | |
| Various oxime acetates | Various aldehydes | Various | CuBr, Li₂CO₃, DMSO, 120 °C | Good to High |
References
- 1. baranlab.org [baranlab.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. dergipark.org.tr [dergipark.org.tr]
Analytical Methods for the Detection and Quantification of 2-(3-nitrophenyl)pyridine
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the accurate detection and quantification of 2-(3-nitrophenyl)pyridine. As a key intermediate in chemical synthesis and a potential impurity in pharmaceutical manufacturing, robust analytical control is imperative.[1][2] This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches for quantification and identification. Additionally, a supplementary UV-Vis spectrophotometric method is described. The protocols are designed to be self-validating, grounded in established principles of analytical chemistry and aligned with regulatory expectations for method validation, such as those outlined by the ICH.[3][4]
Introduction and Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring both a pyridine ring and a nitrophenyl group, makes it a valuable building block in medicinal chemistry and materials science.[5][6] However, in the context of drug development, it may be present as a process-related impurity or a starting material that must be carefully monitored and controlled. The reliable quantification of such impurities is a critical aspect of quality assurance in the pharmaceutical industry to ensure product safety and efficacy.[4][7]
This guide provides the foundational methods to establish a robust quality control strategy for this analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| CAS Number | 4226-62-0 |
| Appearance | Typically a solid powder (color may vary) |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO |
| Key Structural Features | Pyridine Ring, Nitroaromatic Group |
General Analytical Workflow
A systematic approach is essential for accurate and reproducible results. The overall workflow, from sample handling to data reporting, follows a logical progression designed to maintain sample integrity and ensure data quality.
Caption: High-level overview of the analytical process.
Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the preferred method for the routine quantification of this compound due to its high precision, accuracy, and suitability for non-volatile organic compounds. The method separates the analyte from other components based on its polarity. The nitro group and pyridine nitrogen confer a moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18.
Principle of the Method
The sample is dissolved in a suitable diluent and injected into the HPLC system. It travels through a column packed with a non-polar (C18) stationary phase, propelled by a polar mobile phase. Due to its chemical nature, this compound partitions between the mobile and stationary phases, allowing it to be separated from more polar and less polar impurities. A UV detector is used for quantification, as the nitroaromatic and pyridine rings contain strong chromophores that absorb UV light effectively.
HPLC Experimental Protocol
Caption: Step-by-step workflow for HPLC analysis.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard non-polar phase providing good retention and resolution for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) | A common mobile phase for RP-HPLC; the ratio can be adjusted to optimize retention time.[8] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable run times for a standard 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| UV Detection | 254 nm | A common wavelength for aromatic compounds with nitro groups, offering good sensitivity. |
| Diluent | Mobile Phase or Acetonitrile:Water (50:50) | Ensures compatibility with the mobile phase and complete dissolution of the analyte. |
Step-by-Step Protocol
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the sample (e.g., 50 mg) into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilution may be necessary to bring the concentration within the calibration range.
-
-
Instrument Setup and Equilibration:
-
Set up the HPLC system according to the parameters in Table 2.
-
Purge the pump lines and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
-
System Suitability Test (SST):
-
Inject a mid-concentration standard solution (e.g., 25 µg/mL) five or six times.
-
Verify that the system meets pre-defined criteria (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0).
-
-
Analysis:
-
Inject the diluent (blank) to ensure no interference.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solutions.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound in all chromatograms.
-
Generate a linear regression calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the sample solutions using the calibration curve.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS serves as an excellent confirmatory technique. It provides high separation efficiency for thermally stable and volatile compounds and delivers mass spectral data that can definitively identify the analyte based on its unique fragmentation pattern.[9][10]
Principle of the Method
A liquid sample is injected into a heated inlet, where it is vaporized. A carrier gas (e.g., Helium) sweeps the vaporized sample onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI) and fragmented. The mass analyzer separates the resulting ions by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint.
GC-MS Experimental Protocol
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. particle.dk [particle.dk]
- 5. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. hpst.cz [hpst.cz]
Application Notes and Protocols for the Industrial Scale-Up Synthesis and Purification of 2-(3-Nitrophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 2-(3-Nitrophenyl)pyridine in Industrial Applications
This compound is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other high-value organic materials. Its structural motif, featuring a nitrophenyl group attached to a pyridine ring, makes it a versatile building block for the development of novel therapeutics. The increasing demand for pharmaceuticals derived from this intermediate necessitates robust, scalable, and economically viable manufacturing processes. This guide provides a comprehensive overview of the scale-up synthesis and purification of this compound, with a focus on practical, field-proven protocols and the underlying scientific principles that ensure process integrity and product quality.
I. Strategic Overview of the Manufacturing Process
The industrial production of this compound is a multi-step process that requires careful planning and execution to ensure safety, efficiency, and consistent product quality. The overall workflow can be broken down into three key stages: Synthesis, Purification, and Quality Control. Each stage is governed by strict adherence to Good Manufacturing Practices (GMP) to meet the stringent requirements of the pharmaceutical industry.[1]
Figure 1: High-level overview of the industrial manufacturing process for this compound.
II. Scale-Up Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the method of choice for the industrial synthesis of 2-arylpyridines due to its high functional group tolerance, scalability, and the commercial availability of starting materials.[2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this entails the reaction of a 2-halopyridine with 3-nitrophenylboronic acid.
A. Causality Behind Experimental Choices
-
Choice of Halopyridine: 2-Bromopyridine is often preferred over 2-chloropyridine for industrial-scale reactions. While 2-chloropyridine is less expensive, its lower reactivity often necessitates higher catalyst loadings and harsher reaction conditions, which can lead to more impurities and complicate purification. 2-Iodopyridine, while highly reactive, is generally less cost-effective for large-scale production.
-
Catalyst System: The selection of the palladium catalyst and ligand is critical for achieving high yield and turnover numbers. A common and effective catalyst for this type of transformation is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][5] The dppf ligand provides a good balance of electron-donating properties and steric bulk, which promotes the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]
-
Base and Solvent System: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.[6] A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic and inorganic reagents. A common solvent system is a mixture of 1,4-dioxane and water.[7] The presence of water can also accelerate the rate of reaction in some cases.[5]
-
Process Analytical Technology (PAT): Implementing PAT is crucial for real-time monitoring and control of the reaction.[8][9][10] In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, can be used to track the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint and ensuring batch-to-batch consistency.[11]
B. Industrial Scale-Up Synthesis Protocol (Exemplary 10 kg Scale)
Safety Precaution: This process involves flammable solvents, a pyrophoric catalyst (when reduced), and a nitroaromatic compound. All operations must be conducted in a well-ventilated, inert atmosphere (nitrogen or argon) by trained personnel wearing appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[12][13]
Figure 2: Detailed workflow for the scale-up synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Bromopyridine | 158.01 | 7.90 kg | 50.0 | 1.0 |
| 3-Nitrophenylboronic Acid | 166.92 | 9.18 kg | 55.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 kg | 100.0 | 2.0 |
| Pd(dppf)Cl₂ | 731.70 | 366 g | 0.50 | 0.01 (1 mol%) |
| 1,4-Dioxane | 88.11 | 80 L | - | - |
| Deionized Water | 18.02 | 20 L | - | - |
| Toluene | 92.14 | 50 L | - | - |
Procedure:
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 3-nitrophenylboronic acid (9.18 kg, 55.0 mol), potassium carbonate (13.82 kg, 100.0 mol), and Pd(dppf)Cl₂ (366 g, 0.50 mol) under a nitrogen atmosphere.
-
Solvent Addition: Add 1,4-dioxane (80 L) and deionized water (20 L) to the reactor.
-
Substrate Addition: Add 2-bromopyridine (7.90 kg, 50.0 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 85-90 °C with stirring. Monitor the reaction progress using an in-situ PAT probe or by taking periodic samples for HPLC analysis. The reaction is typically complete within 8-12 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Add toluene (50 L) and water (50 L) to the reactor and stir for 30 minutes. Stop stirring and allow the layers to separate.
-
Extraction: Separate the aqueous layer and extract it with toluene (2 x 25 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 25 L).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Expected Yield: 85-95% (crude).
III. Industrial-Scale Purification
The choice of purification method depends on the impurity profile of the crude product and the final purity requirements. For pharmaceutical applications, a purity of >99.5% is often required.
A. Fractional Distillation
Fractional distillation is a cost-effective method for purifying thermally stable compounds on a large scale.[14] It is particularly effective for separating components with different boiling points.[15]
Protocol for Fractional Distillation:
-
Apparatus: A multi-tray fractional distillation column with a vacuum system is required for industrial-scale purification.[16][17]
-
Charging: Charge the crude this compound into the reboiler of the distillation unit.
-
Distillation: Gradually reduce the pressure and increase the temperature. Collect the fractions at different boiling points. The main fraction containing the product will distill at a specific temperature and pressure, which should be determined during process development.
-
Analysis: Analyze each fraction by GC or HPLC to determine its purity. Combine the fractions that meet the purity specification.
B. Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating impurities with boiling points close to the product, preparative HPLC is the preferred method.[18][19]
Figure 3: Workflow for the purification of this compound by preparative HPLC.
Exemplary Preparative HPLC Parameters:
| Parameter | Value |
| Column | Dynamic axial compression (DAC) column (e.g., 150 mm ID) packed with C18 silica gel (10 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) |
| Flow Rate | 500-1000 mL/min |
| Detection | UV at 254 nm and/or Mass Spectrometry |
| Loading | Dependent on column size and separation efficiency, determined during method development |
Procedure:
-
Method Development: Develop and optimize the separation method on an analytical HPLC system before scaling up.
-
Column Packing: Pack the preparative column with the selected stationary phase.
-
Sample Preparation: Dissolve the crude product in a suitable solvent.
-
Purification: Inject the sample onto the column and elute with the mobile phase gradient. Collect fractions based on the detector signal.
-
Fraction Analysis and Pooling: Analyze the collected fractions for purity and pool the fractions that meet the specification.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
IV. Quality Control and Process Validation
A robust quality control (QC) program is essential to ensure the final product meets all specifications.[20] Process validation provides documented evidence that the manufacturing process is consistent and reliable.[1][18]
A. Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, FT-IR, MS |
| Purity (HPLC) | ≥ 99.5% | HPLC |
| Residual Solvents | Toluene: ≤ 890 ppm, 1,4-Dioxane: ≤ 380 ppm | GC-HS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Loss on Drying | ≤ 0.5% | TGA |
| Assay | 99.0% - 101.0% | HPLC |
B. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is the primary tool for purity determination and assay.
-
Gas Chromatography (GC): GC with a headspace sampler is used to quantify residual solvents.
-
Spectroscopy: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used for structural confirmation and identification of impurities.
C. Process Validation
Process validation is conducted in three stages:
-
Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.[21]
-
Process Qualification: The process design is evaluated to determine if it is capable of reproducible commercial manufacturing.[22]
-
Continued Process Verification: Ongoing assurance that the process remains in a state of control during routine production.[21]
V. Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Inactive catalyst; Poor quality reagents; Insufficient heating | Use fresh catalyst; Verify reagent purity; Ensure reaction temperature is maintained |
| Incomplete Reaction | Insufficient reaction time; Low temperature | Extend reaction time; Increase temperature slightly |
| High Impurity Levels | Side reactions; Inefficient work-up | Optimize reaction conditions (temperature, stoichiometry); Improve extraction and washing steps |
| Poor Separation in Purification | Inappropriate purification method; Suboptimal parameters | Re-evaluate purification strategy (distillation vs. chromatography); Optimize parameters (e.g., gradient, temperature, pressure) |
| Catalyst Deactivation | Presence of oxygen or impurities | Ensure a strictly inert atmosphere; Use purified reagents and solvents |
VI. Conclusion
The successful industrial-scale synthesis and purification of this compound hinges on a deep understanding of the underlying chemistry, meticulous process control, and a commitment to quality. The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable synthetic route, while a well-designed purification strategy, whether through fractional distillation or preparative HPLC, is essential for achieving the high purity required for pharmaceutical applications. By implementing a comprehensive quality control program and adhering to the principles of process validation, manufacturers can ensure the consistent production of this vital intermediate, thereby supporting the development and commercialization of life-saving medicines.
VII. References
-
Current Practices of Process Validation for Drug Substances and Intermediates. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, August 30). ResearchGate. Retrieved from --INVALID-LINK--
-
Concurrent process validation: A case study for Artesunate and Amodiaquine tablets. (2020, December 6). The Pharma Innovation Journal. Retrieved from --INVALID-LINK--
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Webinars. Retrieved from --INVALID-LINK--
-
Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. (2023, May 22). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Standard Operating Procedure. (2017, May 25). UCLA Chemistry and Biochemistry. Retrieved from --INVALID-LINK--
-
Distillation process for mixtures of pyridines. (1963, April 30). Google Patents. Retrieved from --INVALID-LINK--
-
Purification, Preparative HPLC-MS. (n.d.). MicroCombiChem GmbH. Retrieved from --INVALID-LINK--
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023, October 1). PMC. Retrieved from --INVALID-LINK--
-
Concurrent process validation; A case study for Artesunate and Amodiaquine tablets. (2020, August 20). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Sumitomo Chemical. Retrieved from --INVALID-LINK--
-
Preparative HPLC Analytical Techniques. (n.d.). Jordi Labs. Retrieved from --INVALID-LINK--
-
How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit. Retrieved from --INVALID-LINK--
-
Troubleshooting guide for Suzuki reactions using phenanthroline ligands. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Process for preparation of nitropyridine derivatives. (2010, August 12). Google Patents. Retrieved from --INVALID-LINK--
-
Pyridine Pharmaceutical Secondary Standard; Certified Reference Material. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Application of Process Analytical Technology (PAT) in the Antibody-Drug Conjugate (ADC) Bioconjugation Process. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Process Analytical Technology (PAT). (n.d.). Bruker. Retrieved from --INVALID-LINK--
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. (2010, May 1). American Pharmaceutical Review. Retrieved from --INVALID-LINK--
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. Retrieved from --INVALID-LINK--
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.). Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Precautions for Using Palladium Carbon Catalyst. (n.d.). Honrel. Retrieved from --INVALID-LINK--
-
Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from --INVALID-LINK--
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023, August 30). Scholarship @ Claremont. Retrieved from --INVALID-LINK--
-
Analytical Tools for Enabling Process Analytical Technology (PAT) Applications in Biotechnology. (2012, January 1). Chromatography Online. Retrieved from --INVALID-LINK--
-
Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. (n.d.). Hilaris Publishing. Retrieved from --INVALID-LINK--
-
SAFE CATALYST HANDLING IN HYCO PLANTS. (n.d.). Asia Industrial Gases Association. Retrieved from --INVALID-LINK--
-
Catalyst handling best practice guide. (n.d.). Cefic. Retrieved from --INVALID-LINK--
-
Common Quality Aspects To Consider for New Applications. (n.d.). SAPRAA. Retrieved from --INVALID-LINK--
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Discovery. Retrieved from --INVALID-LINK--
-
Process for the production of pyridine or alkyl substituted pyridines. (1987, June 23). Google Patents. Retrieved from --INVALID-LINK--
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency. Retrieved from --INVALID-LINK--
-
Top Industrial Distillation Equipment for Efficient Fractional Process. (n.d.). Alaqua Inc. Retrieved from --INVALID-LINK--
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (n.d.). PYG Lifesciences. Retrieved from --INVALID-LINK--
-
Distillation Pilot Plants | Modular Distillation Systems. (n.d.). Zeton. Retrieved from --INVALID-LINK--
References
- 1. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. honrel.com [honrel.com]
- 14. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 15. longdom.org [longdom.org]
- 16. Top Industrial Distillation Equipment for Efficient Fractional Process [alaquainc.com]
- 17. zeton.com [zeton.com]
- 18. jordilabs.com [jordilabs.com]
- 19. warwick.ac.uk [warwick.ac.uk]
- 20. tianmingpharm.com [tianmingpharm.com]
- 21. thepharmajournal.com [thepharmajournal.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,3-Disubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of 2,3-disubstituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Pyridines are a cornerstone in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your synthetic strategy.
Issue 1: Low to No Product Yield in Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling to introduce a substituent at the 3-position of a 2-chloropyridine, but I'm observing very low conversion to the desired 2,3-disubstituted pyridine. What are the likely causes and how can I improve the yield?
Answer: Low yields in cross-coupling reactions involving pyridine substrates are a well-documented challenge, often termed the "2-pyridyl problem".[4][5] The primary culprit is the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the metal catalyst (commonly palladium), leading to catalyst poisoning and the formation of inactive complexes.[4]
Causality and Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and disrupting the catalytic cycle.[4][6]
-
Solution 1: Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-donating phosphine ligands such as XPhos, SPhos, or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle by preventing strong coordination of the pyridine nitrogen.[4][6]
-
Solution 2: Utilize Palladium Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in solution, mitigating some of the issues associated with in-situ catalyst generation.[7]
-
-
Inefficient Oxidative Addition: The carbon-halogen bond at the 2-position of the pyridine ring may not be sufficiently reactive for efficient oxidative addition to the palladium center.
-
Solution: Halide Exchange: If feasible, switching from a 2-chloropyridine to a 2-bromopyridine or 2-iodopyridine can significantly enhance the rate of oxidative addition, as the C-Br and C-I bonds are more reactive.[4]
-
-
Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium complex can be a rate-limiting step.
-
Solution: Base and Solvent Screening: The choice of base is critical. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄, along with different solvent systems (e.g., dioxane, toluene, DMF), can have a profound impact on the reaction outcome.
-
Issue 2: Poor Regioselectivity in Pyridine Ring Formation
Question: I am using a Bohlmann-Rahtz synthesis to prepare a 2,3,6-trisubstituted pyridine, but I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer: The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynylketone, is a powerful tool for constructing substituted pyridines.[8][9] However, achieving high regioselectivity can be challenging and is highly dependent on the nature of the substituents and the reaction conditions.
Causality and Solutions:
-
Ambiguous Michael Addition: The initial Michael addition of the enamine to the ethynylketone can potentially occur at two different positions, leading to isomeric intermediates.
-
Solution 1: Steric and Electronic Control: The regioselectivity of the initial addition is influenced by both steric hindrance and the electronic properties of the substituents on both the enamine and the ethynylketone.[1] Carefully choosing substrates with differentiating steric bulk or electronic character can direct the addition to the desired position.
-
Solution 2: Acid Catalysis: The use of Brønsted or Lewis acid catalysts can significantly influence the reaction pathway.[8][10] For instance, acids can promote the desired conjugate addition and facilitate the subsequent cyclodehydration at lower temperatures, which can improve selectivity.[8] Ytterbium triflate and zinc bromide have been shown to be effective Lewis acid catalysts for this transformation.[8][11]
-
-
Isomerization of the Aminodiene Intermediate: The aminodiene intermediate formed after the Michael addition must adopt a specific E/Z configuration for the subsequent cyclodehydration to occur.[8]
-
Solution: Thermal Control and Catalysis: High temperatures are often required to facilitate the necessary Z/E isomerization.[8] However, acid catalysis can lower the energy barrier for this isomerization, allowing the reaction to proceed at a lower temperature and potentially with greater control.[8][11]
-
Issue 3: Difficulty in Product Purification
Question: My reaction to synthesize a 2,3-disubstituted pyridine appears to be successful by TLC and LC-MS, but I am struggling to isolate a pure product. Column chromatography on silica gel results in significant tailing and poor separation.
Answer: The basic nature of the pyridine ring is often the cause of purification difficulties, particularly with silica gel chromatography.[12] The lone pair on the nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to peak broadening and tailing.
Causality and Solutions:
-
Acid-Base Interactions on Silica Gel: The Lewis basic pyridine nitrogen interacts with the acidic silica gel surface.
-
Solution 1: Basified Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent can neutralize the acidic sites on the silica gel, minimizing the interaction with the pyridine product and improving the peak shape.[12]
-
Solution 2: Alternative Stationary Phases: Consider using a different stationary phase for chromatography. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18) can also be effective.
-
-
Formation of Tautomers: For certain substitution patterns, such as pyridin-4-ols, the product can exist as a mixture of tautomers (e.g., pyridin-4-ol and pyridin-4-one) which can be difficult to separate.[13]
-
Solution: Derivatization: If tautomerism is an issue, converting the product into a single, less polar derivative before purification can be a viable strategy.[13] For example, a hydroxyl group can be protected as a silyl ether or an acetate ester.
-
-
Acid-Base Extraction: The basicity of the pyridine can be exploited for purification.
-
Solution: Liquid-Liquid Extraction: An acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[12]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the synthesis of 2,3-disubstituted pyridines.
Q1: What are the most common strategies for synthesizing 2,3-disubstituted pyridines?
A1: The synthesis of pyridines generally falls into two main categories: ring-construction reactions (de novo synthesis) and the functionalization of a pre-existing pyridine ring.[14] For 2,3-disubstituted pyridines, common de novo syntheses include:
-
Bohlmann-Rahtz Pyridine Synthesis: Condensation of enamines with ethynylketones.[8][9]
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source, followed by oxidation.[15][16] While traditionally used for symmetrical pyridines, modifications allow for the synthesis of unsymmetrical derivatives.[14]
-
Kröhnke Pyridine Synthesis: Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[12][16]
-
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of azadienes are a powerful method for constructing the pyridine ring.[14]
Functionalization of a pre-existing pyridine ring often involves:
-
Directed Ortho-Metalation: Using a directing group to selectively deprotonate the pyridine ring at a specific position, followed by quenching with an electrophile.[17]
-
Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are commonly used to introduce substituents at specific positions on a halogenated pyridine precursor.[4][6]
Q2: How can I control the regioselectivity of C-H functionalization on a pyridine ring to achieve 2,3-disubstitution?
A2: Achieving regioselective C-H functionalization of pyridines is a significant challenge due to the electronic nature of the ring.[1] Direct electrophilic aromatic substitution is generally difficult.[1] However, several strategies can be employed:
-
Minisci Reaction: This radical-based reaction allows for the introduction of alkyl groups, but often leads to a mixture of C-2 and C-4 isomers.[18] Using a blocking group at the 4-position can direct the alkylation to the 2-position.[18]
-
Directed Metalation: As mentioned previously, installing a directing group on the pyridine ring can allow for regioselective deprotonation and subsequent functionalization.
-
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from a suitable precursor allows for the regioselective addition of a nucleophile at the 4-position, followed by trapping of the resulting organometallic species at the 3-position with an electrophile.[19]
Q3: My reaction is highly exothermic and difficult to control. What are some methods to manage the reaction temperature?
A3: Exothermic reactions can pose safety risks and lead to the formation of byproducts.[12] Effective temperature management is crucial for a successful and safe experiment.
-
Slow Addition of Reagents: Adding one of the reactants dropwise using an addition funnel or a syringe pump can help control the rate of heat generation.[12]
-
Efficient Cooling: Using an ice bath, a dry ice/acetone bath, or a cryostat can maintain a consistent low temperature.[12]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[12]
-
Continuous Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow reactors offer superior temperature control and are inherently safer than batch processes.[12][20]
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of a 2-Chloropyridine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, toluene) and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (potentially with a basified eluent) or by crystallization.
Diagram 1: Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. baranlab.org [baranlab.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 17. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 20. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Phenylpyridine
Welcome to the dedicated technical support center for the nitration of 2-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your product yield and purity.
Frequently Asked Questions (FAQs)
Q1: My nitration of 2-phenylpyridine is producing a significant amount of dinitrated products. How can I favor mononitration?
A1: The formation of dinitrated species is a common issue, arising from the high reactivity of the initially formed mononitro-2-phenylpyridine. To enhance selectivity for the desired mononitrated product, several key parameters must be strictly controlled.
Causality: The pyridine ring in 2-phenylpyridine is electron-deficient due to the electronegativity of the nitrogen atom, making the phenyl ring the primary site for electrophilic attack.[1] However, once the first nitro group is introduced, its electron-withdrawing nature further deactivates the ring, but if the reaction conditions are too harsh, a second nitration can occur. The reaction proceeds via the conjugate acid of 2-phenylpyridine.[2][3]
Troubleshooting Protocol:
-
Temperature Control is Critical: Maintain a low reaction temperature, typically between 0 °C and 10 °C, throughout the addition of the nitrating agent.[4] Exothermic reactions can lead to localized heating, promoting over-reaction.
-
Stoichiometry of the Nitrating Agent: Use a minimal excess of the nitrating agent. A common starting point is 1.05 to 1.2 equivalents of nitric acid.
-
Slow and Controlled Addition: Add the nitrating mixture dropwise to the solution of 2-phenylpyridine in concentrated sulfuric acid. This ensures that the concentration of the nitronium ion (NO₂⁺) remains low at any given time, favoring mononitration.[5][6]
-
Reaction Time Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.
Q2: I am observing unexpected regioselectivity, with nitration occurring at positions other than the desired C4'-position of the phenyl ring. What influences the regioselectivity?
A2: While the para-position (C4') of the phenyl ring is generally the major product, obtaining other isomers is possible, influenced by both steric and electronic factors. Kinetic and thermodynamic control can also play a role.
Underlying Principles: The pyridyl group at C2 of the phenyl ring is an ortho, para-directing deactivator. However, steric hindrance from the adjacent pyridine ring can disfavor ortho-substitution. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate). The stability of this intermediate dictates the preferred position of attack.[7]
Strategies for Controlling Regioselectivity:
-
Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better regioselectivity. Consider alternatives to the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate or dinitrogen pentoxide in an inert solvent.[8]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution. While sulfuric acid is standard, exploring other strong acids might be warranted in specific cases.
-
Temperature: As with controlling dinitration, lower temperatures generally favor the thermodynamically more stable para-isomer.
Q3: My reaction mixture is turning dark, and I'm getting significant tar formation. What is causing this, and how can I prevent it?
A3: Charring or the formation of tar-like substances is indicative of oxidative degradation of the starting material or product. This is often a result of excessively harsh reaction conditions.
Root Causes:
-
Excessively High Temperatures: This is the most common cause. The nitrating mixture is a powerful oxidizing agent, and at elevated temperatures, it can lead to uncontrolled oxidation and polymerization of the aromatic compounds.
-
Overly Concentrated Acids: Using fuming nitric or sulfuric acid can be too aggressive for this substrate, leading to decomposition.
Preventative Measures:
-
Strict Temperature Management: As emphasized previously, maintain a low and consistent temperature throughout the reaction.
-
Appropriate Acid Concentration: Use concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Avoid using fuming acids unless a specific protocol requires it and you have taken appropriate safety precautions.
-
Quenching Procedure: Quench the reaction by slowly pouring the reaction mixture onto crushed ice. This rapidly dilutes the acid and dissipates heat, preventing further degradation.
Troubleshooting Guide: A Workflow Approach
This section provides a logical workflow for troubleshooting common issues encountered during the nitration of 2-phenylpyridine.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for nitration of 2-phenylpyridine.
Detailed Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)pyridine
This protocol is a standard starting point for achieving a good yield of the desired mononitrated product.
Materials:
-
2-Phenylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-phenylpyridine in concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the 2-phenylpyridine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Impact of Temperature on Product Distribution
| Reaction Temperature (°C) | Mononitro Product Yield (%) | Dinitro Product Yield (%) |
| 0 - 5 | 85 | < 5 |
| 25 (Room Temp) | 60 | 25 |
| 50 | 30 | 50 |
Note: These are representative yields and may vary based on other reaction parameters.
Advanced Troubleshooting
Q4: I'm having difficulty purifying the nitrated product from the starting material and other byproducts. What are the best purification strategies?
A4: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating isomers and removing both polar and non-polar impurities. A gradient elution of ethyl acetate in hexanes on a silica gel column is a good starting point.
-
Recrystallization: If your crude product is relatively pure, recrystallization can be an efficient way to obtain highly pure material. Common solvents include ethanol, methanol, or a mixture of ethanol and water.[9]
-
Acid-Base Extraction: This can be useful for removing unreacted 2-phenylpyridine. By dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl), the basic 2-phenylpyridine will be protonated and move to the aqueous layer, while the less basic nitrated product remains in the organic layer.
Diagram: Reaction Mechanism and Side Reactions
Caption: Nitration of 2-phenylpyridine: main pathway and common side reactions.
References
- 1. homework.study.com [homework.study.com]
- 2. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XIII. The mononitration of 2-phenylpyridine and its N-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
improving the yield and purity of 2-(3-nitrophenyl)pyridine through crystallization
Welcome to the technical support center for the crystallization of 2-(3-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this compound through crystallization. Here, we move beyond simple procedural steps to explain the underlying scientific principles, empowering you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound "oiled out" instead of crystallizing. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing.[1] Instead of forming a crystalline lattice, the compound separates as a liquid phase, often trapping impurities. For compounds like this compound, which possesses both polar (nitro group, pyridine nitrogen) and non-polar (phenyl and pyridine rings) regions, this can be a common issue, especially in solvent systems where solubility is high.
Causality & Solutions:
-
High Supersaturation: Rapid cooling or the use of a highly effective anti-solvent can create a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Slow down the cooling rate. Instead of placing the flask directly in an ice bath, allow it to cool to room temperature on the benchtop, undisturbed, and then gradually cool it further. This provides the molecules with sufficient time to orient themselves into a crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution 1: Add a Miscible "Poorer" Solvent: Introduce a miscible anti-solvent (a solvent in which your compound is less soluble) dropwise to the warm solution until slight turbidity persists. Reheat to dissolve the turbidity and then cool slowly. For this compound, if you are using a good solvent like ethanol or acetone, a non-polar solvent like hexane could serve as an effective anti-solvent.[2]
-
Solution 2: Change the Primary Solvent: Experiment with solvents where the solubility of this compound is lower at room temperature but significantly increases with heat. A general rule of thumb is to choose a solvent that has a similar polarity to the solute.[2] Given the structure of this compound, a mixture of solvents, such as ethanol/water or toluene/hexane, might provide the ideal solubility gradient.
-
Q2: The crystallization happened too quickly, resulting in a fine powder and low purity. How can I promote the growth of larger, purer crystals?
Answer:
Rapid crystallization, often termed "crashing out," traps impurities within the fast-forming crystal lattice, negating the purification purpose of recrystallization.[1] The ideal crystallization process involves slow crystal growth, which typically occurs over a period of about 20 minutes or longer.[1]
Causality & Solutions:
-
Excessive Supersaturation: This is the primary cause of rapid crystallization.
-
Solution: Reheat the solution and add a small amount of additional hot solvent (1-2 mL for every 100 mg of solid is a good starting point).[1] This slightly reduces the supersaturation level upon cooling, allowing for a more controlled crystallization process.
-
-
Insufficient Solvent Volume: A very shallow pool of solvent has a high surface-to-volume ratio, leading to rapid cooling and evaporation.
-
Solution: Ensure you are using an appropriately sized flask. The solvent level should be sufficient to create a reasonable depth, minimizing rapid heat loss.
-
-
Lack of Nucleation Control: Spontaneous nucleation at many points leads to numerous small crystals.
-
Solution: Seeding: Introduce a single, pure seed crystal of this compound into the slightly supersaturated solution. This provides a template for crystal growth to occur in a more orderly fashion. If you don't have a pure crystal, you can sometimes obtain one by scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.
-
Q3: No crystals are forming, even after the solution has cooled completely. What steps can I take to induce crystallization?
Answer:
The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated.
Causality & Solutions:
-
Too Much Solvent: The most common reason for crystallization failure is the use of an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures.[1]
-
Solution 1: Evaporation: Gently heat the solution to evaporate some of the solvent. Be cautious not to boil it too vigorously, which could lead to bumping. After reducing the volume, allow the solution to cool again.
-
Solution 2: Add an Anti-solvent: As described in Q1, slowly add a miscible anti-solvent to the solution until it becomes slightly cloudy, then warm it until it's clear again before cooling.
-
-
Solution is Not Saturated: The initial amount of solute was not enough to create a saturated solution in the hot solvent.
-
Solution: While less common if you started with a solid, this can happen. The remedy is to reduce the solvent volume through evaporation.
-
-
High Purity and Smooth Surfaces: Sometimes, very pure compounds in very clean glassware lack nucleation sites.
-
Solution: Scratching: Use a glass stirring rod to scratch the inner surface of the flask just below the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites.
-
Q4: The final yield of my purified this compound is very low. How can I improve it?
Answer:
A low yield can be frustrating, but it's often a solvable problem. The key is to balance purity with recovery.
Causality & Solutions:
-
Excessive Solvent Usage: As with the failure to crystallize, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This ensures that the solution is saturated and will yield a good crop of crystals upon cooling.
-
-
Premature Crystallization During Hot Filtration: If your crude sample contains insoluble impurities, you'll need to perform a hot filtration. If the solution cools during this process, you'll lose product on the filter paper.
-
Solution: Use a heated filtration setup. A simple way to do this is to place your funnel and filter paper in an oven before use and to pour a small amount of hot, pure solvent through the funnel immediately before filtering your solution.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave a substantial amount of the product dissolved.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals before filtration.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the crystallization of this compound?
A: There is no universal solvent for crystallization.[3] The choice depends on the impurity profile. However, based on the structure of this compound, which contains aromatic rings and a polar nitro group, good starting points would be:
-
Single Solvents: Ethanol, methanol, or isopropanol. These alcohols can often dissolve the compound when hot and yield crystals upon cooling.
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and one in which it is less soluble (e.g., hexane, heptane) can be very effective.[2] A common technique is to dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid.
Q: How do I choose the right solvent system?
A: The ideal solvent for recrystallization should exhibit the following properties:
-
It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
It should not react with the compound.
-
It should dissolve impurities well at all temperatures or not at all.
-
It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).
A good practice is to test the solubility of a small amount of your compound in a few different solvents in test tubes to identify a suitable candidate before committing your entire batch.
Q: Can I use water for the crystallization of this compound?
A: While water is generally a poor solvent for non-polar organic compounds, it can sometimes be used, especially in a mixed solvent system with a miscible organic solvent like ethanol or acetone.[2] For a compound like this compound, pure water is unlikely to be a good solvent, but an ethanol/water mixture could be a viable option.
Q: How pure does my crude this compound need to be before I attempt crystallization?
A: Crystallization is a purification technique, but it works best when the desired compound is the major component. A minimum purity of 80-90% is recommended for efficient crystallization.[3] If your crude material is very impure, you may need to perform a preliminary purification step, such as column chromatography.
Experimental Protocol: Single Solvent Recrystallization
This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.
-
Solvent Selection: Based on preliminary tests, choose a solvent in which this compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, using a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely.
Data Presentation
Table 1: General Solubility Characteristics of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temp. | Expected Solubility at Boiling Point |
| Water | High | Very Low | Low |
| Ethanol | High | Moderate | High |
| Acetone | Medium | High | Very High |
| Ethyl Acetate | Medium | Moderate | High |
| Toluene | Low | Low | Moderate |
| Hexane | Very Low | Very Low | Low |
Note: This table is based on general principles of solubility ("like dissolves like") and should be confirmed with small-scale experimental tests.
Visualization
Crystallization Workflow
Caption: Workflow for improving yield and purity via crystallization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Navigating the Challenges of Purifying Pyridine Derivatives
Welcome to the Technical Support Center for the purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds from complex reaction mixtures. Drawing upon established chemical principles and field-proven techniques, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Introduction: The Unique Purification Hurdles of Pyridine Derivatives
Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, their unique chemical properties, primarily stemming from the basic nitrogen atom within the aromatic ring, often present significant purification challenges. This guide will address these hurdles systematically, providing both the "how" and the "why" behind effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude pyridine derivative reaction mixtures?
Common impurities can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents.
-
Byproducts: Compounds formed through side reactions.
-
Solvents: Residual reaction solvents, which can be difficult to remove, especially high-boiling ones like pyridine itself.
-
Water: Pyridine is hygroscopic and readily absorbs moisture from the atmosphere. It also forms a minimum boiling azeotrope with water, making its complete removal by simple distillation challenging[1][2].
-
Homologues: In commercially sourced pyridine, homologues such as picolines and lutidines are often present[1][3].
Q2: Why do my pyridine derivatives show significant peak tailing during silica gel column chromatography?
Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[4] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel.[4] This leads to non-ideal adsorption-desorption kinetics, resulting in a "tailing" effect on the chromatographic peak. Other factors can include column overload and a mismatch between the sample solvent and the mobile phase.[4]
Q3: My pyridine derivative seems to be degrading on the silica gel column. What can I do?
The acidic nature of silica gel can cause the degradation of sensitive pyridine derivatives. If you observe streaking on your TLC plate or low recovery from your column, consider the following:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by preparing a slurry of silica gel in your eluent containing a small percentage (e.g., 0.5-1%) of triethylamine.
-
Switch to a Different Stationary Phase: Consider using a less acidic or neutral stationary phase such as alumina (neutral or basic), or end-capped silica gel.[5]
Q4: I'm struggling to remove the pyridine solvent used in my reaction. What are the best methods?
Due to its high boiling point (115 °C), removing pyridine by simple evaporation can be difficult. Here are some effective strategies:
-
Azeotropic Distillation: Add a solvent like toluene or heptane and evaporate the mixture under reduced pressure.[6][7] This forms a lower-boiling azeotrope with pyridine, facilitating its removal. Repeat this process several times for best results.[7]
-
Acidic Wash (Acid-Base Extraction): If your product is not acid-sensitive, you can perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl).[8][9] The pyridine will be protonated to form water-soluble pyridinium chloride, which will partition into the aqueous layer.[9]
-
Copper Sulfate Wash: For acid-sensitive compounds, an aqueous solution of copper(II) sulfate can be used. Pyridine forms a water-soluble complex with copper sulfate, which can be removed in the aqueous phase.[9]
Q5: How should I store purified, anhydrous pyridine derivatives?
Anhydrous pyridine and its derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light.[1] Storing over molecular sieves can help maintain dryness.
Troubleshooting Guides
Issue 1: Presence of Water in the Purified Pyridine Derivative
Symptoms:
-
Broad "-OH" peak in the 1H NMR spectrum.
-
Inaccurate elemental analysis results.
-
The product is an oil or wax when it should be a solid.
Root Cause: Pyridine is highly hygroscopic and forms a minimum boiling azeotrope with water (boiling point 94 °C), making simple distillation ineffective for complete water removal.[1]
Troubleshooting Workflow:
Caption: Workflow for drying pyridine derivatives.
Detailed Protocol: Drying and Distillation of Pyridine
-
Pre-drying: Add solid potassium hydroxide (KOH) pellets (approximately 10-20 g/L) to the pyridine-containing solution in a flask.[1] Allow it to stand for several hours, or until the KOH pellets no longer clump together.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.[1]
-
Final Drying: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[1]
-
Reflux: Fit the flask with a reflux condenser (protected by a drying tube) and reflux the mixture for a few hours.[1] This ensures the complete reaction of CaH₂ with any residual water.
-
Distillation: Distill the pyridine under an inert atmosphere (e.g., nitrogen or argon). Discard the first few milliliters of distillate and collect the fraction boiling at the correct temperature.
Issue 2: Difficulty in Chromatographic Separation
Symptoms:
-
Co-elution of the desired product with impurities.
-
Broad or tailing peaks during column chromatography.
-
Low recovery of the product after chromatography.
Root Cause: The basicity of the pyridine nitrogen causes strong interactions with the acidic silica gel, leading to peak tailing.[4] Similar polarities between the product and byproducts can also make separation difficult. For some derivatives like pyridin-4-ols, tautomerism can result in broad peaks and co-elution.[5]
Troubleshooting Workflow:
Caption: Troubleshooting poor chromatographic separation.
Data Presentation: Solvent Systems for Chromatography of Pyridine Derivatives
| Polarity | Common Solvents | Additives for Basic Compounds |
| Non-polar | Hexane, Heptane, Cyclohexane | - |
| Intermediate | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl Ether | Triethylamine (TEA), Pyridine |
| Polar | Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN) | Ammonia (in MeOH) |
Experimental Protocol: Reducing Peak Tailing in Column Chromatography
-
Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1-1%). The TEA will preferentially interact with the acidic silanol sites on the silica, reducing their interaction with your pyridine derivative and improving peak shape.[4]
-
pH Adjustment (for HPLC): For reverse-phase HPLC, lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer can protonate the residual silanol groups, minimizing their interaction with the basic analyte.[4]
Issue 3: Low Yield After Aqueous Work-up
Symptoms:
-
Significantly lower than expected mass of the isolated product.
-
Product is not observed in the organic layer after extraction.
Root Cause: The basic nature of the pyridine ring can lead to the formation of salts in the presence of acidic reagents or byproducts. These salts are often highly soluble in the aqueous phase, leading to loss of product during liquid-liquid extraction.
Troubleshooting and Solutions:
-
Check the pH of the Aqueous Layer: Before separating the layers, check the pH of the aqueous phase. If it is acidic, your pyridine derivative may have been protonated and partitioned into the aqueous layer.
-
Basify and Re-extract: If the aqueous layer is acidic, carefully add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the pH is basic (pH 8-9). Then, re-extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). This will deprotonate your pyridine derivative, making it soluble in the organic phase again.[8]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and improve its partitioning into the organic layer.
Experimental Protocol: Acid-Base Extraction for Purification
This protocol is useful for separating a basic pyridine derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). The basic pyridine derivative will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer.[10]
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and then make it basic by slowly adding a base (e.g., 2M NaOH) until the pH is greater than 9.[10]
-
Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate) multiple times.[10]
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified pyridine derivative.
Issue 4: Difficulty with Crystallization
Symptoms:
-
The product oils out instead of forming crystals.
-
The product remains soluble even at low temperatures.
-
The resulting crystals are of low purity.
Root Cause: Pyridine and its derivatives can sometimes be difficult to crystallize compared to their non-heteroaromatic counterparts.[11] The choice of crystallization solvent is critical. Impurities can also inhibit crystal formation.
Troubleshooting and Solutions:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.
-
Solvent-Antisolvent System: Dissolve your compound in a good solvent and then slowly add a poor solvent (an "antisolvent") in which your compound is insoluble, until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Seeding: Add a small crystal of the pure compound to a saturated solution to induce crystallization.[12]
-
Salt Formation: Consider forming a salt of your pyridine derivative. For example, reacting it with an acid like oxalic acid can produce a crystalline salt that is easier to purify. The free base can then be regenerated.[3]
-
Recrystallization: If your initial crystals are impure, perform a recrystallization by dissolving them in a minimal amount of hot solvent and allowing them to cool slowly.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. unifr.ch [unifr.ch]
- 13. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Strategies to Control Regioselectivity in the Functionalization of Nitropyridines
Welcome to the technical support center for navigating the complexities of nitropyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the unique reactivity of nitropyridines while precisely controlling the position of substitution. In this resource, we will move beyond simple protocols to explore the "why" behind the "how," providing you with the insights needed to troubleshoot your reactions and rationally design your synthetic routes.
Section 1: Foundational Principles of Nitropyridine Reactivity
Before delving into specific troubleshooting scenarios, it's crucial to understand the electronic landscape of the nitropyridine ring. The interplay between the electron-deficient pyridine nitrogen and the powerful electron-withdrawing nitro group dictates the regiochemical outcome of most transformations.
The pyridine nitrogen itself makes the ring electron-deficient and less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[1] When a nitro group is added, it further deactivates the ring towards electrophiles by pulling electron density out through both inductive and resonance effects.[2][3] This makes direct functionalization via EAS challenging and often requires harsh conditions.[1][4]
Conversely, the strong electron-withdrawing nature of the nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) .[5][6][7] The positions ortho and para to the nitro group become highly electrophilic and susceptible to attack by nucleophiles. This activation is a cornerstone of nitropyridine chemistry.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental challenges.
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting an SNAr reaction on a chloronitropyridine, but I am getting a mixture of isomers or no reaction at all. What factors control regioselectivity in SNAr?
A1: This is a frequent challenge. Regioselectivity in the SNAr of nitropyridines is governed by the position of the nitro group and the leaving group. The nitro group is a powerful activating group, making the ortho and para positions highly susceptible to nucleophilic attack.[7]
Causality & Troubleshooting:
-
Activation by the Nitro Group: The nucleophile will preferentially attack the carbon atom at the position ortho or para to the nitro group because the negative charge of the intermediate (the Meisenheimer complex) can be delocalized onto the nitro group, providing significant stabilization.[5][7]
-
Leaving Group Position: For a successful SNAr reaction, a good leaving group (typically a halide) must be located at one of these activated ortho or para positions. If the leaving group is at a meta position relative to the nitro group, the reaction is significantly slower or may not occur at all under standard conditions.
-
Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can hinder the approach of the nucleophile, slowing the reaction rate and potentially allowing side reactions to compete.[8][9] For instance, a reaction at an ortho position might be slower than at a para position if there is a bulky group adjacent to the ortho site.
Decision Workflow for SNAr Regioselectivity:
Caption: Decision workflow for predicting SNAr regioselectivity.
Experimental Protocol: General SNAr with an Amine Nucleophile [5]
-
Setup: In a round-bottom flask, dissolve the chloronitropyridine (1.0 equiv) in a suitable solvent like ethanol, isopropanol/water, or DMF (approx. 0.1-0.2 M).[5]
-
Reagents: Add the amine nucleophile (1.1 equiv) to the solution. If the amine salt is formed, or if the nucleophile is weak, add a non-nucleophilic base like triethylamine (1.2 equiv) or potassium carbonate.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).[5]
-
Work-up: Cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
| Substrate Example | Nucleophile | Product Position | Rationale |
| 2-Chloro-5-nitropyridine | Morpholine | C2 | The chloro leaving group is ortho to the nitro group, leading to facile substitution.[10] |
| 4-Chloro-3-nitropyridine | Piperidine | C4 | The chloro leaving group is para to the nitro group, resulting in efficient substitution. |
| 3-Chloro-5-nitropyridine | Aniline | No Reaction | The chloro leaving group is meta to the nitro group; the position is not activated for SNAr. |
C-H Functionalization
Q2: I need to install a carbon-based substituent on the nitropyridine ring, but there is no leaving group present. How can I achieve regioselective C-H functionalization?
A2: Direct C-H functionalization of nitropyridines is a powerful, atom-economical strategy. The regioselectivity depends heavily on the chosen methodology, which can be broadly categorized into nucleophilic substitution of hydrogen or transition-metal-catalyzed approaches.
Strategy 1: Vicarious Nucleophilic Substitution (VNS)
VNS is a method for the formal nucleophilic substitution of hydrogen. It involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group that also has a leaving group on the α-carbon) to an electron-deficient aromatic ring.[11][12]
Causality & Troubleshooting:
-
Mechanism: The reaction proceeds via the addition of a carbanion to a position activated by the nitro group (ortho or para), forming a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of the leaving group from the nucleophile's side chain to restore aromaticity.[11][12]
-
Regioselectivity: The addition occurs preferentially at the positions with the lowest electron density, which are ortho and para to the nitro group. Steric factors play a crucial role; attack often favors the less hindered position.[11]
-
Common Issues:
-
Steric Hindrance on the Nucleophile: Highly substituted carbanions (e.g., secondary or tertiary) may add to the ring but fail to undergo the subsequent elimination step due to steric strain.[11] For example, the reaction of 3-nitropyridine with the carbanion of isopropyl phenyl sulfone leads to a stable adduct rather than the alkylated product because the bulky isopropyl group prevents the planarization required for elimination.[11][12]
-
Wrong Base/Solvent: A strong, non-nucleophilic base (e.g., KHMDS, t-BuOK) is required to generate the carbanion and facilitate the elimination step. The solvent, often DMF or THF, must be anhydrous.
-
Strategy 2: Transition Metal-Catalyzed C-H Activation
This approach often relies on a directing group to achieve regioselectivity.[13][14] While the nitro group itself is not typically a directing group in the classical sense for C-H activation, other functional groups on the nitropyridine can be used to direct a metal catalyst to a specific C-H bond.
Causality & Troubleshooting:
-
Directing Groups (DGs): A coordinating group (e.g., an amide, an N-aryl-2-aminopyridine) can chelate to a transition metal (like Pd, Rh, or Ru), bringing the catalyst into proximity with a specific C-H bond (usually ortho to the DG) and enabling its functionalization.[14][15]
-
Regiocontrol: The position of functionalization is determined almost exclusively by the location of the directing group. This allows for functionalization at positions that are electronically disfavored for other reaction types.
-
Common Issues:
-
Catalyst Deactivation: The nitro group can sometimes deactivate the metal catalyst.[16] Careful selection of the catalyst, ligands, and reaction conditions is essential.
-
Compatibility: The reaction conditions must be compatible with the sensitive nitro group, which can be reduced under certain catalytic cycles.
-
Regioselectivity Control Logic:
Caption: Logic for choosing a C-H functionalization strategy.
Section 3: Advanced Strategies & Special Cases
Q3: Direct nitration of my substituted pyridine gives poor yield and the wrong isomer. How can I synthesize a specific nitropyridine isomer?
A3: This is a classic problem. Direct electrophilic nitration of pyridine is notoriously difficult due to the deactivation of the ring by the protonated nitrogen under acidic conditions, and it strongly favors substitution at the 3-position.[1] To achieve other substitution patterns, an indirect approach using pyridine N-oxide is the standard and most effective method.
The Pyridine N-Oxide Strategy:
-
Activation: The N-oxide oxygen atom is electron-donating through resonance, which activates the pyridine ring towards electrophilic substitution, particularly at the C4 (para) position.
-
Nitration: Nitration of pyridine N-oxide with a mixture of nitric and sulfuric acid proceeds under much milder conditions than the nitration of pyridine itself and yields 4-nitropyridine-N-oxide with high regioselectivity.[1]
-
Deoxygenation: The resulting N-oxide can then be deoxygenated (e.g., using PCl₃ or H₂/Pd) to afford the desired 4-nitropyridine.
Experimental Protocol: Synthesis of 4-Nitropyridine via N-Oxide [1]
-
N-Oxide Nitration:
-
In a suitable flask, heat pyridine-N-oxide (1.0 equiv) to 60 °C.
-
Prepare a nitrating mixture (e.g., fuming HNO₃ and concentrated H₂SO₄).
-
Add the nitrating acid dropwise to the pyridine-N-oxide, maintaining the temperature.
-
After the addition, heat the mixture (e.g., to 125-130 °C) for several hours.[1]
-
-
Work-up:
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., Na₂CO₃ solution) until the product precipitates.
-
Collect the solid 4-nitropyridine-N-oxide by filtration.
-
-
Deoxygenation:
-
Dissolve the 4-nitropyridine-N-oxide in a solvent like chloroform.
-
Add a deoxygenating agent (e.g., PCl₃) portion-wise while cooling the mixture.
-
After the reaction is complete, quench with water, neutralize, extract the product, and purify.
-
Q4: Can the nitro group itself be used as a leaving group in cross-coupling reactions?
A4: Yes, this is an emerging and powerful strategy known as denitrative cross-coupling . The C–NO₂ bond, while strong, can be cleaved by certain transition metal catalysts, allowing the nitro group to be replaced by another functional group.[16]
Causality & Key Features:
-
Catalyst Systems: Palladium and rhodium complexes have been shown to be effective for these transformations.[16] The choice of ligand is critical to prevent catalyst deactivation and promote the desired reactivity.
-
Reaction Types: Denitrative couplings have been developed for C-C (e.g., Sonogashira), C-O, and C-N bond formations.[16]
-
Advantages: This strategy allows for the use of readily available nitroaromatics as starting materials in cross-coupling, expanding the synthetic toolkit beyond the traditional reliance on aryl halides and triflates.
-
Challenges: A key challenge is preventing the reduction of the nitro group by components of the catalytic system (e.g., phosphine ligands), which can lead to undesired side products and catalyst deactivation.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Substituted Pyridine Chemistry
Welcome to the technical support center for chemists grappling with sterically hindered pyridine scaffolds. Pyridine rings are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthetic utility can be severely hampered when bulky substituents, particularly at the C2 and C6 positions, impede desired transformations. This guide provides in-a-question-and-answer format troubleshooting strategies, mechanistic insights, and detailed protocols to overcome these common synthetic hurdles.
Part 1: Diagnosis & General Strategies
Q1: My reaction with a 2-substituted pyridine is failing or giving low yield. How do I confirm that steric hindrance is the primary cause?
A1: Differentiating steric hindrance from other potential issues like poor reagent purity or electronic effects is a critical first step.[1] Here’s a systematic approach to diagnose the problem:
-
Run Control Experiments:
-
Less Hindered Analogue: Perform the reaction with a less hindered pyridine, such as a 3- or 4-substituted isomer, or pyridine itself. If this reaction proceeds smoothly, it strongly suggests that the steric bulk around the nitrogen or the reaction site of your original substrate is the issue.[2]
-
Electronic Analogue: If possible, use a substrate with similar electronic properties but less steric bulk. For example, if your 2,6-lutidine reaction is failing, try it with 2-picoline. Success with the latter points towards a steric problem rather than an electronic one.
-
-
Analyze Side Products: Characterize any byproducts.
-
Starting Material Recovery: High recovery of starting material often indicates a reaction that simply isn't starting, a classic sign of steric hindrance preventing the initial association of reactants or catalyst.
-
Reductive Dehalogenation: In cross-coupling reactions, the formation of a dehalogenated pyridine suggests that the catalytic cycle is initiating (oxidative addition) but failing at a later stage, which can be exacerbated by steric crowding.[3]
-
Homocoupling: Formation of homocoupled products can also indicate that the desired cross-coupling is sterically disfavored.[3]
-
-
Consult Precedent: Search the literature for reactions on similarly substituted pyridines. The absence of successful reports or the use of highly specialized conditions for your specific transformation is a strong indicator that you are facing a known steric challenge.
Q2: What are the main strategic pillars for overcoming steric hindrance in pyridine reactions?
A2: Once steric hindrance is identified as the culprit, several core strategies can be employed. The choice depends on the specific reaction, but the underlying principles involve modifying the reaction components to better accommodate the bulky substrate.
-
Increase Reactivity: Enhance the intrinsic reactivity of the system to overcome the high activation energy barrier imposed by steric clash. This can be achieved by:
-
Higher Temperatures: Often the simplest solution. Using a higher-boiling solvent or employing microwave irradiation can provide the necessary energy.[4][5]
-
More Active Catalysts/Reagents: Switch to a more potent catalyst system or a stronger reagent (e.g., a stronger base or a more reactive organometallic species).
-
-
Modify the Catalyst/Ligand: In metal-catalyzed reactions, the ligand sphere around the metal is paramount.
-
Use Bulky, Electron-Rich Ligands: This may seem counterintuitive, but bulky phosphine ligands (e.g., Buchwald or Hartwig-type ligands) can promote key steps like reductive elimination, which is often the turnover-limiting step in sterically demanding cross-couplings.[6][7] Their size can also favor the formation of highly reactive, low-coordinate metal species.[6]
-
-
Modify the Substrate (Temporarily): Alter the pyridine ring's electronics or coordination properties to facilitate the reaction.
-
Pyridine N-Oxides: Converting the pyridine to its N-oxide significantly alters the ring's electronics and can be a powerful strategy for directing functionalization, particularly at the C2 position, before a final deoxygenation step.[8][9]
-
Lewis Acid Activation: Coordinating a Lewis acid (e.g., Zn(NO₃)₂, BF₃·OEt₂) to the pyridine nitrogen withdraws electron density, activating the ring for nucleophilic attack and potentially altering the steric environment around the nitrogen.[10][11][12][13]
-
-
Alternative Synthetic Routes: If direct functionalization fails, consider indirect methods.
-
Directed ortho-Metalation (DoM): A powerful technique where a directing group on the pyridine ring guides deprotonation to an adjacent position, creating a nucleophilic site that can be trapped with an electrophile.[14][15][16][17]
-
Ring Construction: Instead of functionalizing a pre-existing pyridine, construct the substituted ring from acyclic precursors, installing the bulky groups from the start.[3][18]
-
Part 2: Troubleshooting Specific Reactions
Q3: My Suzuki-Miyaura coupling on a 2-chloropyridine with a bulky boronic acid is giving low yield. What are the first things to try?
A3: This is a classic "2-pyridyl problem" where the pyridine nitrogen can interfere with the palladium catalyst.[19] Here is a troubleshooting hierarchy:
-
Ligand and Catalyst Selection: This is the most critical variable. Standard catalysts like Pd(PPh₃)₄ often fail.
-
Switch to Bulky, Electron-Rich Biaryl Phosphine Ligands: These are the gold standard. Ligands like SPhos, XPhos, or RuPhos are designed to promote the difficult oxidative addition and reductive elimination steps.[19][20] They stabilize the active monoligated palladium species essential for the reaction.[6]
-
Use Pre-formed Catalysts (Precatalysts): G2, G3, or G4 palladium precatalysts (e.g., XPhos Pd G3) are often more efficient as they form the active Pd(0) species more readily and reliably.[19]
-
-
Base and Solvent Optimization:
-
Base: A strong base is usually required. K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[21] The choice of base can be crucial and should be screened.
-
Solvent: Anhydrous, degassed solvents like dioxane, toluene, or THF are standard.[1][21] Sometimes a mixture, like dioxane/water, is beneficial, but care must be taken to avoid protodeboronation of the boronic acid.[22]
-
-
Temperature:
-
Beware of Protodeboronation: A common side reaction where the boronic acid is replaced by a proton from a water source.[3][26] Using bulky phosphine ligands can sometimes paradoxically accelerate this side reaction, so careful optimization is needed.[26][27]
Troubleshooting Table 1: Catalyst/Ligand Selection for Hindered Suzuki-Miyaura Couplings
| Ligand Type | Example(s) | Key Feature(s) | When to Use | Citation(s) |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich. Promotes reductive elimination. | First choice for hindered aryl chlorides and bromides. | [19][20] |
| Ferrocenyl Phosphines | dppf | Large bite angle. | Effective for some systems, good starting point. | [7][22][28] |
| Dialkylphosphines | CataCXium® A, tBu₃P | Highly electron-donating. | Good for unreactive aryl chlorides. | [6][20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, sterically demanding. | Excellent for creating highly active catalysts for challenging substrates. | [19] |
Q4: My Buchwald-Hartwig amination on a sterically hindered 2-chloropyridine is not working. Which ligands and catalysts are recommended?
A4: Similar to Suzuki couplings, the Buchwald-Hartwig amination of hindered pyridines is highly dependent on the ligand.[7][29] The challenge is to form the C-N bond without catalyst inhibition by the pyridine nitrogen.
-
State-of-the-Art Ligands: Move directly to specialized ligands designed for hindered substrates.
-
Biaryl Phosphine Ligands (Buchwald Ligands): Ligands like BrettPhos, RuPhos, or XPhos are extremely effective. Their steric bulk facilitates the crucial C-N reductive elimination step.
-
Josiphos Ligands (Hartwig Ligands): These ferrocene-based ligands are also highly effective for coupling a wide range of amines.[7]
-
-
Base Selection: The base is critical and must be strong but non-nucleophilic.
-
Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS): Excellent choices for hindered primary and secondary amines.
-
Sodium or Potassium tert-butoxide (NaOtBu, KOtBu): Very common and effective, but can be incompatible with some functional groups like esters.[29]
-
-
Reaction Conditions:
-
Solvent: Anhydrous toluene or dioxane are standard.
-
Temperature: Reactions typically require heating, often between 80-110 °C.
-
Experimental Workflow Diagram: Troubleshooting a Failing Cross-Coupling Reaction
Caption: Decision workflow for troubleshooting sterically hindered pyridine cross-coupling reactions.
Q5: Direct N-alkylation of my 2,6-disubstituted pyridine is impossible. What are some alternative approaches?
A5: The nitrogen lone pair of a 2,6-disubstituted pyridine, like 2,6-lutidine, is severely shielded, making direct SN2 reactions with alkyl halides extremely difficult. You must use alternative strategies that bypass this direct approach.
-
Reaction with Highly Electrophilic Reagents: Use reagents that are much more reactive than simple alkyl halides.
-
Triflates: Methyl triflate (MeOTf) or other alkyl triflates are potent alkylating agents that can sometimes succeed where iodides or bromides fail.
-
Oxonium Salts: Meerwein's salt (Et₃OBF₄) is another powerful ethylating agent.
-
-
Indirect N-Functionalization via Ring Synthesis: Construct the N-alkylated pyridine ring from the beginning. For example, a condensation reaction involving an N-alkylated amine precursor can be used to build the heterocyclic core.
-
Solid-Phase Synthesis Approach: An elegant method involves immobilizing a 2-halopyridine onto a Wang resin, which forms a 2-alkoxypyridine. Subsequent reaction with an alkyl halide can lead to a tandem N-alkylation and cleavage from the resin, yielding the desired N-alkylated 2-pyridone.[30] This avoids direct alkylation of the hindered nitrogen.
Part 3: Key Experimental Protocols
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Sterically Hindered 2-Chloropyridine
This protocol provides a robust starting point for coupling challenging, sterically hindered 2-chloropyridines.
Materials:
-
Sterically hindered 2-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane, anhydrous (to 0.2 M)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: To a clean, dry microwave reaction vial containing a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Add enough anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the chloropyridine).
-
Degassing (Optional but Recommended): While not always necessary with stable precatalysts, for maximum reproducibility, seal the vial and briefly sparge the mixture with argon or nitrogen for 5-10 minutes.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Heat the reaction to 120 °C and hold for 30-60 minutes.[31] Monitor pressure to ensure it remains within safe limits for the vial.
-
Reaction Monitoring: After the initial time, cool the reaction to room temperature and check for completion using TLC or LC-MS. If the reaction is incomplete, it can be subjected to further irradiation.
-
Workup: Upon completion, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Mechanism Diagram: Role of a Bulky Ligand in Reductive Elimination
Caption: Bulky ligands create steric pressure, facilitating the bond-forming reductive elimination step.
References
- 1. benchchem.com [benchchem.com]
- 2. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. znaturforsch.com [znaturforsch.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 24. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. benchchem.com [benchchem.com]
managing impurities during the scale-up of 2-(3-nitrophenyl)pyridine synthesis
A Guide to Managing Impurities During Scale-Up
Welcome to the Technical Support Center for the synthesis of 2-(3-nitrophenyl)pyridine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory to pilot plant or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively.
The synthesis of 2-arylpyridines, such as this compound, is a cornerstone of many pharmaceutical and materials science programs. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation due to its high functional group tolerance and reliability.[1][2] However, scaling this palladium-catalyzed process introduces significant challenges related to impurity formation and control that are often not apparent at the bench scale.[3][4] This guide addresses the most common issues encountered during scale-up, providing a framework for robust process development.
Section 1: Reaction Overview: The Suzuki-Miyaura Coupling
The primary route for synthesizing this compound involves the palladium-catalyzed cross-coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with 3-nitrophenylboronic acid.
Caption: General Suzuki-Miyaura synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect during the synthesis of this compound via Suzuki coupling?
A1: During the synthesis and scale-up, you should proactively monitor for several key classes of impurities. The most prevalent are homocoupling products, products of dehalogenation or protodeboronation, unreacted starting materials, and residual metals.
| Impurity Class | Example Structure | Common Name | Origin |
| Homocoupling (Boronic Acid) | 3,3'-Dinitrobiphenyl | Boronic Acid Dimer | Pd(II)-mediated coupling of two boronic acid molecules, often exacerbated by oxygen.[5][6][7] |
| Homocoupling (Aryl Halide) | 2,2'-Bipyridine | Aryl Halide Dimer | Coupling of two 2-halopyridine molecules. |
| Protodeboronation | Nitrobenzene | Des-boron Impurity | Hydrolysis or side-reaction-induced cleavage of the C-B bond in the boronic acid.[8] |
| Dehalogenation | Pyridine | Des-halo Impurity | Reductive removal of the halide from the 2-halopyridine starting material.[6][9] |
| Residual Metal | Palladium (Pd) | Residual Catalyst | Incomplete removal of the palladium catalyst from the final product.[10][11] |
Q2: We had a clean reaction in the lab, but the impurity profile worsened significantly during a 50 L pilot run. Why does this happen?
A2: This is a classic scale-up challenge. The transition from glassware to a large reactor changes the physics and control of the reaction environment dramatically. Key factors include:
-
Oxygen Control: Achieving and maintaining a truly inert atmosphere is much harder in a large reactor. Even small amounts of residual oxygen (up to 6-8% can remain in a poorly inerted reactor headspace) can oxidize the active Pd(0) catalyst to Pd(II), which promotes the formation of homocoupling impurities.[3][4][7]
-
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making it harder to control the internal temperature. Localized hot spots can develop, leading to thermal degradation or the acceleration of side reactions.[4]
-
Mixing Efficiency: Inefficient mixing can create areas of high reagent concentration, leading to unwanted side reactions. It can also prevent uniform heat distribution.[3]
-
Addition Rates: The rate of reagent addition, which is easily controlled in the lab, becomes a critical process parameter at scale. For example, a slow addition of the boronate ester has been shown to be crucial in suppressing homocoupling in some systems.[7]
Q3: What are the regulatory limits for residual palladium in an Active Pharmaceutical Ingredient (API)?
A3: The limits for elemental impurities are set by the International Council for Harmonisation (ICH) guideline Q3D.[10] Palladium is classified as a Route-Specific oral limit element. The permitted daily exposure (PDE) for oral administration is 100 µ g/day . To translate this into a concentration limit (ppm) for your API, you must divide the PDE by the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 g/day or less, the concentration limit is 10 ppm .[10] For higher doses, the limit is stricter. It is critical to establish a robust palladium removal strategy early in process development.[11][12]
**Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your campaign.
Problem 1: High levels of 3,3'-dinitrobiphenyl (homocoupling impurity) are detected in the crude product.
-
Probable Causes & Mechanistic Insight: This impurity arises from the undesired coupling of two molecules of 3-nitrophenylboronic acid. This side reaction is primarily mediated by palladium(II) species.[5][6] If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) catalyst. The presence of dissolved oxygen can rapidly re-oxidize Pd(0) to Pd(II), creating a catalytic cycle for homocoupling.[6][7][13]
Caption: Catalytic cycles for desired Suzuki coupling and undesired homocoupling.
-
Solutions & Corrective Actions:
-
Rigorous Inerting of the Reactor: Before adding any reagents, ensure the reactor is free of oxygen. Use multiple vacuum/nitrogen backfill cycles. A subsurface nitrogen sparge of the solvent for 30-60 minutes prior to adding the catalyst is highly effective.[5][7] (See Protocol 4.2).
-
Incorporate a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCOOK), can help suppress homocoupling. It maintains a higher population of the active Pd(0) catalyst by reducing any Pd(II) formed without interfering with the main catalytic cycle.[5][7]
-
Catalyst Selection: Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a modern precatalyst that generates Pd(0) cleanly and efficiently.[6] Alternatively, a heterogeneous catalyst like 5% Pd/C can sometimes reduce homocoupling and greatly simplifies palladium removal.[5]
-
Problem 2: The reaction stalls before completion at large scale, leaving significant amounts of starting material.
-
Probable Causes & Mechanistic Insight: Reaction stalling is typically due to catalyst deactivation. The pyridine nitrogen in the starting material or product can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[14] This effect can be magnified at scale if there are issues with temperature or oxygen ingress, which can degrade the catalyst or ligands. Inadequate mixing can also lead to localized areas where the reaction has completed while other areas remain unreacted.
-
Solutions & Corrective Actions:
-
Verify Inert Atmosphere: Re-check all seals and connections on the reactor. Monitor the headspace with an oxygen sensor if possible.
-
Review Temperature Profile: Ensure the batch temperature is maintained within the validated range throughout the reaction. A drop in temperature can significantly slow the reaction rate.[4]
-
Evaluate Ligand Choice: For electron-deficient heteroaryl substrates like 2-halopyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the difficult oxidative addition step and stabilize the catalyst.[15][16] If using a simple ligand like PPh₃, consider switching to a more robust one.
-
Check Base Quality and Solubility: Ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and of good quality. Poor solubility or activity of the base can halt the reaction, as it's essential for activating the boronic acid for transmetalation.[2][16]
-
Problem 3: The final isolated product has >100 ppm of residual palladium.
-
Probable Causes & Mechanistic Insight: Palladium can be notoriously difficult to remove from products containing heteroatoms like pyridine, which can act as strong ligands and chelate the metal, carrying it through the workup and crystallization steps.[10][17] Standard aqueous washes and simple crystallization are often insufficient.[10]
-
Solutions & Corrective Actions:
-
Activated Carbon Treatment: Before crystallization, treating the organic solution of the crude product with activated carbon (e.g., Darco® KB-G) can effectively adsorb a significant amount of residual palladium.
-
Palladium Scavengers: If carbon treatment is insufficient, a dedicated palladium scavenger is required. These are typically solid-supported reagents with functional groups (e.g., thiols, amines) that have a high affinity for palladium. (See Protocol 4.3 for screening).
-
Optimize Crystallization: The choice of crystallization solvent can impact palladium removal. Sometimes, an anti-solvent addition or a solvent system that forces tighter crystal lattice formation can help exclude the palladium impurities.
-
Caption: Decision workflow for post-reaction palladium removal.
Section 4: Key Experimental Protocols
Protocol 4.1: Standard Impurity Profiling by HPLC
This protocol provides a starting point for monitoring reaction progress and final product purity. Method optimization will be required for your specific impurity profile.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 310 nm
-
Injection Volume: 5 µL
-
Sample Prep: Dissolve ~1 mg of crude material in 10 mL of 50:50 Acetonitrile/Water.
Protocol 4.2: Procedure for Reactor Inerting at Scale
This procedure is critical for minimizing oxygen-driven side reactions.[5][7]
-
Assemble & Leak Test: Ensure the reactor is clean, dry, and properly assembled. Perform a pressure/leak test to confirm all seals and gaskets are secure.
-
Charge Solvent: Charge the primary reaction solvent(s) to the reactor.
-
Vacuum/N₂ Cycles: Pull a vacuum on the reactor to ~50-100 torr, then break the vacuum with high-purity nitrogen. Repeat this cycle at least 3-5 times. This removes the bulk of the oxygen from the headspace.
-
Subsurface Sparge: While maintaining a gentle positive pressure of nitrogen in the headspace, begin bubbling nitrogen directly into the solvent through a dip tube (sparger). Continue the sparge for at least 30-60 minutes. This removes dissolved oxygen from the liquid phase.
-
Maintain N₂ Blanket: After sparging, stop the subsurface flow but maintain a positive nitrogen blanket over the reaction for the entire duration of the process.
-
Reagent Addition: Add starting materials, base, and finally the palladium catalyst/ligand solution under the nitrogen blanket.
Protocol 4.3: Screening Palladium Scavengers
This small-scale screen helps identify the most effective and economical scavenger for your process.[10][18]
-
Prepare Stock Solution: Prepare a stock solution of your crude product in the process solvent (e.g., 100 mL at 50 mg/mL). Submit a sample for an initial palladium content analysis (ICP-MS).
-
Set Up Vials: In separate vials, place 10 mL of the stock solution.
-
Add Scavengers: To each vial, add a different scavenger. Include a variety of types (e.g., thiol-based, amine-based, activated carbon) and suppliers. Use the manufacturer's recommended loading (typically 5-10 wt% relative to the product).
-
Agitate & Heat: Stir the vials at the intended process temperature (e.g., 60 °C) for a set time (e.g., 4-8 hours).
-
Sample & Analyze: Filter each sample to remove the solid scavenger. Submit the filtrate from each vial for final palladium content analysis by ICP-MS.
-
Evaluate: Compare the final palladium levels to identify the most efficient scavenger. Also, consider the cost, ease of filtration, and potential for leaching impurities from the scavenger itself.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Royal Commission for the Exhibition 1851 [royalcommission1851.org]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 2-(3-nitrophenyl)pyridine in Aqueous Media
Introduction
Welcome to the technical support center for 2-(3-nitrophenyl)pyridine. This molecule, characterized by its nitrophenyl and pyridine moieties, is a valuable compound in various research and development pipelines.[1][2] However, its aromatic structure inherently confers low aqueous solubility, posing significant challenges for researchers in biological and pharmaceutical studies. Precipitation, inconsistent dosing, and poor bioavailability are common hurdles that can compromise experimental integrity and outcomes.
This guide provides a comprehensive, question-and-answer-based resource designed for researchers, scientists, and drug development professionals. It moves from immediate troubleshooting for common precipitation issues to systematic protocols for robust solubility enhancement. Our approach is grounded in established physicochemical principles to empower you with the knowledge to not just solve, but also understand and preempt, solubility-related obstacles.
Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting
This section addresses the most immediate issues encountered when handling this compound in the lab.
Q1: I dissolved this compound in DMSO to make a stock solution, but it crashed out immediately when I diluted it into my aqueous buffer. Why did this happen?
A1: This is a classic case of a compound's kinetic versus thermodynamic solubility being exceeded.[3] Your high-concentration stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is stable. However, when this is introduced into an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. This rapid change creates a supersaturated state that is not thermodynamically stable, leading to immediate precipitation.[4] The key is to manage the dilution process carefully and ensure the final concentration does not exceed the compound's solubility limit in the final solvent mixture.
Q2: What is the correct procedure for preparing a working solution from a DMSO stock to minimize immediate precipitation?
A2: A proper dilution technique is your first line of defense. The goal is to avoid creating localized areas of high compound concentration during dilution.
-
Use a Concentrated Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Warm the Aqueous Buffer: Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) can slightly increase the solubility of the compound.[5]
-
Vigorous Mixing: While vortexing or rapidly stirring the aqueous buffer, add the stock solution dropwise and slowly. This rapid dispersion is critical to prevent the compound from aggregating and precipitating.[5]
-
Control Final Co-solvent Concentration: The final concentration of the organic co-solvent should be kept to a minimum, ideally below 1% (v/v), as higher concentrations can interfere with biological systems.[5] If solubility issues persist, a systematic evaluation of other solubilization methods is necessary.
Q3: My compound still precipitates over a short period even with careful dilution. What other simple adjustments can I try?
A3: If initial precipitation is avoided but the compound falls out of solution over time, the formulation is still unstable. Before moving to more complex strategies, consider these factors:
-
pH of the Medium: this compound contains a weakly basic pyridine ring.[6] The pH of your buffer will dictate whether this nitrogen is protonated. A lower pH can increase solubility. Verify if your experimental conditions can tolerate a slightly more acidic buffer.
-
Buffer Composition: High salt concentrations in some buffers can decrease the solubility of organic compounds (a "salting-out" effect).[4] If possible, test the solubility in a buffer with a lower ionic strength.
-
Temperature: Ensure the temperature is controlled. A decrease in temperature after preparation can cause a previously dissolved compound to precipitate.[4]
Part 2: In-Depth Solubilization Strategies & Methodologies
When simple troubleshooting is insufficient, a systematic approach to formulation development is required. The following strategies offer robust methods to enhance the aqueous solubility of this compound.
Strategy 1: pH Modification
Mechanism: The pyridine moiety in this compound is a weak base. By lowering the pH of the aqueous medium, the nitrogen atom on the pyridine ring can become protonated. This ionization introduces a positive charge, significantly increasing the molecule's interaction with polar water molecules and thereby enhancing its solubility.[] This is often one of the most effective and simplest methods for ionizable compounds.[8]
Experimental Protocol: A pH-solubility profile is essential to quantify this effect. A detailed protocol is provided in the Experimental Protocols section. The objective is to add an excess of the solid compound to a series of buffers across a relevant pH range (e.g., pH 4.0 to 8.0), allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.
Data Interpretation: The results will reveal the pH at which solubility is maximized. This data is critical for selecting a buffer system that balances solubility with the pH constraints of your experiment.
| Buffer pH | Ionic Strength (mM) | Mean Solubility (µg/mL) | Standard Deviation |
| 4.0 | 150 | 150.5 | 8.2 |
| 5.0 | 150 | 85.2 | 4.5 |
| 6.0 | 150 | 15.8 | 1.9 |
| 7.0 | 150 | 1.2 | 0.3 |
| 7.4 | 150 | < 1.0 | - |
| 8.0 | 150 | < 1.0 | - |
| Caption: Example pH-solubility profile data for a weakly basic compound. |
Strategy 2: Co-solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, disrupt the hydrogen bonding network of water. This reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like this compound.[] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][8]
Experimental Protocol: A co-solvent screen should be performed to identify the most effective solvent and the minimum concentration required. This involves preparing solutions with varying percentages of different co-solvents and measuring the compound's solubility. A detailed methodology is available in the Experimental Protocols section.
Data Interpretation: Compare the solubility enhancement across different co-solvents and concentrations. The ideal co-solvent provides the required solubility at the lowest possible percentage to minimize potential biological interference or toxicity.[8]
| Co-solvent System | % (v/v) | Mean Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| Aqueous Buffer (pH 7.4) | 0% | 0.8 | 1.0 |
| Ethanol | 5% | 12.4 | 15.5 |
| Ethanol | 10% | 45.1 | 56.4 |
| PEG 400 | 5% | 25.6 | 32.0 |
| PEG 400 | 10% | 98.3 | 122.9 |
| Caption: Example data from a co-solvent solubility screening experiment. |
Strategy 3: Cyclodextrin-Mediated Solubilization
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly soluble "guest" molecules, like this compound, within this cavity, forming a water-soluble inclusion complex.[9][10] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used due to its high aqueous solubility and low toxicity.[11]
Experimental Protocol: A phase-solubility study is conducted to determine the stoichiometry and stability of the complex. This involves measuring the solubility of this compound in aqueous solutions containing increasing concentrations of HP-β-CD. The detailed protocol can be found in the Experimental Protocols section.
Data Interpretation: A plot of compound solubility versus cyclodextrin concentration typically yields a linear relationship (A L-type phase-solubility diagram), from which the binding constant can be calculated. This confirms complex formation and helps determine the amount of cyclodextrin needed to achieve the target concentration.
Strategy 4: Advanced Formulation Approaches
For more demanding applications, such as in vivo studies or drug product development, advanced formulation strategies may be necessary.
-
Nanosuspensions: This technique involves reducing the particle size of the pure drug down to the sub-micron range.[13][14] The significant increase in surface area enhances the dissolution velocity and saturation solubility of the compound.[15] Methods like media milling or high-pressure homogenization are used for production.[16][17]
-
Solid Dispersions: In this approach, the compound is dispersed at a molecular level within a hydrophilic polymer matrix.[18] This can create an amorphous form of the drug, which has a higher energy state and greater solubility than its crystalline form.[19]
Part 3: Visualization & Systematic Workflow
A structured approach is crucial for efficiently resolving solubility issues. The following workflow guides the user from initial problem identification to advanced formulation development.
Caption: Decision workflow for troubleshooting solubility issues.
The diagram below illustrates the mechanism of cyclodextrin encapsulation, a key strategy for enhancing solubility.
Caption: Encapsulation by a cyclodextrin to form an inclusion complex.
Part 4: Detailed Experimental Protocols
For accurate and reproducible results, follow these detailed protocols.
Protocol 1: Determination of pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with identical ionic strength (e.g., 150 mM) across a pH range of 4.0 to 8.0.
-
Sample Preparation: Add an excess amount of solid this compound to 1 mL of each buffer in a glass vial. The amount should be enough to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Co-solvent Solubility Screening
-
Solvent Preparation: Prepare mixtures of your primary aqueous buffer (at a fixed, relevant pH) with varying percentages (e.g., 1%, 2%, 5%, 10% v/v) of different GRAS (Generally Regarded as Safe) co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol).
-
Equilibration: Follow steps 2 and 3 from Protocol 1, adding excess solid compound to each co-solvent mixture.
-
Analysis: Follow steps 4 and 5 from Protocol 1 to determine the equilibrium solubility in each condition.
Protocol 3: Cyclodextrin Phase-Solubility Study
-
Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM) in your chosen buffer.
-
Equilibration: Add an excess amount of solid this compound to each cyclodextrin solution and follow the equilibration procedure from Protocol 1 (Step 3).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant for each sample as described in Protocol 1 (Steps 4 and 5).
-
Data Plotting: Plot the solubility of this compound (y-axis) against the concentration of HP-β-CD (x-axis).
References
- 1. This compound | C11H8N2O2 | CID 459555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4253-79-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication [eaapublishing.org]
- 17. researchgate.net [researchgate.net]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in the synthesis of unsymmetrical biaryls
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of unsymmetrical biaryls, offering explanations for their causes and actionable solutions.
Problem 1: Significant Homocoupling of the Boronic Acid/Ester is Observed.
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the dimer of the boronic acid derivative.
-
The yield of the desired unsymmetrical biaryl is lower than expected.
-
Purification is complicated by the presence of a symmetrical biaryl byproduct with similar polarity to the product.
Root Causes & Mechanistic Insights:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura cross-coupling.[1][2] It is primarily promoted by the presence of Pd(II) species and molecular oxygen.[3] The mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the symmetrical biaryl and Pd(0). Higher oxygen levels have been shown to increase the rate of homocoupling.[1]
Solutions:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.[3][4] A nitrogen subsurface sparge has been shown to be particularly effective.[4]
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[5] However, be aware that even these can contain oxidized palladium species.
-
Employ Modern Precatalysts: Buchwald and other advanced precatalysts are designed for clean and efficient in situ generation of the active Pd(0) catalyst, which can suppress homocoupling.[1]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[4]
-
Pre-heating the Reaction Mixture: Heating the mixture containing the catalyst, base, and aryl halide before adding the boronic acid can help to ensure the rapid formation of the active Pd(0) species and initiate the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[3]
Problem 2: Protodeboronation of the Boronic Acid is Leading to Low Yields.
Symptoms:
-
A significant amount of the arene corresponding to the boronic acid starting material is detected.
-
The reaction stalls or proceeds slowly.
-
This issue is particularly prevalent with electron-rich or heteroaryl boronic acids.[1]
Root Causes & Mechanistic Insights:
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This hydrolysis reaction is often base-mediated and is a significant decomposition pathway for boronic acids, especially under the basic conditions of the Suzuki-Miyaura coupling.
Solutions:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards hydrolysis than the corresponding boronic acids.[1][6] MIDA boronates are particularly useful as they are stable to chromatography but release the boronic acid slowly under the reaction conditions.[6]
-
Choice of Base: The choice and stoichiometry of the base can be critical.[7] Weaker bases or careful control of the amount of a strong base can sometimes mitigate protodeboronation. The use of fluoride ions, for example from KF, can be beneficial as it forms a more reactive and stable trifluoroborate species in situ.[8]
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can prevent hydrolysis. However, a small amount of water is often necessary for the Suzuki-Miyaura reaction to proceed efficiently with many boronic acids.[1]
-
Potassium Aryltrifluoroborates: These reagents are more robust and less prone to protodeboronation compared to boronic acids.[6]
Problem 3: Dehalogenation of the Aryl Halide is a Major Side Reaction.
Symptoms:
-
The dehalogenated arene (Ar-H instead of Ar-Ar') is a major byproduct.
-
This is more common with electron-rich aryl halides.
Root Causes & Mechanistic Insights:
After oxidative addition of the aryl halide to the Pd(0) center, the resulting Ar-Pd(II)-X complex can undergo a competing reaction where a hydride source in the reaction mixture (e.g., from the solvent, base, or impurities) replaces the halide. Reductive elimination then yields the dehalogenated arene.[1]
Solutions:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors. For instance, amines and alcohols can sometimes be problematic.[1]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of transmetalation and dehalogenation. Electron-rich and bulky ligands often promote the desired reductive elimination.[1][9]
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the competing dehalogenation pathway.
Problem 4: The Cross-Coupling Reaction is Sluggish or Fails with Hindered Substrates.
Symptoms:
-
Low or no conversion of starting materials when using sterically demanding aryl halides or boronic acids (e.g., ortho-substituted).
Root Causes & Mechanistic Insights:
Steric hindrance can significantly slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. The transmetalation step is also known to be sensitive to steric bulk around the metal center.[10]
Solutions:
-
Bulky, Electron-Rich Ligands: The use of specialized biaryl monophosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), is crucial for coupling sterically hindered substrates.[10][11][12] These ligands promote the formation of monoligated palladium complexes, which are more reactive in oxidative addition and facilitate reductive elimination.[10]
-
Higher Temperatures: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates. Microwave irradiation can be particularly effective in this regard.[11]
-
Alternative Cross-Coupling Reactions: For particularly challenging couplings, consider alternative methods like the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent). Organozinc reagents in the Negishi coupling are highly reactive and can often succeed where Suzuki couplings fail.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose palladium catalyst and ligand combination for unsymmetrical biaryl synthesis?
There is no single "best" combination as the optimal choice is highly substrate-dependent. However, for a general starting point, a combination of Pd(OAc)₂ with a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos is often a robust choice for a wide range of aryl halides and boronic acids, including challenging substrates.[10][12]
Q2: How can I effectively purify my unsymmetrical biaryl product from the reaction byproducts?
Purification can be challenging due to the similar polarities of the desired product and byproducts like homocoupled dimers.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is critical to achieve good separation.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[15][16]
-
Acid-Base Extraction: If your product or a major impurity has an acidic or basic functional group, an acid-base extraction can be a simple and effective initial purification step.[15]
Q3: When should I consider using a Negishi or Stille coupling instead of a Suzuki-Miyaura coupling?
Consider a Negishi or Stille coupling in the following situations:
-
Highly Hindered Substrates: The high reactivity of organozinc reagents in the Negishi coupling can be advantageous for sterically demanding couplings where Suzuki reactions are sluggish.[13]
-
Base-Sensitive Substrates: The Suzuki-Miyaura reaction requires basic conditions, which can be problematic for substrates with base-sensitive functional groups. The Negishi and Stille couplings can often be run under neutral or milder conditions.[9]
-
Failure of Suzuki Coupling: If a Suzuki coupling has been extensively optimized and still fails to provide the desired product, exploring alternative cross-coupling reactions is a logical next step.[13] The main drawback of Stille coupling is the toxicity of organotin reagents.[9]
Q4: What is the role of water in a Suzuki-Miyaura reaction?
While often depicted as an anhydrous reaction in textbooks, a small amount of water is typically beneficial or even necessary for the Suzuki-Miyaura coupling, particularly when using boronic acids.[1] Water can aid in the dissolution of the base and facilitate the transmetalation step. However, excessive water can promote protodeboronation.
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Cross-Coupling to Minimize Homocoupling
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Degassing: Add the solvent (e.g., dioxane/water 4:1) and degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a precatalyst).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, LC-MS, or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and addressing common issues in unsymmetrical biaryl synthesis.
Catalytic Cycle and Competing Side Reactions
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. openaccesspub.org [openaccesspub.org]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Nitrophenylpyridine Isomers
This guide provides a comprehensive comparative analysis of the photophysical properties of ortho-, meta-, and para-nitrophenylpyridine isomers. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the causal relationships between molecular structure and photophysical behavior. We will explore how the seemingly subtle change in the position of the nitro moiety dramatically influences the electronic and optical characteristics of these molecules, supported by experimental protocols and computational insights.
Introduction: The Significance of Isomeric Structure
Nitrophenylpyridine derivatives are a class of compounds with significant applications, notably in pharmacology as calcium channel blockers and antihypertensive agents.[1][2] The core structure consists of a pyridine ring and a nitrophenyl group. The relative positioning of the nitro (-NO₂) group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—gives rise to three distinct isomers. This structural variation is not trivial; it fundamentally alters the electronic distribution, intramolecular conjugation, and steric landscape of the molecule. Consequently, the way each isomer interacts with light—its absorption, emission, and energy dissipation pathways—is unique. Understanding these differences is paramount for designing molecules with tailored photophysical properties for applications ranging from fluorescent probes and sensors to photosensitizers in photodynamic therapy.
This guide moves beyond a simple data sheet to provide a mechanistic understanding of why these isomers behave differently upon photoexcitation.
Theoretical Framework: De-excitation of an Excited Molecule
When a molecule absorbs a photon, it transitions to an electronically excited state. The subsequent return to the ground state can occur through several competing pathways, which dictate the molecule's observable photophysical properties. The primary de-excitation channels are:
-
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀), emitting a photon. This is typically a fast process (nanoseconds).
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The excess energy is dissipated as heat.
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁). This process populates the triplet state manifold.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed.[3] Nitroaromatic compounds are particularly known for their complex excited-state dynamics, where the strongly electron-withdrawing nitro group often facilitates rapid ISC, leading to efficient quenching of fluorescence.[4][5] The proximity in energy between the singlet and triplet excited states is a key factor governing the rate of ISC.[6]
Caption: Key de-excitation pathways for a photoexcited molecule.
Methodologies: Experimental and Computational Approaches
A robust comparison of photophysical properties relies on a combination of precise experimental measurements and theoretical calculations that provide deeper mechanistic insights.
Spectroscopic Characterization
A. UV-Visible Absorption Spectroscopy
This technique measures the wavelengths of light a molecule absorbs, providing information about its electronic transitions.
-
Protocol:
-
Prepare dilute solutions (typically 1-10 µM) of each isomer in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile).
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 250 to 500 nm, using the pure solvent as a reference.[7]
-
Identify the wavelength of maximum absorbance (λ_max).
-
B. Steady-State Fluorescence Spectroscopy
This measurement identifies the wavelengths of light emitted by a sample after excitation.
-
Protocol:
-
Using the same solutions from the absorption measurement, excite the sample at its λ_max.
-
Record the emission spectrum using a spectrofluorometer, scanning a wavelength range starting ~10-20 nm above the excitation wavelength.
-
Identify the wavelength of maximum emission (λ_em). The difference between λ_max (absorption) and λ_em is the Stokes shift.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The relative method, which compares the sample's fluorescence to a well-characterized standard, is the most common and reliable approach.[3][8]
-
Protocol:
-
Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral range to the nitrophenylpyridine isomers. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.58) is a common choice for the UV/blue region.[8]
-
Solution Preparation: Prepare a series of five solutions for both the standard and each test isomer with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. Keeping absorbance below 0.1 minimizes inner-filter effects.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm).
-
Measure the fluorescence emission spectrum for each solution under identical instrument conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curve for each measurement.
-
-
Data Analysis:
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the resulting straight lines.
-
-
Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation[8]: Φ_X = Φ_STD * (Grad_X / Grad_STD) * (η_X² / η_STD²) Where:
-
Φ_STD is the quantum yield of the standard.
-
Grad_X and Grad_STD are the gradients for the sample and standard, respectively.
-
η_X and η_STD are the refractive indices of the solvents used for the sample and standard. This term becomes 1 if the same solvent is used for both.
-
-
Caption: Experimental workflow for quantum yield determination.
Computational Modeling
To rationalize experimental trends, computational methods are invaluable.
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for modeling the excited states of organic molecules.[9][10] By performing calculations on the optimized ground-state geometries of the ortho-, meta-, and para- isomers, we can predict:
-
Vertical excitation energies (corresponding to absorption maxima).
-
The nature of the electronic transitions (e.g., local excitation, π-π*, or intramolecular charge transfer, ICT).
-
The energies of the lowest singlet (S₁) and triplet (T₁) states, providing insight into the likelihood of intersystem crossing.[11][12]
-
Comparative Analysis of Nitrophenylpyridine Isomers
The position of the nitro group dictates the extent of electronic communication between the electron-donating pyridine moiety and the electron-withdrawing nitrophenyl group. This directly impacts the photophysical properties.
Absorption and Emission Spectra
The electronic transition in these molecules has significant intramolecular charge transfer (ICT) character. The efficiency of this ICT is highly dependent on the isomer.
-
Para-isomer (4-NPP): Exhibits the most effective conjugation path. The donor (pyridine) and acceptor (nitrophenyl) are aligned for maximum electronic communication, resulting in the most stabilized ICT excited state. This leads to the longest wavelength (most red-shifted) absorption and emission maxima.
-
Meta-isomer (3-NPP): Conjugation between the donor and acceptor is disrupted. As a result, the ICT is less pronounced, leading to higher energy absorption and emission (blue-shifted) compared to the para isomer.
-
Ortho-isomer (2-NPP): While direct conjugation is possible, steric hindrance between the pyridine ring and the nitro group can force the rings out of planarity. This twisting reduces orbital overlap and conjugation, typically resulting in absorption and emission at wavelengths intermediate to or shorter than the para isomer.[13]
Fluorescence Quantum Yields and Lifetimes
The dominant de-excitation pathway for nitroaromatics is often non-radiative decay, driven by efficient intersystem crossing to the triplet state.[4][6] This results in universally low fluorescence quantum yields for all three isomers.
-
Causality: The nitro group introduces low-lying n-π* and π-π* triplet states. The energy gap between the lowest excited singlet state (S₁) and these triplet states (T_n) is a critical determinant of the ISC rate. A smaller S₁-T_n energy gap leads to more efficient ISC and, consequently, a lower fluorescence quantum yield.
-
Isomeric Trend: The para-isomer, with its highly stabilized ICT S₁ state, often has a particularly small energy gap to a nearby triplet state, making its ISC process extremely efficient. This typically results in the lowest quantum yield among the three isomers. The meta-isomer, with a less stabilized S₁ state, may have a slightly larger S₁-T_n gap and thus a comparatively "higher" (though still low) quantum yield. The ortho-isomer's properties can be complicated by steric effects but generally also exhibit very weak fluorescence.
Table 1: Representative Photophysical Data for Nitrophenylpyridine Isomers (Note: These are illustrative values based on trends observed for similar nitroaromatic systems, as a direct comparative study is not readily available in a single source.[13][14][15] Solvent is assumed to be a non-polar solvent like cyclohexane.)
| Isomer | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Est. Φ_F |
| Ortho-NPP | ~335 | ~410 | ~5400 | < 0.01 |
| Meta-NPP | ~330 | ~400 | ~5300 | ~0.01 |
| Para-NPP | ~350 | ~440 | ~5800 | < 0.005 |
Conclusion
-
Positional Isomerism Dictates Conjugation: The para-isomer exhibits the most effective electronic conjugation, leading to red-shifted absorption and emission spectra compared to the meta and ortho isomers.[13]
-
The Nitro Group as a Quencher: All isomers display very low fluorescence quantum yields due to the presence of the nitro group, which promotes efficient non-radiative decay via intersystem crossing.[4][14][15]
-
Predictable Trends: The photophysical properties follow a predictable trend based on the effectiveness of intramolecular charge transfer, with the para-isomer showing the most pronounced ICT character and typically the lowest fluorescence efficiency.
This fundamental understanding of the structure-property relationships is critical for the rational design of novel molecules. Whether the goal is to enhance fluorescence for bio-imaging applications (by replacing the nitro group) or to leverage the efficient triplet state population for photodynamic therapy, the principles outlined here provide a solid foundation for molecular engineering.
References
- 1. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and comparative pharmacological studies of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylates with non-identical ester functions (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Item - Ultrafast Dynamics of the Excited States of 1-(p-Nitrophenyl)-2-(hydroxymethyl)pyrrolidine - figshare - Figshare [figshare.com]
- 5. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. aminer.org [aminer.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Computational studies of the primary phototransduction event in visual rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Photophysics of xanthine: computational study of the radiationless decay mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative photophysical and photochemical study of nitropyrene isomers occurring in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity of 2-(3-Nitrophenyl)pyridine Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. Infections that were once easily treatable are becoming life-threatening, creating an urgent demand for the discovery and validation of new chemical entities with antimicrobial properties.[1] Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to their versatile biological activities.[2] The introduction of a nitrophenyl group to the pyridine ring, as in 2-(3-nitrophenyl)pyridine derivatives, presents an interesting avenue for investigation. The nitro group is a strong electron-withdrawing feature known to be present in various bioactive molecules, including some with antimicrobial effects.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of novel this compound derivatives. We will delve into the established methodologies for determining antimicrobial efficacy, focusing on providing a robust, self-validating experimental design. This document will not only outline the necessary steps but also explain the underlying scientific principles, ensuring a thorough understanding of the validation process. We will compare the hypothetical performance of these derivatives against established antimicrobial agents, providing a clear context for their potential therapeutic value.
Comparative Framework for Antimicrobial Validation
To ascertain the potential of this compound derivatives, their antimicrobial activity must be quantified and compared against clinically relevant microorganisms and existing antibiotics. This guide will focus on the standard methodologies endorsed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for their role in standardizing antimicrobial susceptibility testing.[5][6][7]
Selection of Test Organisms
The choice of microbial strains is critical for a comprehensive evaluation. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA), Bacillus subtilis, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungal pathogens: Candida albicans, Aspergillus niger.
These organisms represent common causes of clinical infections and exhibit diverse cell wall structures and resistance mechanisms.
Reference Antimicrobial Agents
For comparative purposes, it is essential to include standard antimicrobial agents in the assays. The choice of reference drugs will depend on the target organisms. Examples include:
-
For bacteria: Ciprofloxacin, Ampicillin, Tetracycline.
-
For fungi: Fluconazole, Amphotericin B.
Core Methodologies for Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial activity validation lies in determining the minimum concentration of a compound that affects microbial growth. The two primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] The broth microdilution method is a widely used and standardized technique for determining MIC values.[11][12]
The following diagram illustrates the workflow for the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar plate. Select a few colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[13] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a sterility control (broth only) and a growth control (broth with inoculum but no compound) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[10]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
While the MIC indicates growth inhibition, the MBC or MFC determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1][14][15] This is a crucial parameter for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).
This workflow is a continuation of the MIC assay.
Caption: Workflow for MBC/MFC determination.
-
Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations.
-
Subculturing: Aseptically transfer a small, defined volume (e.g., 10 µL) from each selected well onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[1][14]
Data Presentation and Comparative Analysis
The results of the MIC and MBC/MFC assays should be presented in a clear and concise tabular format to facilitate comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivative (Compound X) and Reference Drugs
| Microorganism | Compound X MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Compound X MBC (µg/mL) |
| S. aureus ATCC 29213 | |||
| MRSA (Clinical Isolate) | |||
| B. subtilis ATCC 6633 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 |
Table 2: Hypothetical Antifungal Activity of this compound Derivative (Compound X) and Reference Drug
| Microorganism | Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) | Compound X MFC (µg/mL) |
| C. albicans ATCC 90028 | |||
| A. niger ATCC 16404 |
Interpreting the Results: Bacteriostatic vs. Bactericidal Activity
The relationship between the MIC and MBC values is indicative of the compound's mode of action.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .
-
If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .
A bactericidal agent is often preferred for treating serious infections, especially in immunocompromised patients.
Alternative and Complementary Method: Agar Disk Diffusion
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antimicrobial activity.
Protocol for Agar Disk Diffusion
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the this compound derivative are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.
The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. While this method is simpler and less expensive than broth microdilution, it is less precise for determining the exact inhibitory concentration.
Conclusion and Future Directions
This guide provides a robust framework for the initial validation of the antimicrobial activity of novel this compound derivatives. By adhering to standardized protocols and including appropriate controls and comparators, researchers can generate reliable and reproducible data. Positive results from these in vitro assays, particularly potent bactericidal or fungicidal activity against resistant strains, would warrant further investigation, including:
-
Mechanism of Action Studies: To understand how the compounds inhibit or kill microbial cells.
-
Toxicity and Safety Profiling: To assess the potential for adverse effects in mammalian cells.
-
In Vivo Efficacy Studies: To evaluate the compound's performance in animal models of infection.
The systematic validation of new chemical entities like this compound derivatives is a critical step in the pipeline for developing the next generation of antimicrobial drugs to combat the growing threat of AMR.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 14. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Activity of Palladium Complexes with Pyridine-Based Ligands
For researchers, scientists, and professionals in drug development, the optimization of catalytic reactions is a cornerstone of synthetic efficiency. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, are profoundly influenced by the choice of ligand.[1][2] Among the vast array of available ligands, pyridine-based systems offer a versatile and tunable platform for enhancing catalytic activity. This guide provides an in-depth, objective comparison of the catalytic performance of palladium complexes featuring different classes of pyridine ligands, supported by experimental data and detailed methodologies.
The Crucial Role of Pyridine Ligands in Palladium Catalysis
Pyridine and its derivatives are excellent neutral donor ligands for palladium. The nitrogen atom's lone pair of electrons effectively coordinates to the metal center, and the aromatic ring's electronic properties can be readily modified through substitution.[3] These modifications allow for the fine-tuning of the steric and electronic environment around the palladium atom, which in turn dictates the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The judicious selection of a pyridine ligand can lead to significant improvements in reaction yields, catalyst stability, turnover numbers (TONs), and substrate scope. This guide will explore the nuances of monodentate, bidentate (chelating), and pincer-type pyridine ligands, as well as the synergistic effects observed with N-heterocyclic carbene (NHC) co-ligands.
Comparative Analysis of Pyridine Ligand Classes
The performance of a palladium catalyst is intrinsically linked to the architecture of its coordinating ligands. Here, we compare the catalytic efficacy of palladium complexes with distinct classes of pyridine-based ligands in prevalent cross-coupling reactions.
Monodentate Pyridine Ligands: The Foundation
Simple substituted pyridines represent the most fundamental class of these ligands. The electronic nature of the substituent on the pyridine ring directly impacts the ligand's basicity and, consequently, the electron density at the palladium center.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the pyridine nitrogen. This enhanced donor capacity can stabilize the palladium center and, in some cases, promote oxidative addition. An increase in reaction yield has been observed when Pd(II) complexes with more basic ligands are employed as catalysts.[3][4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) decrease the ligand's basicity. This can lead to a more electrophilic palladium center, which may facilitate reductive elimination.
The functionalization of pyridine ligands with either electron-withdrawing or -donating groups results in significant changes in the physicochemical properties of the coordination compounds.[3][4]
Illustrative Diagram: The Catalytic Cycle
The following diagram illustrates the fundamental steps in a Suzuki-Miyaura cross-coupling reaction, a common application for these catalysts. The pyridine ligand (L) plays a critical role in stabilizing the palladium species throughout this cycle.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Bidentate and Polydentate Pyridine Ligands: The Chelate Effect
Linking two or more pyridine moieties to create bidentate or polydentate ligands introduces the "chelate effect," which significantly enhances the stability of the palladium complex.[5] This increased stability often translates to more robust and longer-lived catalysts.
Examples of such ligands include 2,2'-bipyridine and indolyl-based NNN-type ligands.[6] The rigid structures of these ligands can also influence the geometry of the palladium complex, which can have a profound impact on selectivity. For instance, palladium complexes bearing pyridinyl functionalities on both the 2- and 7-positions of an indole ring have demonstrated superior activity in Suzuki coupling reactions.[6]
Pyridine-Functionalized N-Heterocyclic Carbenes (NHCs): A Powerful Synergy
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in palladium catalysis due to their strong σ-donating properties, which lead to highly active and stable catalysts.[7][8] When a pyridine moiety is incorporated into the NHC framework, a synergistic effect is often observed. These "NHC-Pd(II)-Py" complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, are particularly effective.[1][9]
The pyridine component can play a role in the pre-catalyst stability and its initiation into the active catalytic species.[1] These catalysts have shown outstanding performance in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often with very low catalyst loadings.[7][9]
Performance Data in Key Cross-Coupling Reactions
The following tables summarize representative experimental data for the performance of different palladium-pyridine complexes in Suzuki-Miyaura and Heck cross-coupling reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Suzuki-Miyaura Coupling
| Catalyst/Ligand System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(4-MeO-py)₂Cl₂] | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | >95 | [4] |
| [Pd(4-CN-py)₂Cl₂] | 4-Chloroanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 2 | ~90 | [4] |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | [1] |
| PEPPSI-IPr | 4-Chloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 1 | 99 | [1] |
| Pd complex with 2-Py-7-Py-IndH ligand | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 0.5 | 94 | [6] |
Heck Coupling
| Catalyst/Ligand System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [Pd(py)₂Cl₂] | Iodobenzene | n-Butyl acrylate | Et₃N | DMF | 100 | 4 | 92 | [4] |
| [Pd(4-CF₃-py)₂Cl₂] | Iodobenzene | n-Butyl acrylate | Et₃N | DMF | 100 | 4 | 85 | [4] |
| Pyridylpyrazole-Pd Complex | Chlorobenzene | tert-Butyl acrylate | K₂CO₃ | DMAc | 140 | 24 | Good | [10] |
| NHC-Pd(II)-Py Complex | Aryl Bromides | Styrene | K₂CO₃ | H₂O | 100 | - | up to 94 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental procedures are essential. Below are representative protocols for the synthesis of a palladium-pyridine pre-catalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Dichlorobis(pyridine)palladium(II) Pre-catalyst
This protocol describes the synthesis of a simple, yet effective, palladium-pyridine pre-catalyst.
Workflow for Pre-catalyst Synthesis
Caption: A typical experimental workflow for the synthesis of a palladium-pyridine pre-catalyst.
Step-by-Step Procedure:
-
Preparation of Palladium Source: Dissolve palladium(II) chloride (PdCl₂, 1 mmol) in a minimal amount of concentrated hydrochloric acid. Evaporate the solution to dryness to obtain H₂PdCl₄.
-
Ligand Addition: Dissolve the resulting H₂PdCl₄ in ethanol (10 mL). To this solution, add the desired pyridine ligand (2.2 mmol) dropwise with stirring.
-
Precipitation: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the complex.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
Characterization: Confirm the structure and purity of the synthesized complex using techniques such as ¹H NMR, FT-IR spectroscopy, and elemental analysis.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for evaluating the catalytic activity of the synthesized palladium-pyridine complexes.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium-pyridine pre-catalyst (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
The choice of pyridine ligand has a demonstrable and significant impact on the catalytic activity of palladium complexes in cross-coupling reactions. While simple monodentate pyridines provide a foundational level of catalytic enhancement that can be tuned by electronic effects, the incorporation of chelation and the synergistic combination with N-heterocyclic carbenes offer pathways to highly active and robust catalytic systems.
For researchers aiming to optimize a specific transformation, a systematic screening of pyridine ligands with varying steric and electronic properties is highly recommended. The experimental protocols provided in this guide offer a starting point for such investigations. Future research in this area will likely focus on the development of more sophisticated, multifunctional pyridine-based ligands that allow for even greater control over reactivity and selectivity in palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Molecular Structure of 2-(3-nitrophenyl)pyridine: An Experimental and Computational Perspective
In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from drug-receptor interactions to the bulk properties of a material. For N-heterocyclic compounds like 2-(3-nitrophenyl)pyridine, which serve as crucial scaffolds in medicinal chemistry, this structural elucidation is the starting point for rational drug design. This guide provides an in-depth comparison of the two primary methods for determining molecular structure: experimental single-crystal X-ray diffraction and computational Density Functional Theory (DFT) analysis.
The Experimental Approach: Unveiling the Solid-State Structure via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state structure of a molecule. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
Experimental Protocol: A Step-by-Step Workflow for Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Here, we outline a typical workflow.
Case Study: Experimental Data for 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine
The following table summarizes key crystallographic and structural data for 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, which serves as a structural analogue to our topic molecule.[1]
| Parameter | Experimental Value (2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine) |
| Chemical Formula | C₁₂H₇N₃O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5596 (2) |
| b (Å) | 9.8733 (2) |
| c (Å) | 11.5606 (3) |
| β (°) | 98.122 (2) |
| Dihedral Angle (rings) | 3.94 (6)° |
| Nitro Group Twist Angle | 7.6 (2)° |
The Computational Approach: Predicting Molecular Structure with Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding molecular properties.[2] DFT methods calculate the electronic structure of a molecule to determine its geometry, energy, and other properties. This approach is invaluable for studying molecules that are difficult to crystallize or for exploring conformational landscapes.
Computational Protocol: A Standard Workflow for DFT-Based Structure Optimization
A typical DFT study to determine the molecular structure of this compound would follow these steps.
Predicted Structural Parameters for Nitropyridine Derivatives
While we do not have a direct computational study on this compound to compare with the experimental analogue, computational studies on similar nitropyridine derivatives have been performed.[3] These studies allow us to anticipate the likely structural features. The table below presents a hypothetical, yet representative, set of data for this compound based on such studies.
| Parameter | Representative Computational Value (this compound) |
| Dihedral Angle (rings) | ~5-15° |
| Nitro Group Twist Angle | ~10-20° |
| C-N (nitro) bond length | ~1.47 Å |
| N-O (nitro) bond length | ~1.23 Å |
A Comparative Analysis: Bridging Experiment and Theory
A critical evaluation of both methodologies reveals their complementary nature.
-
Conformation in Solid State vs. Gas Phase: X-ray crystallography provides the structure of the molecule in the solid state, where intermolecular forces and crystal packing can influence the conformation.[1] In contrast, DFT calculations are typically performed on an isolated molecule in the gas phase, representing its intrinsic, lowest-energy conformation. This can lead to differences in parameters like dihedral angles. For instance, the small dihedral angle observed in the crystal structure of the analogue is likely influenced by π-π stacking interactions within the crystal lattice.[1] A gas-phase DFT calculation might predict a slightly larger twist between the rings.
-
Accuracy of Geometric Parameters: While X-ray crystallography provides highly accurate bond lengths and angles, the precision can be affected by factors like crystal quality and temperature. DFT calculations, with an appropriate choice of functional and basis set, can also yield very accurate geometric parameters, often in excellent agreement with experimental data for related molecules.[4]
-
Dynamic vs. Static Picture: It is important to remember that the crystal structure represents an average of atomic positions, reflecting thermal motion. Computational methods, on the other hand, typically provide a static, optimized geometry at 0 Kelvin unless molecular dynamics simulations are performed.
Conclusion: A Synergistic Approach to Molecular Understanding
Both experimental and computational methods are indispensable tools in the modern chemist's arsenal. Single-crystal X-ray diffraction offers an unparalleled, definitive view of the solid-state molecular structure. Complementing this, Density Functional Theory provides a powerful means to predict and rationalize these structures, explore conformational possibilities, and gain insights into the electronic properties that govern a molecule's behavior. For a comprehensive understanding of the molecular structure of this compound and its derivatives, a synergistic approach that leverages the strengths of both methodologies is the most robust path forward for researchers, scientists, and drug development professionals.
References
- 1. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijar.com [journalijar.com]
- 4. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 2-(3-Nitrophenyl)pyridine Analogs on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] When functionalized with a nitrophenyl group, these derivatives exhibit a wide range of therapeutic potential, particularly in oncology.[1] This guide provides a comprehensive comparison of the cytotoxic effects of 2-(3-nitrophenyl)pyridine analogs against various cancer cell lines, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships and underlying mechanisms of action that drive their anticancer properties.
The Landscape of Pyridine Derivatives in Oncology
Pyridine-based compounds have emerged as a "privileged structure" in the design of targeted cancer therapeutics.[1] Their versatility allows for the synthesis of a diverse library of analogs, enabling the fine-tuning of potency and selectivity against a wide array of human tumor cell lines, including those from leukemia, lung, colon, breast, and renal cancers.[1] The mechanism of action for many of these derivatives involves the induction of cell cycle arrest and apoptosis, often through the modulation of key signaling pathways.[1][2] For instance, some pyridine derivatives have been shown to upregulate p53 and p21, critical inhibitors of the cell cycle, and activate the JNK signaling pathway, which is involved in apoptosis.[2]
Assessing Cytotoxicity: A Methodological Overview
To objectively compare the cytotoxic potential of different this compound analogs, standardized and reproducible assays are paramount. The Sulforhodamine B (SRB) and MTT assays are two of the most widely used colorimetric methods for cytotoxicity screening.[3][4]
The SRB assay relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[5][6] The amount of bound dye is directly proportional to the total protein mass, which serves as an indicator of cell number.[3][6] This method is known for its high reproducibility and cost-effectiveness.[3][7]
The MTT assay measures the metabolic activity of cells.[4] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[8] The intensity of the purple color is proportional to the number of viable cells.
The general workflow for assessing the cytotoxicity of novel compounds is a multi-step process that begins with cell preparation and culminates in data analysis.
Caption: Standard workflow for evaluating the cytotoxicity of novel bioactive compounds.
Comparative Cytotoxicity of this compound Analogs
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound analogs against various cancer cell lines. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC₅₀ value indicates a higher cytotoxic potency.
| Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Analog A | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.9 | [9] |
| HepG2 (Liver) | 4.5 | Doxorubicin | 1.2 | [2] | |
| A549 (Lung) | 12.3 | Cisplatin | 5.8 | [10] | |
| Analog B | HCT-116 (Colon) | 15.2 | 5-Fluorouracil | 4.7 | [11] |
| PC-3 (Prostate) | 18.9 | Doxorubicin | 2.1 | [12] | |
| Analog C | SKOV3 (Ovarian) | 5.4 | Cisplatin | 7.2 | [13] |
| A2780 (Ovarian) | 0.87 | Cisplatin | 6.5 | [13] | |
| 3-NP.P | MCF-7 (Breast) | 140 | - | - | [14] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings.[15]
-
Electron-withdrawing and donating groups: The presence of specific functional groups can enhance antiproliferative activity. For instance, methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups have been shown to improve the cytotoxic effects of pyridine derivatives.[15]
-
Bulky groups: Conversely, the addition of bulky groups can sometimes decrease activity.[15]
-
Positional Isomerism: The position of substituents is also critical. For example, substitutions at certain positions may lead to a more favorable interaction with the target protein, thereby increasing potency.[15]
Mechanistic Insights: Targeting Key Cellular Pathways
The anticancer activity of this compound analogs often stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathways potentially targeted by this compound derivatives.
Some pyridine derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6).[13] Inhibition of HDAC6 leads to increased acetylation of α-tubulin and heat shock protein 90 (HSP90).[13] This, in turn, can cause the degradation of cyclin D1, resulting in cell cycle arrest at the G0/G1 phase.[13] Furthermore, some analogs can induce apoptosis through the upregulation of the tumor suppressor protein p53 and activation of the JNK signaling pathway.[2]
Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from established methods for assessing cytotoxicity in adherent cell lines.[3][5][16]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound analogs and reference compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[6] Include wells with medium only for background control.[6]
-
Compound Treatment: The following day, treat the cells with serial dilutions of the this compound analogs and a reference drug. Include a vehicle control (e.g., 0.1% DMSO).[6]
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: After incubation, gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells.[5] Incubate at 4°C for at least 1 hour.[5]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[5] Air dry the plates completely.[5]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[5]
-
Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5][16]
-
Absorbance Reading: Shake the plates for 5-10 minutes and measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[3][6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value.
Self-Validation and Trustworthiness:
-
Consistent Controls: Always include positive (known cytotoxic drug) and negative (vehicle) controls to validate the assay's performance.
-
Linearity: For each cell line, establish a linear relationship between cell number and absorbance to ensure the assay is within its dynamic range.
-
Reproducibility: Perform each experiment in triplicate and repeat the experiment at least twice to ensure the reproducibility of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. tiarisbiosciences.com [tiarisbiosciences.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal-iiie-india.com [journal-iiie-india.com]
- 13. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
A Senior Application Scientist's Guide to the Structure-Activity Relationships of Biologically Active Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its unique electronic properties, synthetic tractability, and ability to engage in diverse non-covalent interactions have made it a "privileged" structure in drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of biologically active pyridine derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. Drawing from peer-reviewed literature and experimental data, we will explore how subtle structural modifications of the pyridine ring influence biological activity, offering insights for the rational design of next-generation therapeutics.
I. Anticancer Activity of Pyridine Derivatives: A Comparative Analysis
Pyridine derivatives have demonstrated remarkable efficacy against a wide range of cancer cell lines by targeting various critical pathways involved in tumor progression, including cell cycle regulation, apoptosis, and angiogenesis.
Structure-Activity Relationship Insights
The anticancer potency of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. A comprehensive review of the literature reveals several key trends:
-
Substitution Pattern: The substitution pattern on the pyridine ring is crucial for activity. For instance, in a series of pyridine-urea derivatives, compounds with substituents at specific positions exhibited significantly higher potency.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents play a pivotal role. Studies have shown that the presence of electron-donating groups like methoxy (-OCH3) or electron-withdrawing groups like halogens can dramatically alter the anticancer activity, depending on their position and the overall molecular scaffold.[1] For example, some studies have found that the presence of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it.[2]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as imidazo[1,2-a]pyridine or pyrazolopyridine, has proven to be a successful strategy for developing potent anticancer agents. These fused systems often provide a rigid scaffold that can effectively interact with the target protein's binding site.
Comparative Biological Activity of Anticancer Pyridine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their potency.
| Compound ID/Class | Structure | Cancer Cell Line | IC50 (µM) | Key SAR Observations | Reference |
| Pyridone 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | The pyridone core is more active than the corresponding pyridine. | [3] |
| Pyridine 2 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 7.5 ± 0.1 | Less active than its pyridone counterpart. | [3] |
| Pyridine-Urea 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h) | The pyridine-urea scaffold shows high potency. | [1] |
| Pyridine-Urea 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h) | Substitution pattern on the urea moiety influences activity. | [1] |
| Thiophenyl Thiazolyl-Pyridine 8e | Thiophenyl thiazolyl-pyridine hybrid | A549 (Lung) | 0.302 | Addition of a substituted pyridine ring enhances cytotoxicity. | [4] |
| 3-Cyanopyridine 7h | 3-Cyanopyridine derivative | MCF-7 (Breast) | 1.89 | Potent PIM-1 kinase inhibitor. | [5] |
| 3-Cyanopyridine 8f | 3-Cyanopyridine derivative | MCF-7 (Breast) | 1.69 | Substitution on the pyridine ring impacts PIM-1 inhibition. | [5] |
Mechanism of Action: Induction of Apoptosis
A common mechanism by which pyridine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that control cell survival and death.
Several studies have demonstrated that anticancer pyridines can induce G2/M cell cycle arrest and apoptosis by upregulating tumor suppressor proteins like p53 and its downstream target p21.[3] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is known to play a crucial role in apoptosis.[3]
Caption: Anticancer pyridine derivatives can induce apoptosis via p53/p21 and JNK pathways.
The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Some pyridine derivatives have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[6] This ultimately results in the execution of apoptosis. The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of this process.[7][8]
Caption: Pyridine derivatives can trigger apoptosis by modulating Bcl-2 family proteins and activating caspases.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
II. Antimicrobial Activity of Pyridine Derivatives: A Comparative Analysis
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridine derivatives have emerged as a promising scaffold for this purpose, exhibiting activity against a broad spectrum of bacteria and fungi.
Structure-Activity Relationship Insights
The antimicrobial efficacy of pyridine derivatives is intricately linked to their structural features:
-
Lipophilicity: The lipophilicity of the molecule, often modulated by the length of alkyl chains or the presence of hydrophobic substituents, plays a critical role in its ability to penetrate the microbial cell membrane.
-
Quaternary Ammonium Salts: Pyridinium salts, which are quaternary ammonium compounds, often exhibit potent antimicrobial activity. The length of the N-alkyl chain is a key determinant of their efficacy.
-
Heterocyclic Fused Systems: Fusing the pyridine ring with other heterocycles, such as thiophene to form thienopyridines, has been shown to enhance antimicrobial activity.
Comparative Biological Activity of Antimicrobial Pyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against representative bacterial and fungal strains.
| Compound ID/Class | Structure | Microorganism | MIC (µg/mL) | Key SAR Observations | Reference |
| N-alkylated Pyridine Salt 66 | N-alkylated pyridine-based organic salt | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | Longer N-alkyl chains can enhance activity. | [9] |
| Isonicotinic Acid Hydrazide 23-27 | Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli | 2.18–3.08 (µM/mL) | The hydrazide moiety is important for activity. | [9] |
| 2-(methyldithio)pyridine-3-carbonitrile 29 | Natural product from Persian Shallot | A. baumannii, E. coli, S. aureus | 0.5 - 64 | Broad-spectrum activity. | [9] |
| 3α,7α-Di(pyridylmethyl)amino-5α-cholestane 10 | Steroidal pyridine conjugate | S. epidermidis | 1 | The steroidal backbone enhances potency. | |
| Pyridinyl-1,3,5-triazine 6g | Pyridinyl-1,3,5-triazine hybrid | P. mirabilis | 6.25 | Hybridization of pyridine and triazine scaffolds shows promise. | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyridine derivative in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
III. Antiviral Activity of Pyridine Derivatives: A Comparative Analysis
Pyridine derivatives have also shown significant promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action are diverse and include the inhibition of key viral enzymes and the disruption of viral entry or replication processes.[4][11][12][13]
Structure-Activity Relationship Insights
The antiviral activity of pyridine derivatives is highly specific to the target virus and the viral protein being inhibited.
-
HIV Reverse Transcriptase Inhibitors: Diarylpyridine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[11] The "U"-shaped conformation of these molecules allows them to bind effectively to the allosteric pocket of the reverse transcriptase enzyme.
-
Influenza Neuraminidase Inhibitors: Pyridine derivatives have been designed to mimic the natural substrate of influenza neuraminidase, an enzyme crucial for the release of new virions from infected cells.[1]
-
Nucleoside Analogues: Pyridine-based nucleoside analogues can act as chain terminators during viral RNA or DNA synthesis, thus inhibiting viral replication.[12]
Comparative Biological Activity of Antiviral Pyridine Derivatives
The following table summarizes the antiviral activity (EC50 values) of selected pyridine derivatives against different viruses.
| Compound ID/Class | Structure | Virus | EC50 | Mechanism of Action | Reference |
| Diarylpyridine Derivatives | Diarylpyridine scaffold | HIV-1 | Low nM range | Non-nucleoside reverse transcriptase inhibition | [11] |
| Pyridinone Derivative 22 | 3-ethyl-pyridinone | HIV-1 (mutant strains) | Low nM range | Non-nucleoside reverse transcriptase inhibition | [3] |
| Pyrazolopyridine AM-57 | 1H-pyrazolo[3,4-b]pyridine derivative | HSV-1 | 0.70 ± 0.10 µM | Interferes with α- and γ-phases of replication | [9] |
| Benzothiazolyl-pyridine 8h | Benzothiazolyl-pyridine hybrid | SARS-CoV-2 | 3.669 µM | 3CL protease inhibition | [14] |
| Pyridine C-Nucleoside 3c | Pyridine C-nucleoside analogue | Influenza A (H1N1) | 1.9 µM | Inhibition of viral RNA synthesis | [12] |
Mechanism of Action: Inhibition of Viral Enzymes
A primary strategy for developing antiviral drugs is the inhibition of viral enzymes that are essential for replication.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the diarylpyridine derivatives bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.
Caption: Diarylpyridine NNRTIs inhibit HIV-1 reverse transcriptase allosterically.
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay used to quantify the titer of neutralizing antibodies or to evaluate the antiviral activity of a compound.
Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the pyridine derivative and mix with a known amount of virus. Incubate this mixture to allow the compound to neutralize the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agar or carboxymethylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
IV. Synthesis of Biologically Active Pyridine Derivatives
The synthesis of pyridine derivatives is a well-established field of organic chemistry, with numerous methods available for constructing the pyridine ring and introducing various substituents.
General Synthetic Strategies
-
Hantzsch Pyridine Synthesis: A classic multicomponent reaction involving the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
-
Kröhnke Pyridine Synthesis: Involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a base.
-
Guareschi-Thorpe Condensation: A reaction between a cyanoacetamide and a 1,3-diketone to form a 2-pyridone.
-
Functionalization of Pre-existing Pyridine Rings: Nucleophilic or electrophilic aromatic substitution reactions on commercially available pyridine starting materials.
A representative synthetic scheme for a class of pyridine-urea anticancer agents is shown below.
Caption: General synthetic route for pyridine-urea derivatives.
V. Conclusion
The pyridine scaffold continues to be a rich source of biologically active compounds with diverse therapeutic potential. The structure-activity relationships discussed in this guide highlight the critical role of rational design in optimizing the potency and selectivity of pyridine derivatives. By understanding how specific structural modifications influence their anticancer, antimicrobial, and antiviral activities, researchers can more effectively design and synthesize novel drug candidates with improved therapeutic profiles. The experimental protocols provided offer a framework for the robust evaluation of these compounds, facilitating their progression from discovery to clinical development.
VI. References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. --INVALID-LINK--
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). --INVALID-LINK--
-
Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. --INVALID-LINK--
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. --INVALID-LINK--
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). --INVALID-LINK--
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. --INVALID-LINK--
-
A New Benzooxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. --INVALID-LINK--
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. --INVALID-LINK--
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. --INVALID-LINK--
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. --INVALID-LINK--
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. --INVALID-LINK--
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. --INVALID-LINK--
-
Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. --INVALID-LINK--
-
Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis. --INVALID-LINK--
-
The cell death pathway induced by metal halide complexes of pyridine and derivative ligands in hepatocellular carcinoma cells – necrosis or apoptosis? --INVALID-LINK--
-
Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. --INVALID-LINK--
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. --INVALID-LINK--
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. --INVALID-LINK--
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. --INVALID-LINK--
-
Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. --INVALID-LINK--
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts. --INVALID-LINK--
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. --INVALID-LINK--
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. --INVALID-LINK--
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. --INVALID-LINK--
-
A Brief View on Pyridine Compounds. --INVALID-LINK--
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. --INVALID-LINK--
-
Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates. --INVALID-LINK--
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. --INVALID-LINK--
-
Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. --INVALID-LINK--
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. --INVALID-LINK--
-
Synthesis and Characterization of a Novel Series of Pyridine Derivatives and Their Antibacterial Activity. --INVALID-LINK--
-
BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker. --INVALID-LINK--
References
- 1. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle | MDPI [mdpi.com]
- 9. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico studies of diarylpyridine derivatives as novel HIV-1 NNRTIs using docking-based 3D-QSAR, molecular dynamics, and pharmacophore modeling approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. Synthesis and biological evaluation of pyrimidine nucleoside monophosphate prodrugs targeted against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of 2-(3-nitrophenyl)pyridine against alternative methods
A Comparative Benchmarking Guide to the Synthesis of 2-(3-nitrophenyl)pyridine
Introduction: The Significance of Arylpyridines in Modern Chemistry
The 2-arylpyridine structural motif is a privileged scaffold in medicinal chemistry, materials science, and catalysis. Its prevalence stems from its unique electronic properties and its ability to act as a bidentate ligand for various metal catalysts. Specifically, this compound serves as a crucial building block for synthesizing more complex molecules, including pharmaceuticals and functional materials. The presence of the nitro group offers a versatile chemical handle for further transformations, such as reduction to an amine, which can then be used in a variety of subsequent reactions.
This guide provides an in-depth comparison of various synthetic methodologies for preparing this compound. We will establish the Suzuki-Miyaura coupling as our benchmark method due to its robustness and widespread adoption. We will then compare it against alternative palladium-catalyzed cross-coupling reactions and modern C-H activation strategies. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling them to make informed decisions based on factors such as efficiency, cost, safety, and environmental impact.
Benchmark Method: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used method for the formation of carbon-carbon bonds between sp²-hybridized centers.[1][2][3] Its popularity is due to the commercial availability of a vast array of boronic acids, their stability to air and moisture, and the generally mild reaction conditions.[4] The low toxicity of the boron-containing byproducts also makes it an environmentally more benign choice compared to other cross-coupling reactions.[4]
The synthesis of this compound via Suzuki coupling typically involves the reaction of a 2-halopyridine with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the 2-halopyridine, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the 3-nitrophenyl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Alternative Synthetic Strategies
While the Suzuki coupling is a powerful tool, alternative methods may offer advantages in specific contexts, such as for substrates incompatible with boronic acids or when seeking to avoid certain reagents.
Stille Coupling
The Stille reaction couples an organotin compound (organostannane) with an organic halide.[5][6] A key advantage is that organostannanes are often tolerant of a wide variety of functional groups and are generally unreactive towards air and moisture.[5] However, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the final product.[5][7]
The reaction proceeds via a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[5]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic reagents used in cross-coupling reactions.[8][9][10] This high reactivity allows for the coupling of less reactive organic halides, such as chlorides, and can often be performed under milder conditions than other methods.[10] The main challenge with Negishi coupling is the preparation and handling of the organozinc reagents, which are sensitive to air and moisture and are typically prepared in situ.
Direct C-H Arylation
A more modern and atom-economical approach is the direct C-H arylation.[11] This method avoids the need for pre-functionalization (e.g., halogenation or conversion to an organometallic reagent) of one of the coupling partners.[11] For the synthesis of this compound, this could involve the direct coupling of pyridine with a 3-nitrophenyl halide or vice versa. While highly efficient in principle, these reactions can suffer from issues with regioselectivity, and often require specific directing groups to achieve the desired outcome.[12] A common strategy for pyridine is to use the N-oxide to direct arylation to the C2 position.[13]
Caption: Workflow for 2-arylpyridine synthesis via a pyridine N-oxide C-H arylation strategy.
Comparative Performance Data
The following table summarizes typical performance characteristics for the synthesis of this compound or structurally similar compounds using the discussed methods. Yields and conditions are representative and can vary based on the specific catalyst, ligands, and substrates used.
| Method | Typical Yield | Temperature (°C) | Catalyst/Ligand System | Key Advantage | Key Disadvantage |
| Suzuki-Miyaura | 75-95% | 80-110 | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | High functional group tolerance, low toxicity of byproducts.[1][2] | Potential for boronic acid homo-coupling. |
| Stille | 70-90% | 80-120 | Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃ | Tolerates a wide range of functional groups.[5] | High toxicity of tin reagents and byproducts.[5][7] |
| Negishi | 80-98% | 25-80 | Pd(dppf)Cl₂, Ni(acac)₂ | High reactivity, mild conditions.[8][10] | Air and moisture sensitivity of organozinc reagents. |
| Direct C-H Arylation | 60-85% | 100-140 | Pd(OAc)₂, PdCl₂(dppf) | Atom economical, avoids pre-functionalization.[11] | Often requires directing groups, potential for regioselectivity issues.[12] |
Experimental Protocols
Here we provide detailed, self-validating protocols for the benchmark Suzuki-Miyaura coupling and the modern Direct C-H Arylation approach.
Protocol 1: Benchmark Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 2-bromopyridine and 3-nitrophenylboronic acid.
Materials:
-
2-Bromopyridine
-
3-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Validation:
-
TLC: Monitor the disappearance of the 2-bromopyridine starting material.
-
NMR Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR. The spectra should show characteristic signals for both the pyridine and the 3-nitrophenyl rings.
-
Mass Spectrometry: Verify the molecular weight of the product.
Protocol 2: Alternative Synthesis via Direct C-H Arylation of Pyridine N-Oxide
This protocol involves a two-step process: oxidation of pyridine to pyridine N-oxide, followed by a palladium-catalyzed direct arylation.[13]
Step A: Synthesis of Pyridine N-Oxide
-
Dissolve pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq).
-
Allow the mixture to warm to room temperature, then heat to 70-80 °C for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield pyridine N-oxide.
Step B: Direct C-H Arylation
-
To a pressure-tolerant vial, add pyridine N-oxide (1.0 eq), 3-bromo-1-nitrobenzene (1.5 eq), palladium(II) acetate [Pd(OAc)₂] (0.05 eq), and potassium carbonate (2.5 eq).
-
Add a suitable high-boiling solvent such as N,N-dimethylacetamide (DMA).
-
Seal the vial and heat to 120-140 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
The resulting product is this compound N-oxide. To obtain the final product, this intermediate must be deoxygenated. Dissolve the crude N-oxide in chloroform and treat with phosphorus trichloride (PCl₃, 1.2 eq) at 0 °C, then allow to stir at room temperature for 2 hours.
-
Carefully quench the reaction with water, separate the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography.
Validation:
-
Confirm the formation of intermediates and the final product at each stage using TLC, NMR, and Mass Spectrometry.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several robust methods.
-
The Suzuki-Miyaura coupling stands out as the benchmark method due to its high yields, excellent functional group tolerance, and the use of relatively non-toxic and stable reagents. It is the recommended starting point for most applications.[1]
-
The Stille and Negishi couplings are powerful alternatives, particularly when the required boronic acid is unavailable or unstable. The Negishi coupling's high reactivity allows for milder conditions, but requires careful handling of air-sensitive reagents.[8][10] The Stille coupling's main limitation is the toxicity of tin compounds.[7]
-
Direct C-H Arylation represents the future of cross-coupling chemistry, offering a more sustainable and atom-economical route.[11] While current methods for simple pyridines may require an extra oxidation/reduction sequence, the rapid evolution of this field promises more direct and efficient protocols in the near future.
The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations. For general laboratory-scale synthesis, the Suzuki-Miyaura coupling provides the most reliable and convenient pathway to this compound.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. chimia.ch [chimia.ch]
- 12. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparative Electrochemical Analysis of Substituted Nitropyridines: A Guide for Researchers
Introduction
Substituted nitropyridines are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and organic synthesis. Their diverse functionalities stem from the interplay between the electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring, which can be further modulated by various substituents. Understanding the electrochemical behavior of these molecules is paramount for elucidating reaction mechanisms, predicting reactivity, and designing novel compounds with tailored redox properties.[1][2] This guide provides a comprehensive comparative analysis of the electrochemical properties of substituted nitropyridines, offering insights into the influence of substituent effects on their redox characteristics. We will delve into the fundamental principles of their electrochemical reduction, present comparative data, and provide detailed experimental protocols for researchers in drug development and related scientific fields.
The electrochemical reduction of nitropyridines is a complex process that typically involves multiple electron and proton transfer steps.[3] The initial reduction often leads to the formation of a radical anion, which can undergo further reduction and chemical reactions to yield various products, including hydroxylamines, amines, and other derivatives.[3] The specific pathway and the potentials at which these processes occur are highly dependent on the substitution pattern of the pyridine ring and the experimental conditions.
The Influence of Substituents on Redox Potentials
The position and electronic nature of substituents on the pyridine ring exert a profound influence on the ease of reduction of the nitro group. Electron-withdrawing groups (EWGs) generally facilitate reduction by stabilizing the resulting radical anion, thus shifting the reduction potential to more positive values. Conversely, electron-donating groups (EDGs) tend to make the reduction more difficult, resulting in more negative reduction potentials.
Key Mechanistic Insights
The electrochemical reduction of aromatic nitro compounds, including nitropyridines, often proceeds through an electrochemical-chemical-electrochemical (ECE) mechanism.[3] This involves an initial electron transfer to form a radical anion, followed by a chemical step (e.g., protonation), and then a second electron transfer. The precise sequence of electron and proton additions can be complex and is influenced by the acidity of the medium.[3] For instance, the reduction of 4-nitropyridine has been shown to proceed via a 2-electron reduction to a dihydroxylamine, which then dehydrates to a nitroso compound that is further reduced to a hydroxylamine.[3]
Comparative Data of Substituted Nitropyridines
The following table summarizes the experimentally determined peak reduction potentials (Epc) for a series of substituted nitropyridines, as determined by cyclic voltammetry under consistent experimental conditions. This data provides a clear comparison of how different substituents affect the ease of reduction.
| Compound | Substituent | Position | Peak Reduction Potential (Epc vs. Ag/AgCl) | Reference |
| 4-Nitropyridine | -H | 4 | -0.85 V | [3] |
| 3-Nitropyridine | -H | 3 | (Data not available in provided search results) | |
| 2-Chloro-4-nitropyridine | -Cl | 2 | (Data not available in provided search results) | |
| 2-Methyl-4-nitropyridine | -CH3 | 2 | (Data not available in provided search results) | |
| 2-Amino-4-nitropyridine | -NH2 | 2 | (Data not available in provided search results) |
Note: The specific values for substituted nitropyridines were not explicitly available in the provided search results. The table structure is provided as a template for presenting such comparative data. The reduction potential for 4-nitropyridine-1-oxide on a copper electrode leading to 4-aminopyridine was noted to be lower than -0.85 V.[3]
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for performing cyclic voltammetry on substituted nitropyridines.
Protocol 1: Cyclic Voltammetry of Substituted Nitropyridines
Objective: To determine the reduction potentials and assess the reversibility of the electrochemical processes of substituted nitropyridines.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile
-
Analyte: Substituted nitropyridine (1 mM)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon electrode with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode completely.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution containing the dissolved nitropyridine derivative to the cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently negative to observe the reduction of the nitro group (e.g., -1.5 V) and back to the initial potential.
-
Set the scan rate to 100 mV/s for the initial scan.
-
Record the cyclic voltammogram.
-
Perform subsequent scans at varying scan rates (e.g., 20, 50, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.[4]
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) from the voltammogram.
-
Calculate the peak potential separation (ΔEp = Epa - Epc). A value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible process.
-
Plot the peak current (ip) versus the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.
Visualization of Key Concepts
To better understand the processes involved, the following diagrams illustrate the fundamental experimental setup and the general reduction pathway of a nitropyridine.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for cyclic voltammetry experiments.
General Electrochemical Reduction Pathway of a Nitropyridine
Caption: Generalized electrochemical reduction pathway.
Conclusion
The electrochemical properties of substituted nitropyridines are intricately linked to their molecular structure. By systematically varying substituents on the pyridine ring, it is possible to fine-tune the redox potentials and reactivity of these compounds. This guide has provided a framework for understanding these structure-property relationships, along with detailed experimental protocols to facilitate further research. The comparative analysis of electrochemical data, though requiring more extensive experimental compilation, is a powerful tool for the rational design of nitropyridine derivatives with specific electrochemical characteristics for applications in drug discovery and materials science. Further investigations into the kinetics and mechanisms of electron transfer in these systems will continue to deepen our understanding and expand their utility.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarworks.brandeis.edu]
A Comparative Guide to the Validation of Analytical Methods for the Quality Control of 2-(3-nitrophenyl)pyridine
Introduction: The Critical Role of Analytical Validation in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the purity and potency of any chemical entity are paramount. 2-(3-nitrophenyl)pyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its quality is not merely a matter of compliance but a fundamental requirement for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methods for the quality control of this compound, with a primary focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The principles of analytical method validation are rigorously defined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1] This guide is structured to provide not just the "what" but the "why" behind the validation parameters and experimental choices, offering a practical perspective for researchers, scientists, and drug development professionals. We will explore a detailed, validated HPLC method and compare its performance characteristics with Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, providing the necessary data to make informed decisions in a quality control setting.
Primary Recommended Method: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)
For a molecule like this compound, which possesses chromophores and is semi-polar, RP-HPLC is the method of choice for its specificity, sensitivity, and robustness. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products, which might arise during synthesis or storage.[2][3][4]
The Logic of a Stability-Indicating Method
The core principle of a stability-indicating method is specificity. To establish this, forced degradation studies are conducted to intentionally stress the this compound sample under various conditions (acidic, basic, oxidative, thermal, and photolytic).[2][3][5] This allows for the generation of potential degradation products and demonstrates that the analytical method can separate these from the intact analyte.
References
A Comparative Guide to Catalysts for the Synthesis of 2-Arylpyridines: From Palladium to Metal-Free Systems
The 2-arylpyridine structural motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals and functional organic materials. The efficient and selective synthesis of these compounds is, therefore, a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of 2-arylpyridines, offering insights into their efficacy, substrate scope, and mechanistic underpinnings. We will delve into the nuances of palladium, nickel, and copper-based catalysts, as well as the burgeoning field of metal-free alternatives, providing experimental data to support our analysis.
The Enduring Legacy of Palladium: High Performance at a Premium
Palladium catalysis has long been the gold standard for the construction of carbon-carbon bonds, and its application in 2-arylpyridine synthesis is no exception. The two primary strategies leveraging palladium are the Suzuki-Miyaura cross-coupling and direct C-H arylation.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and highly versatile method for 2-arylpyridine synthesis.[1] The choice of a 2-halopyridine as the electrophilic partner is common, with reactivity generally following the trend I > OTf > Br >> Cl.[1] While 2-chloropyridines are economically attractive, they often necessitate more sophisticated and active catalyst systems to achieve high yields.[2]
The selection of the supporting ligand is critical to the success of these couplings. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class (e.g., SPhos, XPhos), have proven to be particularly effective in promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] These ligands stabilize the palladium center and facilitate the challenging oxidative addition of less reactive aryl chlorides.[3]
Palladium-Catalyzed Direct C-H Arylation
More recently, direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalized pyridine starting materials.[4] In this methodology, a C-H bond on the pyridine ring is directly coupled with an aryl halide. For pyridine substrates, this functionalization is often directed to the C2-position due to the coordinating effect of the nitrogen atom.[5] The use of pyridine N-oxides is a common strategy to enhance the reactivity and selectivity of C-H activation at the 2-position.[4]
The choice of ligand and base is crucial for achieving high selectivity and efficiency in palladium-catalyzed C-H activation. Bifunctional ligands, such as mono-N-protected amino acids, have been shown to accelerate the C-H cleavage step through a concerted metalation-deprotonation mechanism.[6]
Comparative Performance of Palladium Catalysts
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| Pd(OAc)₂ / SPhos | 2-Bromopyridine | Phenylboronic acid | 95 | 2 | 100 | 12 | [7] |
| Pd₂(dba)₃ / 1 | 2-Bromopyridine | 4-Anisylboronic acid | 74 | 2 | 110 | 18 | [7] |
| Pd(OAc)₂ / dppf | Pyridine N-oxide | 4-Bromotoluene | 92 | 5 | 100 | 24 | [8] |
The Rise of Nickel: A Cost-Effective and Versatile Alternative
Nickel, being more earth-abundant and significantly less expensive than palladium, has garnered considerable attention as a viable alternative for cross-coupling reactions.[9] Nickel catalysts have demonstrated impressive activity in Suzuki-Miyaura and Kumada-Tamao-Corriu couplings for the synthesis of 2-arylpyridines.[10][11]
A key advantage of nickel is its ability to activate challenging substrates, such as aryl chlorides and even phenols (as their salts), under relatively mild conditions.[12] Nickel catalysts can also operate via different mechanistic pathways, including those involving Ni(I)/Ni(III) catalytic cycles and radical intermediates, which can offer complementary reactivity to palladium.[13][14]
The choice of ligand is equally important in nickel catalysis, with bipyridine and phosphine ligands being commonly employed.[10] In some instances, ligand-free nickel systems have also been developed, further enhancing the cost-effectiveness of this approach.
Comparative Performance of Nickel Catalysts
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| NiBr₂(bpy) | 2-Chloropyridine | Phenylmagnesium bromide | 85 | 5 | 60 | 4 | [10] |
| NiCl₂(dppp) | 2-Bromopyridine | Phenylmagnesium bromide | 92 | 3 | 25 | 3 | [15] |
| Ni(acac)₂ / L3 | Pyridine | 4-F-PhZnBr | 64 | 20 | rt | 24 | [16] |
The Emergence of Copper: A Sustainable and Practical Approach
Copper catalysis represents an even more sustainable and economical option for the synthesis of 2-arylpyridines.[17] Copper-catalyzed methods have shown particular promise in C-H arylation reactions, often utilizing pyridine N-oxides as substrates.[17][18] These reactions can be performed using simple copper salts, such as CuI or Cu(OTf)₂, often without the need for expensive or complex ligands.[17][19]
Copper-catalyzed arylations can proceed through various mechanisms, including those involving Cu(I)/Cu(III) catalytic cycles or radical pathways.[20][21] The use of readily available and inexpensive reagents, coupled with the low toxicity of copper, makes these methods highly attractive for large-scale synthesis.
Comparative Performance of Copper Catalysts
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Ref. |
| CuI | Pyridine N-oxide | Phenylboronic ester | 85 | 10 | 110 | 24 | [17] |
| Cu(OTf)₂ | Acetophenone | 1,3-Diaminopropane | 60 | 10 | 80 | 72 | [22] |
| CuI | 2-Arylpyridine | NH-heterocycle | 82 | 20 | 120 | 24 | [23] |
The Frontier of Metal-Free Synthesis: A Paradigm Shift
In recent years, there has been a growing interest in developing synthetic routes to 2-arylpyridines that entirely avoid the use of transition metals. These metal-free approaches offer significant advantages in terms of sustainability and the elimination of metal contamination in the final products, which is a critical consideration in pharmaceutical manufacturing.
These methods often rely on radical-mediated processes or the activation of pyridine derivatives through the formation of reactive intermediates. While still a developing area, metal-free synthesis holds great promise for the future of 2-arylpyridine production.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-halopyridine with an arylboronic acid.
Materials:
-
2-Bromo-5-methylpyridine (≥98%)
-
4-Chlorophenylboronic acid (≥98%)
-
Tetrakis(triphenylphosphine)palladium(0) (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, reagent grade
-
Deionized water
-
Ethyl acetate, ACS grade
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) and ethanol (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-chlorophenyl)-5-methylpyridine.[24]
Nickel-Catalyzed Kumada Coupling of 2-Chloropyridine
This protocol outlines a general procedure for the nickel-catalyzed Kumada coupling of a 2-halopyridine with a Grignard reagent.
Materials:
-
2-Chloropyridine (≥98%)
-
Phenylmagnesium bromide (1.0 M solution in THF)
-
--INVALID-LINK--nickel(II) (Ni-IPr)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the Ni-IPr catalyst (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) followed by 2-chloropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylmagnesium bromide (1.2 mL, 1.2 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-phenylpyridine.[25]
Visualization of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Cross-Coupling Workflow
Caption: General experimental workflow for nickel-catalyzed cross-coupling.
Conclusion
The synthesis of 2-arylpyridines is a well-developed field with a diverse array of catalytic tools at the disposal of the modern chemist. Palladium catalysts remain the benchmark for high performance and broad substrate scope, particularly in complex settings. However, the cost and environmental concerns associated with palladium have driven the development of highly effective nickel and copper-based systems, which offer more economical and sustainable alternatives. While metal-free methods are still in their nascent stages, they represent a promising future direction for the synthesis of these important heterocyclic compounds. The optimal choice of catalyst will ultimately depend on the specific requirements of the target molecule, including considerations of cost, scale, and functional group tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kumada Coupling [organic-chemistry.org]
- 12. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. collaborate.princeton.edu [collaborate.princeton.edu]
- 17. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. | Semantic Scholar [semanticscholar.org]
- 19. Cu(OTf)2-catalyzed multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Progress and prospects in copper-catalyzed C–H functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06518H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
- 25. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-(3-Nitrophenyl)pyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Nitrophenyl)pyridine, a heterocyclic aromatic nitro compound. Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is essential. This compound belongs to two chemical classes of concern: pyridine derivatives and nitroaromatic compounds. While a specific, comprehensive toxicological profile for this compound may be limited, the known risks of its constituent moieties demand a cautious approach.[1]
Pyridine and its derivatives are known to cause skin and respiratory irritation, with potential for systemic effects upon absorption.[1] Aromatic nitro compounds also pose significant health risks. The Safety Data Sheet (SDS) for this compound (CAS No. 4253-79-6) classifies it with the following hazards:
-
H301: Toxic if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation [2]
This information dictates the necessity for stringent safety measures to prevent exposure during handling and disposal.
Table 1: GHS Hazard and Precautionary Statements for this compound [2]
| Hazard Statement | Code | Precautionary Statement (Disposal Focused) | Code |
| Toxic if swallowed | H301 | Wash hands thoroughly after handling. | P264 |
| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Causes serious eye damage | H318 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P354+P338 |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | P501 |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the selection and use of appropriate PPE are non-negotiable. The principle of causality here is direct: the identified hazards of skin, eye, and respiratory irritation, as well as toxicity upon ingestion, necessitate a comprehensive barrier between the handler and the chemical.
Mandatory PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in situations with a higher risk of splashing.
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for tears or punctures before use. A lab coat or chemical-resistant apron is also required to protect against skin contact.[4][5]
-
Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted in a properly functioning and certified laboratory chemical fume hood. If the potential for generating dust or aerosols exists and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3]
Step-by-Step Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][6] This is due to its toxicity and potential environmental harm. The guiding principle for its disposal is to treat it as a hazardous waste, managed through a licensed and approved waste disposal facility.
Step 1: Segregation and Waste Collection
-
Dedicated Waste Container: Designate a specific, sealable, and clearly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material, such as glass or high-density polyethylene.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials, such as strong oxidizing agents and acids, should be kept separate.[5][7]
Step 2: Handling Contaminated Materials
-
Solid Waste: Any materials contaminated with this compound, such as absorbent pads used for spills, disposable labware, and contaminated gloves, must be placed in the designated hazardous waste container.
-
Solutions: If this compound is in a solvent, collect the solution in a compatible, sealed, and labeled liquid hazardous waste container.[7]
-
Empty Containers: "Empty" containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[7]
-
Segregation from Incompatibles: Ensure the storage area segregates this waste from incompatible materials to prevent accidental reactions.[7]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the final disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Professional Disposal: The licensed waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable disposal method for nitropyridine compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[8]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[7]
-
For large spills, evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS.[7]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4253-79-6 Name: this compound [xixisys.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to Handling 2-(3-Nitrophenyl)pyridine: From Hazard Assessment to Disposal
As researchers and developers, our work with novel compounds like 2-(3-Nitrophenyl)pyridine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, experience-driven framework for handling this specific nitrophenylpyridine derivative. We will move beyond a simple checklist to understand the why behind each safety protocol, ensuring that every step, from preparation to disposal, is part of a self-validating system of safety.
Hazard Assessment: Understanding the Intrinsic Risks
Before any container is opened, a thorough understanding of the specific risks associated with this compound is mandatory. Based on its Safety Data Sheet (SDS), this compound presents a significant hazard profile that demands respect and meticulous handling.[1]
The Globally Harmonized System (GHS) classifications for this compound are not merely codes; they are directives for our protection:
-
H301 - Toxic if swallowed : This classification (Acute Toxicity, Oral, Category 3) indicates that even small quantities ingested can cause significant harm or be fatal.[1] This underscores the critical importance of preventing any hand-to-mouth contact and banning eating or drinking in the laboratory.[2][3]
-
H315 - Causes skin irritation : As a Category 2 skin irritant, contact can lead to inflammation, redness, and itching.[1] This necessitates a robust barrier in the form of appropriate gloves and protective clothing.
-
H318 - Causes serious eye damage : This Category 1 classification is the most severe for eye hazards, indicating a risk of irreversible damage upon contact.[1] It is the primary driver for our stringent eye protection requirements.
-
H335 - May cause respiratory irritation : Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort.[1][4] This hazard makes localized exhaust ventilation an absolute necessity.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary barrier between you and the chemical hazard should always be robust engineering and administrative controls.
-
Engineering Control - The Chemical Fume Hood : All handling of this compound, especially weighing and solution preparation, must occur within a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow protects you from inhaling hazardous dust or vapors.[5]
-
Administrative Controls : Your laboratory's standard operating procedures (SOPs) are a critical safety layer. This includes clear labeling of all containers, restricting access to designated handling areas, and ensuring all personnel are trained on the specific hazards of this compound.[7]
The Essential PPE Ensemble for this compound
The selection of PPE must directly address the hazards identified. For this compound, a standard laboratory ensemble is insufficient. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk.[6][8] | Addresses H318 (Causes serious eye damage) . Goggles provide a 360-degree seal to protect against splashes and airborne particulates. Safety glasses are inadequate.[1] |
| Skin Protection | Gloves: Chemical-resistant nitrile gloves (minimum thickness 0.11 mm). Always double-glove. Inspect for tears before use and change immediately upon contamination.[5][6] | Addresses H315 (Causes skin irritation) and mitigates exposure from accidental contact.[1] While nitrile is a good starting point, always consult the manufacturer's compatibility chart for specific breakthrough times.[8] |
| Lab Coat: A clean, fully buttoned, long-sleeved lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[9] | Provides a primary barrier against incidental skin contact on the arms and torso. | |
| Respiratory Protection | Not typically required if all handling occurs within a certified chemical fume hood.[6] | The fume hood, as an engineering control, is the primary method for mitigating H335 (May cause respiratory irritation) .[1] If a fume hood is not available or fails, a NIOSH-approved respirator with a particulate filter would be required, but this should be considered an emergency deviation from standard protocol.[8] |
Operational Plan: A Step-by-Step Workflow
This procedural workflow integrates the PPE requirements into a safe and logical sequence of actions.
Step 1: Preparation and PPE Donning
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure an emergency eyewash and shower are accessible and unobstructed.[7]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) inside the fume hood.
-
Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.
Step 2: Handling and Use
-
Carefully open the container of this compound inside the fume hood.
-
To minimize dust generation, do not pour the solid. Use a spatula for transfers.[6]
-
Weigh the desired amount on a tared weigh boat.
-
If preparing a solution, slowly add the solid to the solvent in your reaction vessel.
-
Securely cap all containers immediately after use.[5]
Step 3: Post-Handling and Decontamination
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Segregate all contaminated waste into a dedicated, clearly labeled hazardous waste container.[6][7]
Step 4: PPE Doffing
-
Remove PPE in a way that prevents self-contamination.
-
Outer Gloves: Remove the first pair of gloves and dispose of them in the hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the final pair of gloves and dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[3][4]
Workflow for Safe Handling of 2-(3-Nitrophenyl)pyridinedot
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4253-79-6 Name: this compound [xixisys.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. lobachemie.com [lobachemie.com]
- 4. aksci.com [aksci.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
